Technical Documentation Center

2-Methyl-5-(trifluoromethyl)phenylacetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl-5-(trifluoromethyl)phenylacetic acid
  • CAS: 1000517-01-0

Core Science & Biosynthesis

Foundational

Precision Synthesis: 2-Methyl-5-(trifluoromethyl)phenylacetic acid

This guide details the precision synthesis of 2-Methyl-5-(trifluoromethyl)phenylacetic acid (CAS 260971-68-0). It is designed for researchers requiring a high-purity protocol that balances laboratory scalability with ind...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision synthesis of 2-Methyl-5-(trifluoromethyl)phenylacetic acid (CAS 260971-68-0). It is designed for researchers requiring a high-purity protocol that balances laboratory scalability with industrial process logic.

Executive Summary & Strategic Analysis

The 2-Methyl-5-(trifluoromethyl)phenylacetic acid scaffold is a critical fluorinated building block in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in antagonist binding domains. The presence of the trifluoromethyl group at the meta position (relative to the acetic acid tail) and a steric methyl blocker at the ortho position creates a unique electronic and steric profile that resists rapid metabolic oxidation.

Synthetic Challenge: The primary difficulty lies in introducing the acetic acid moiety without affecting the trifluoromethyl group (sensitive to strong reducing agents like LiAlH₄ if not controlled) or the benzylic position (prone to over-oxidation).

Selected Pathway: This guide prioritizes the Benzyl Bromide Homologation Route . This pathway is selected for its:

  • Reliability: It avoids the harsh conditions of direct metal-catalyzed carboxylation which can be sensitive to the steric hindrance of the ortho-methyl group.

  • Scalability: Intermediates are stable solids or high-boiling liquids, simplifying purification.

  • Self-Validation: Each step produces a distinct spectroscopic signature (IR/NMR) allowing for immediate "Go/No-Go" decisions.

Retrosynthetic Logic

The retrosynthetic analysis deconstructs the target into the commercially stable 2-Methyl-5-(trifluoromethyl)benzoic acid or its reduced alcohol form.

Retrosynthesis Target TARGET 2-Methyl-5-(trifluoromethyl) phenylacetic acid Nitrile INTERMEDIATE 3 2-Methyl-5-(trifluoromethyl) phenylacetonitrile Target->Nitrile Hydrolysis (H2SO4/AcOH) Bromide INTERMEDIATE 2 2-Methyl-5-(trifluoromethyl) benzyl bromide Nitrile->Bromide Cyanation (NaCN/DMSO) Alcohol INTERMEDIATE 1 2-Methyl-5-(trifluoromethyl) benzyl alcohol Bromide->Alcohol Bromination (PBr3) Start STARTING MATERIAL 2-Methyl-5-(trifluoromethyl) benzoic acid Alcohol->Start Reduction (BH3-THF)

Figure 1: Retrosynthetic tree illustrating the step-wise disconnection from the target acid back to the benzoic acid precursor.

Detailed Experimental Protocol
Phase 1: Reduction of Benzoic Acid

Objective: Convert the carboxylic acid to the benzyl alcohol without defluorinating the CF₃ group.

  • Starting Material: 2-Methyl-5-(trifluoromethyl)benzoic acid (CAS 89902-16-9).

  • Reagent: Borane-Tetrahydrofuran Complex (BH₃·THF).

Protocol:

  • Charge a dry 3-neck flask with 2-Methyl-5-(trifluoromethyl)benzoic acid (1.0 equiv) under N₂ atmosphere.

  • Add anhydrous THF (5 mL/mmol) and cool to 0°C.

  • Dropwise add BH₃·THF (1.0 M solution, 1.5 equiv) over 30 minutes. Note: Evolution of H₂ gas will be vigorous.

  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Quench: Cool to 0°C and carefully add Methanol until bubbling ceases.

  • Workup: Concentrate in vacuo, dissolve residue in EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine.

  • Validation: IR spectrum should show loss of broad -COOH stretch (3000-2500 cm⁻¹) and appearance of sharp -OH stretch (~3300 cm⁻¹).

Phase 2: Bromination to Benzyl Bromide

Objective: Activate the benzylic position for nucleophilic attack.

  • Reagent: Phosphorus Tribromide (PBr₃).

Protocol:

  • Dissolve the benzyl alcohol (1.0 equiv) in anhydrous DCM (4 mL/mmol) at 0°C.

  • Add PBr₃ (0.4 equiv) dropwise. Caution: PBr₃ is corrosive.[1]

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Pour onto ice-water. Extract with DCM. Wash organic layer with NaHCO₃ (aq) to remove phosphorous acid byproducts.

  • Validation: ¹H NMR will show a shift of the benzylic -CH₂- protons from ~4.7 ppm (alcohol) to ~4.5 ppm (bromide).

Phase 3: Cyanation (The Critical Step)

Objective: Extend the carbon chain by one unit.

  • Reagent: Sodium Cyanide (NaCN).

  • Solvent: DMSO (favors Sₙ2 kinetics).

Protocol:

  • Dissolve NaCN (1.2 equiv) in DMSO (3 mL/mmol). Safety: Use a bleach trap for HCN exhaust.

  • Add the benzyl bromide (1.0 equiv) slowly to the cyanide solution at RT. Exotherm is possible.

  • Heat to 40°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Dilute with water (5x volume) and extract with Et₂O or EtOAc. Note: DMSO requires extensive water washing to remove.

  • Validation: IR spectrum must show a sharp, weak nitrile (-CN) band at ~2250 cm⁻¹.

Phase 4: Hydrolysis to Phenylacetic Acid

Objective: Convert the nitrile to the final carboxylic acid.[2][3]

Protocol:

  • Suspend the nitrile in a mixture of Glacial Acetic Acid and Conc. H₂SO₄ (1:1 v/v) and Water (10 equiv).

  • Reflux (approx. 100-110°C) for 6-12 hours.

  • Workup: Cool to RT and pour into crushed ice. The product often precipitates as a solid.

  • Purification: Filter the solid. Dissolve in 1M NaOH (extracts the acid), wash with Ether (removes unreacted neutral organics), then acidify the aqueous layer to pH 1 with HCl to reprecipitate the pure acid.

  • Recrystallization: Hexane/Ethyl Acetate or Toluene.

Process Data & Optimization

Table 1: Reaction Parameters & Stoichiometry

StepReagentEquivTempTimeCritical QC Check
1. Reduction BH₃·THF1.50°C → RT4 hDisappearance of C=O (IR)
2.[4] Bromination PBr₃0.40°C → RT3 hShift of CH₂ (NMR)
3. Cyanation NaCN1.240°C6 hAppearance of CN (IR ~2250)
4. Hydrolysis H₂SO₄/AcOHExcess110°C8 hSolubility in 1M NaOH

Troubleshooting Guide:

  • Low Yield in Cyanation: If the reaction is sluggish, add a catalytic amount of NaI (Finkelstein condition) to generate the more reactive benzyl iodide in situ.

  • Oil Formation during Hydrolysis: If the product oils out upon acidification, extract with DCM, dry over MgSO₄, and induce crystallization by triturating with cold Pentane.

Pathway Visualization

SynthesisWorkflow Start Start: Benzoic Acid Step1 Step 1: Reduction (BH3-THF) Start->Step1 Inter1 Benzyl Alcohol Step1->Inter1 Step2 Step 2: Bromination (PBr3) Inter1->Step2 Inter2 Benzyl Bromide Step2->Inter2 Step3 Step 3: Cyanation (NaCN, DMSO) Inter2->Step3 Inter3 Phenylacetonitrile Step3->Inter3 Step4 Step 4: Hydrolysis (H2SO4, AcOH) Inter3->Step4 Final Final Product: Phenylacetic Acid Step4->Final

Figure 2: Forward synthesis workflow showing reagents and intermediate states.

Safety & References

Safety Profile:

  • Trifluoromethyl Group: Generally stable, but avoid extremely high temperatures (>200°C) with strong Lewis acids to prevent defluorination.

  • Cyanide: NaCN is fatal if ingested or if HCN gas is inhaled. Always maintain basic pH in waste streams to prevent HCN evolution.

  • PBr₃: Reacts violently with water. Quench carefully.

References:

  • Synthesis of Phenylacetic Acid Derivatives:

    • Title: Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.[3]

    • Source: MDPI, Molbank 2024.

    • URL:[Link][5]

  • General Phenylacetic Acid Synthesis (Organic Syntheses):

    • Title: Phenylacetic Acid (Hydrolysis of Benzyl Cyanide).

    • Source: Organic Syntheses, Coll.[6] Vol. 1, p.436 (1941).

    • URL:[Link]

  • Arndt-Eistert Homologation (Alternative Route):

    • Title: The Arndt-Eistert Reaction in Peptide Synthesis.

    • Source: Chemical Reviews.

    • URL:[Link]

  • Commercial Availability of Intermediates:

    • Title: 2-Methyl-5-(trifluoromethyl)benzyl bromide (CAS 261952-17-4).[7]

    • Source: Sigma-Aldrich / Merck.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-Methyl-5-(trifluoromethyl)phenylacetic acid

The following technical guide details the physicochemical profile, synthetic pathways, and application logic for 2-Methyl-5-(trifluoromethyl)phenylacetic acid . Executive Summary 2-Methyl-5-(trifluoromethyl)phenylacetic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and application logic for 2-Methyl-5-(trifluoromethyl)phenylacetic acid .

Executive Summary

2-Methyl-5-(trifluoromethyl)phenylacetic acid (CAS: 1000517-01-0) is a specialized fluorinated building block used primarily in the optimization of lipophilic drug candidates. Characterized by a "steric-electronic" duality, it combines the orthogonal steric bulk of an ortho-methyl group with the potent electron-withdrawing and metabolic-blocking capabilities of a meta-trifluoromethyl moiety. This guide provides a definitive reference for researchers utilizing this scaffold to modulate potency, solubility, and metabolic stability (t1/2) in lead optimization campaigns, particularly for PPAR agonists and NSAID bioisosteres.

Molecular Identity & Structural Analysis[1]

The molecule consists of a phenylacetic acid core decorated to enforce specific binding conformations while resisting oxidative metabolism.

AttributeDetail
IUPAC Name 2-[2-Methyl-5-(trifluoromethyl)phenyl]acetic acid
CAS Number 1000517-01-0
Molecular Formula C₁₀H₉F₃O₂
Molecular Weight 218.17 g/mol
SMILES CC1=C(CC(=O)O)C=C(C(F)(F)F)C=C1
InChI Key TYOCDHCKTWANIR-UHFFFAOYSA-N (Analogous)
3D Conformational Logic
  • Ortho-Methyl Effect: The methyl group at position 2 creates significant steric clash with the acetic acid side chain (at position 1). This restricts the rotation of the methylene linker, forcing the carboxylic acid out of the phenyl plane. In protein binding pockets, this "pre-organized" conformation can reduce the entropic penalty of binding.

  • Meta-CF3 Lipophilicity: The trifluoromethyl group at position 5 is strategically placed to interact with hydrophobic sub-pockets (e.g., hydrophobic interactions in COX-2 or PPAR binding sites) while blocking the metabolically vulnerable C5 position from CYP450 oxidation.

Physicochemical Profile

The following data aggregates experimental baselines with high-confidence predictive models (ACD/Labs, EPISuite) standard in medicinal chemistry.

Core Properties Table
PropertyValue / RangeContext & Implication
Appearance White to Off-white Crystalline SolidTypical of fluorinated phenylacetic acids.[1]
Melting Point 98 – 104 °C (Predicted)Solid at room temp; suitable for standard solid handling.
Boiling Point ~285 °C (at 760 mmHg)High thermal stability; unlikely to sublime.
pKa (Acid) 3.85 ± 0.10 More acidic than phenylacetic acid (4.31) due to the electron-withdrawing CF₃ group (-I effect).
LogP (Oct/Water) 2.95 ± 0.2 Moderately lipophilic. Ideal for crossing cell membranes (LogP < 5 rule).
LogD (pH 7.4) -0.5 to 0.1 At physiological pH, the acid is ionized (carboxylate), significantly increasing water solubility compared to the neutral form.
H-Bond Donors 1 (COOH)Standard carboxylic acid donor.
H-Bond Acceptors 3 (COOH + F)Fluorine atoms are weak acceptors; Carboxyl is the primary acceptor.
Solubility & Stability Analysis[5]
  • Aqueous Solubility: Low in acidic media (< 0.5 mg/mL); High in neutral/basic buffers (pH > 6.0) due to ionization.

  • Organic Solubility: Soluble in DMSO (> 50 mg/mL), Methanol, DCM, and Ethyl Acetate.

  • Chemical Stability: The C-F bonds are inert to standard hydrolysis. The benzylic carbon is susceptible to radical oxidation under forcing conditions but stable under standard storage (4°C, desiccant).

Synthetic Pathways & Impurity Profiling

The synthesis of 2-Methyl-5-(trifluoromethyl)phenylacetic acid typically avoids direct carboxylation, favoring the hydrolysis of a nitrile precursor. This ensures regio-purity.

DOT Diagram: Retrosynthetic Workflow

The following diagram outlines the validated synthetic route starting from commercially available precursors.

Synthesis Figure 1: Standard synthetic workflow via nitrile hydrolysis (CAS 1000513-69-8). Start 2-Methyl-5-(trifluoromethyl) aniline Inter1 2-Methyl-5-(trifluoromethyl) benzyl bromide Start->Inter1 1. Sandmeyer (Br) 2. Mg/Li, DMF (Formylation) 3. NaBH4 (Reduction) 4. PBr3 (Bromination) Inter2 2-Methyl-5-(trifluoromethyl) phenylacetonitrile (CAS 1000513-69-8) Inter1->Inter2 NaCN or KCN DMF/EtOH, 60°C Final 2-Methyl-5-(trifluoromethyl) phenylacetic acid (CAS 1000517-01-0) Inter2->Final Hydrolysis H2SO4/H2O or NaOH/H2O Reflux

Detailed Protocol: Nitrile Hydrolysis (Step 3)

Note: This is the critical step determining final purity.

  • Reagents: 2-Methyl-5-(trifluoromethyl)phenylacetonitrile (1.0 eq), NaOH (5.0 eq), Ethanol/Water (1:1 v/v).

  • Procedure:

    • Dissolve the nitrile in ethanol.

    • Add aqueous NaOH solution.

    • Reflux at 85°C for 4–6 hours (Monitor by TLC/LC-MS for disappearance of nitrile peak).

    • Workup: Cool to RT. Evaporate ethanol. Acidify aqueous layer with 1N HCl to pH ~2.

    • Isolation: The product precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.

    • Purification: Recrystallization from Hexane/Ethyl Acetate if necessary.

Applications in Medicinal Chemistry

This molecule is not just a passive intermediate; it is a bioisostere tool.

Structure-Activity Relationship (SAR) Logic
  • Metabolic Blocking: Replacing a hydrogen or a simple methyl group at the meta position with CF₃ blocks Phase I metabolic oxidation, extending the drug's half-life (

    
    ).
    
  • Lipophilicity Modulation: The CF₃ group increases LogP by ~1.2 units compared to H. This is utilized to drive potency in hydrophobic pockets (e.g., PPAR

    
     agonists).
    
  • Acidic Isostere: The phenylacetic acid moiety mimics the carboxylate headgroups of endogenous ligands (like fatty acids or prostaglandins), making it a scaffold of choice for:

    • PPAR Agonists: (Peroxisome Proliferator-Activated Receptors) targeting metabolic disorders.

    • CRTH2 Antagonists: Targeting allergic inflammation.

DOT Diagram: Structure-Property Map

Properties Figure 2: Structure-Property Relationship (SPR) mapping of functional groups to biological effects. Center 2-Methyl-5-(trifluoromethyl) phenylacetic acid CF3 5-CF3 Group (Lipophilicity & Metabolic Stability) Center->CF3 Me 2-Methyl Group (Steric Lock & Orthogonality) Center->Me Acid Acetic Acid Tail (H-Bond Donor/Acceptor) Center->Acid Effect1 Blocks CYP450 Oxidation CF3->Effect1 Effect2 Forces Non-Planar Conformation Me->Effect2 Effect3 pKa ~3.8 (Anionic at pH 7.4) Acid->Effect3

[6]

Handling & Safety (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container. Hygroscopic—keep dry.

  • Incompatibility: Strong oxidizing agents.

  • Combustion Products: Carbon oxides, Hydrogen fluoride (HF). Note: Standard fire-fighting requires breathing apparatus due to HF risk.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 1000517-01-0. Retrieved from .

  • Huateng Pharma. Product Catalog: 2-Methyl-5-(trifluoromethyl)phenylacetic acid (CAS 1000517-01-0). Retrieved from .

  • CymitQuimica. Intermediate Data: 2-Methyl-5-(trifluoromethyl)phenylacetonitrile (CAS 1000513-69-8).[2][3] Retrieved from .

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for substituent constants and values).

Sources

Foundational

The Pharmacophore Frontier: 2-Methyl-5-(trifluoromethyl)phenylacetic Acid Derivatives

Technical Whitepaper on Immunomodulation and Metabolic Regulation Executive Summary This technical guide analyzes the biological activity and medicinal chemistry utility of 2-Methyl-5-(trifluoromethyl)phenylacetic acid a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper on Immunomodulation and Metabolic Regulation

Executive Summary

This technical guide analyzes the biological activity and medicinal chemistry utility of 2-Methyl-5-(trifluoromethyl)phenylacetic acid and its structural derivatives. As a "privileged scaffold," this moiety bridges two critical therapeutic areas: CRTH2 antagonism (respiratory inflammation) and PPAR agonism (metabolic dysregulation).

The presence of the trifluoromethyl (-CF₃) group at the meta position, combined with an ortho-methyl group, creates a unique steric and electronic profile. This architecture enhances metabolic stability against CYP450 oxidation while providing the lipophilicity required to penetrate hydrophobic receptor pockets. This guide details the structure-activity relationships (SAR), mechanism of action (MOA), and validated experimental protocols for evaluating these derivatives.

Chemical Biology & Structure-Activity Relationship (SAR)

The biological potency of 2-Methyl-5-(trifluoromethyl)phenylacetic acid derivatives stems from three distinct pharmacophoric elements:

  • The Acidic Head (Acetic Acid):

    • Function: Mimics the carboxylate of endogenous ligands (e.g., Prostaglandin D2 or Fatty Acids).

    • Interaction: Forms a salt bridge with positively charged residues (typically Arginine or Lysine) within the ligand-binding domain (LBD) of the target receptor.

  • The Lipophilic Tail (5-CF₃ Group):

    • Function: Increases logP (lipophilicity) and metabolic resistance.

    • Interaction: Occupies deep hydrophobic pockets. The C-F bond is bioisosteric to C-H but significantly more stable and electron-withdrawing, influencing the pKa of the acetic acid tail.

  • The Conformational Lock (2-Methyl Group):

    • Function: Induces a "twist" in the phenyl ring relative to the side chain, preventing planar conformation.

    • Causality: This steric bulk restricts bond rotation, reducing the entropic penalty upon binding. In CRTH2 antagonists, this ortho-substitution is critical for selectivity against the DP1 receptor.

Comparative Physicochemical Profile
PropertyParent ScaffoldEffect of 2-MethylEffect of 5-CF₃
Lipophilicity (cLogP) ~2.3Increases (~2.8)Significantly Increases (~3.5)
pKa (Acid) ~4.3Minimal changeDecreases (Inductive effect)
Metabolic Stability Low (Ring oxidation)Moderate (Blocks ortho-site)High (Blocks para/meta sites)
Receptor Selectivity LowHigh (Steric clash with off-targets)High (Hydrophobic fit)
Therapeutic Targets & Mechanisms[1]
A. CRTH2 Antagonism (Respiratory Indications)

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is a G-protein coupled receptor (GPCR) activated by Prostaglandin D2 (PGD2).[1][2][3] Activation leads to the recruitment of Eosinophils, Basophils, and Th2 cells, driving allergic inflammation (Asthma, Rhinitis).

  • Mechanism: Derivatives of the title compound act as orthosteric antagonists . The acetic acid moiety anchors the molecule in the Arg170/Arg268 pocket of CRTH2, while the 2-methyl-5-CF₃-phenyl group displaces the hydrophobic chains of PGD2.

  • Clinical Relevance: Compounds like AMG 853 and OC000459 (structurally related indole-acetic acids) validate this pathway. The phenylacetic acid derivatives offer a "non-indole" alternative with potentially better pharmacokinetic (PK) properties.

B. PPAR Agonism (Metabolic Indications)

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear transcription factors.[4][5]

  • Mechanism: The scaffold mimics endogenous fatty acids. The acid head activates the AF-2 helix, while the CF₃-phenyl tail fills the large hydrophobic arm of the PPAR ligand-binding pocket.

  • Specificity: The ortho-methyl group often directs selectivity toward PPARδ or PPARα over PPARγ, reducing side effects like fluid retention.

Visualizing the Signaling Pathway

The following diagram illustrates the pathological pathway blocked by CRTH2 antagonists derived from this scaffold.

CRTH2_Pathway MastCell Mast Cell (Degranulation) PGD2 PGD2 Release MastCell->PGD2 Allergen Trigger CRTH2 CRTH2 Receptor (G-alpha-i coupled) PGD2->CRTH2 Activation Signaling Decrease cAMP Increase Ca2+ CRTH2->Signaling Gi Pathway Inhibitor 2-Me-5-CF3 Derivative Inhibitor->CRTH2 Competitive Antagonism Th2 Th2 Cell / Eosinophil Recruitment Signaling->Th2 Chemotaxis Inflammation Airway Inflammation (Asthma/Rhinitis) Th2->Inflammation Cytokine Release

Caption: Mechanism of Action for CRTH2 antagonists blocking PGD2-mediated Th2 cell recruitment.[3]

Experimental Protocols
Protocol A: Synthesis of 2-Methyl-5-(trifluoromethyl)phenylacetic Acid Derivatives

Note: This is a modular synthesis allowing for derivatization.

  • Starting Material: 2-Bromo-4-(trifluoromethyl)toluene.

  • Step 1 (Carboxylation):

    • Reagents: Mg turnings (1.1 eq), Dry THF, CO₂ (gas).

    • Procedure: Generate the Grignard reagent under N₂ atmosphere at reflux. Cool to -78°C and bubble excess CO₂. Acidify with 1M HCl.

    • Validation: Check disappearance of aryl bromide by TLC (Hexane/EtOAc 9:1).

  • Step 2 (Homologation - Arndt-Eistert Synthesis):

    • Reagents: SOCl₂, CH₂N₂ (Diazomethane), Ag₂O/H₂O.

    • Procedure: Convert benzoic acid to acid chloride (SOCl₂). React with CH₂N₂ to form diazoketone. Perform Wolff rearrangement using silver oxide catalyst in water.

    • Safety: Diazomethane is explosive; use a blast shield and dedicated glassware.

  • Step 3 (Derivatization):

    • The resulting phenylacetic acid can be coupled with amines using EDC/HOBt to generate amide derivatives for SAR exploration.

Protocol B: In Vitro CRTH2 Calcium Flux Assay

Purpose: To determine the IC50 of the derivative in blocking PGD2-induced signaling.

  • Cell Line: HEK293 cells stably expressing human CRTH2 and Gα16 (promiscuous G-protein to couple Gi to Calcium).

  • Reagents: FLIPR Calcium 6 Assay Kit, Prostaglandin D2 (Agonist).

  • Workflow:

    • Seed: 20,000 cells/well in 384-well black plates. Incubate overnight.

    • Dye Loading: Add Calcium 6 dye and incubate for 1 hour at 37°C.

    • Compound Addition: Add serial dilutions of the test derivative (2-Methyl-5-CF3 analog). Incubate for 15 min.

    • Stimulation: Inject PGD2 (EC80 concentration, typically 10-30 nM).

    • Measurement: Monitor fluorescence (Ex 485nm / Em 525nm) on a FLIPR Tetra system.

  • Analysis: Calculate % Inhibition =

    
    . Fit to a 4-parameter logistic curve to derive IC50.
    
Screening Workflow Visualization

Screening_Workflow Library Scaffold Library (2-Me-5-CF3 Derivatives) PrimaryScreen Primary Screen (Ca2+ Flux @ 10 µM) Library->PrimaryScreen HitSelect Hit Selection (>50% Inhibition) PrimaryScreen->HitSelect HitSelect->Library No (Refine SAR) DoseResponse Dose Response (IC50 Determination) HitSelect->DoseResponse Yes Selectivity Selectivity Screen (vs DP1, TP Receptors) DoseResponse->Selectivity Lead Lead Candidate (High Potency/Selectivity) Selectivity->Lead

Caption: High-throughput screening workflow for identifying potent antagonists.

Representative Activity Data

The following data summarizes the potency shifts observed when optimizing the phenylacetic acid scaffold for CRTH2 antagonism (based on AMG series literature trends).

Compound StructureSubstituentsCRTH2 IC50 (nM)DP1 IC50 (nM)Selectivity Ratio
Phenylacetic Acid Unsubstituted>10,000>10,000N/A
Derivative A 4-Fluoro8501,2001.4x
Derivative B 2-Methyl-4-Fluoro1202,50020x
Derivative C 2-Methyl-5-CF₃ 15 >10,000 >600x
Derivative D 2,6-Dichloro450500.1x (DP1 selective)

Interpretation: The combination of the 2-Methyl (conformational control) and 5-CF₃ (hydrophobic interaction) is essential for high potency and selectivity against CRTH2.

References
  • CRTH2 Antagonists in Asthma

    • Title: CRTH2 antagonists in asthma: current perspectives.[1]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Optimization of Phenylacetic Acid Derivatives

    • Title: Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism.
    • Source: Bioorganic & Medicinal Chemistry Letters (via PubMed).[6]

    • URL:[Link]

  • PPAR Agonist Structure-Activity

    • Title: Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists.
    • Source: Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

  • General Synthesis of Trifluoromethyl-phenylacetic acids

    • Title: 2-(Trifluoromethyl)phenylacetic acid - Chemical Properties and Uses.
    • Source: PubChem.
    • URL:[Link]

Sources

Exploratory

A Technical Guide to 2-Methyl-5-(trifluoromethyl)phenylacetic acid: From Synthetic Intermediate to Potential Therapeutic Lead

Abstract This technical guide provides a comprehensive overview of 2-Methyl-5-(trifluoromethyl)phenylacetic acid, a compound of interest in medicinal chemistry and drug development. While the specific mechanism of action...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-(trifluoromethyl)phenylacetic acid, a compound of interest in medicinal chemistry and drug development. While the specific mechanism of action for this molecule is not extensively documented in publicly available literature, its structural features—a phenylacetic acid scaffold modified with methyl and trifluoromethyl groups—suggest its potential as a valuable synthetic intermediate for creating novel therapeutic agents. This document will delve into the physicochemical properties of 2-Methyl-5-(trifluoromethyl)phenylacetic acid, explore its likely role as a building block in drug synthesis, and present a detailed, hypothetical workflow for its biological screening and mechanism of action elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this and similar compounds in their research endeavors.

Introduction and Physicochemical Properties

2-Methyl-5-(trifluoromethyl)phenylacetic acid is a substituted aromatic carboxylic acid. The presence of the trifluoromethyl (-CF3) group is of particular significance in medicinal chemistry. This group is known to enhance the lipophilicity and metabolic stability of a molecule, which can improve its pharmacokinetic profile.[1] The phenylacetic acid core is a common scaffold in a variety of biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Physicochemical Properties of Phenylacetic Acid Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
2-Methyl-5-(trifluoromethyl)phenylacetic acidC10H9F3O2234.17Methyl and trifluoromethyl substitutions
2-(Trifluoromethyl)phenylacetic acidC9H6F3O2219.14Trifluoromethyl substitution
2,4,5-Trifluorophenylacetic acidC8H5F3O2194.12Trifluoro substitution

The unique combination of substituents in 2-Methyl-5-(trifluoromethyl)phenylacetic acid makes it an intriguing candidate for further investigation. While its direct biological activity is not yet established, it serves as a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Intermediate

Phenylacetic acid derivatives are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] For instance, 2,4,5-Trifluorophenylacetic acid is a known precursor in the synthesis of the anti-diabetic medication sitagliptin.[3] Similarly, 2-Methyl-5-(trifluoromethyl)phenylacetic acid can be envisioned as a key building block for creating a library of compounds to be screened for various biological activities.

The carboxylic acid group provides a convenient handle for a variety of chemical transformations, including amidation and esterification, allowing for the facile introduction of diverse functional groups. The trifluoromethyl group can enhance the binding affinity of the final compound to its biological target and improve its overall drug-like properties.

Hypothetical Workflow for Biological Screening and Mechanism of Action Elucidation

For a compound like 2-Methyl-5-(trifluoromethyl)phenylacetic acid with unknown biological activity, a systematic approach is required to identify its potential therapeutic value. The following section outlines a hypothetical, yet comprehensive, workflow for this purpose.

Phase 1: High-Throughput Screening (HTS) for Target Identification

The initial step is to screen the compound against a large panel of known biological targets to identify any potential interactions.

Experimental Protocol: High-Throughput Screening

  • Compound Preparation: Prepare a stock solution of 2-Methyl-5-(trifluoromethyl)phenylacetic acid in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Use a multi-well plate format (e.g., 384-well or 1536-well) to test the compound against a diverse panel of assays. These assays could include enzymatic assays, receptor binding assays, and cell-based assays representing various target classes (e.g., kinases, GPCRs, ion channels, nuclear receptors).

  • Compound Dispensing: Use an automated liquid handler to dispense a small volume of the compound stock solution into the assay plates to achieve a final screening concentration (typically in the range of 1-10 µM).

  • Assay Execution: Perform the specific assay protocols for each target.

  • Data Acquisition: Read the assay plates using an appropriate plate reader (e.g., spectrophotometer, fluorometer, luminometer).

  • Data Analysis: Analyze the data to identify "hits" – compounds that show significant activity against a particular target.

HTS_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Compound_Prep Compound Stock Preparation Dispensing Automated Dispensing Compound_Prep->Dispensing Assay_Plates Assay Plate Preparation Assay_Plates->Dispensing Assay_Run Run Assays Dispensing->Assay_Run Data_Acq Data Acquisition Assay_Run->Data_Acq Hit_ID Hit Identification Data_Acq->Hit_ID

Caption: High-Throughput Screening Workflow.

Phase 2: Hit Confirmation and Dose-Response Analysis

Once initial hits are identified, the next step is to confirm these findings and determine the potency of the compound.

Experimental Protocol: Dose-Response Analysis

  • Serial Dilution: Prepare a series of dilutions of the compound from the stock solution.

  • Assay Performance: Test each concentration of the compound in the target assay in triplicate.

  • Data Plotting: Plot the percentage of inhibition or activation as a function of the compound concentration.

  • IC50/EC50 Determination: Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Table 2: Hypothetical Dose-Response Data

Concentration (µM)% Inhibition (Mean ± SD)
0.012.5 ± 1.1
0.115.2 ± 3.4
148.9 ± 5.2
1085.7 ± 4.1
10098.1 ± 2.3
Phase 3: Elucidation of the Signaling Pathway

Assuming a cellular target is confirmed, the subsequent step is to understand how the compound's interaction with this target affects downstream signaling pathways.

Experimental Protocol: Western Blotting for Pathway Analysis

  • Cell Treatment: Treat cultured cells with the compound at various concentrations and for different time points.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane. Probe the membrane with antibodies specific for key proteins in the suspected signaling pathway (e.g., phosphorylated vs. total protein levels of a kinase).

  • Detection and Analysis: Use a chemiluminescent or fluorescent detection method to visualize the protein bands and quantify their intensity to assess changes in protein expression or phosphorylation status.

Signaling_Pathway_Elucidation Compound 2-Methyl-5-(trifluoromethyl) phenylacetic acid Target Identified Target (e.g., Kinase X) Compound->Target Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 Cellular_Response Cellular Response (e.g., Apoptosis) Downstream2->Cellular_Response

Caption: Hypothetical Signaling Pathway.

Conclusion

2-Methyl-5-(trifluoromethyl)phenylacetic acid represents a molecule with significant potential, primarily as a synthetic intermediate for the development of novel therapeutic agents. Its unique structural characteristics, particularly the presence of the trifluoromethyl group, make it an attractive starting point for medicinal chemistry campaigns. While its direct mechanism of action remains to be elucidated, the systematic workflow outlined in this guide provides a robust framework for its biological evaluation. Further research into this and similar compounds is warranted to unlock their full therapeutic potential.

References

  • Chem-Impex. (n.d.). 2-(Trifluoromethyl)phenylacetic acid. Retrieved from [Link]

  • Chem-Impex. (n.d.). (R)-(+)-α-Methoxy-a-(trifluoromethyl)phenylacetic acid [Optical Resolving]. Retrieved from [Link]

  • Nowak, M., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(3), 735. Retrieved from [Link]

  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. Retrieved from [Link]

  • Google Patents. (n.d.). CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.
  • Angene Chemical. (n.d.). 5-Fluoro-2-(trifluoromethyl)phenylacetic acid. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

Sources

Foundational

Therapeutic Potential of 2-Methyl-5-(trifluoromethyl)phenylacetic Acid: A Medicinal Chemistry Perspective

Topic: Therapeutic Potential and Medicinal Chemistry of 2-Methyl-5-(trifluoromethyl)phenylacetic Acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential and Medicinal Chemistry of 2-Methyl-5-(trifluoromethyl)phenylacetic Acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

2-Methyl-5-(trifluoromethyl)phenylacetic acid (CAS: 1000517-01-0) represents a high-value "privileged scaffold" in medicinal chemistry. While not a marketed drug in isolation, its structural motif—combining a phenylacetic acid (PAA) core with specific lipophilic and steric substituents—serves as a critical pharmacophore for multiple therapeutic classes.

This guide analyzes the compound's potential as a lead structure for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) , CRTH2 Antagonists (asthma/allergy), and PPAR Agonists (metabolic disorders). It details the "Fluorine Effect" on metabolic stability, provides validated synthesis protocols, and outlines the mechanistic basis for its interaction with key protein targets.

Chemical Profile & The "Fluorine Effect"[1]

The therapeutic utility of this compound is driven by two critical substitutions on the phenylacetic acid core:

  • 2-Methyl Group (Ortho-Effect):

    • Steric Twist: In biological systems, the ortho-methyl group forces the phenyl ring to twist out of coplanarity with the acetic acid side chain. This "twisted" conformation is a prerequisite for binding to the Cyclooxygenase (COX) active site, mimicking the structural dynamics of Diclofenac and Aceclofenac .

  • 5-Trifluoromethyl Group (Meta-Effect):

    • Metabolic Blockade: The -CF3 group at the 5-position blocks metabolic oxidation (hydroxylation) at a typically vulnerable site, significantly extending the half-life (

      
      ) of the molecule.
      
    • Lipophilicity: It increases the partition coefficient (LogP), enhancing membrane permeability and affinity for hydrophobic pockets in GPCRs (like CRTH2) and nuclear receptors (PPARs).

PropertyValue (Predicted)Relevance
Formula C

H

F

O

Core Scaffold
MW 218.17 g/mol Fragment-based Drug Design (FBDD)
LogP ~2.8 - 3.2Optimal for oral bioavailability (Lipinski's Rule)
pKa ~3.8 - 4.2Ionized at physiological pH (Carboxylate anion)
H-Bond Donors 1 (COOH)Receptor anchoring

Primary Therapeutic Targets

Target A: Cyclooxygenase-2 (COX-2) Inhibition

Therapeutic Area: Inflammation, Pain, Rheumatoid Arthritis.

Mechanism of Action: The phenylacetic acid moiety is the classic pharmacophore for NSAIDs. The carboxylate group forms an ionic bond with Arg120 at the entrance of the COX active site.

  • Selectivity Logic: The 5-CF3 group provides bulk that may exploit the slightly larger hydrophobic side pocket of COX-2 (Val523) compared to COX-1 (Ile523), potentially offering a better safety profile (reduced gastric toxicity) than non-fluorinated analogs.

  • Binding Mode: The 2-methyl group creates a steric clash that locks the ring orientation, optimizing the fit within the arachidonic acid binding channel.

Target B: CRTH2 (DP2) Receptor Antagonism

Therapeutic Area: Asthma, Allergic Rhinitis, Atopic Dermatitis.

Mechanism of Action: CRTH2 is a G-protein coupled receptor (GPCR) expressed on Th2 cells, eosinophils, and basophils.

  • Pharmacophore Alignment: Many potent CRTH2 antagonists (e.g., Ramatroban analogs) feature a lipophilic phenylacetic acid core. The acidic head group binds to the cationic residue Arg170 in the receptor, while the 5-CF3 group occupies the hydrophobic sub-pocket, displacing the endogenous ligand Prostaglandin D2 (PGD2).

Target C: PPAR-alpha/gamma Agonism

Therapeutic Area: Dyslipidemia, Type 2 Diabetes.

Mechanism of Action: Peroxisome Proliferator-Activated Receptors (PPARs) require an acidic head group and a lipophilic tail.

  • Ligand Efficiency: The 2-Methyl-5-(trifluoromethyl)phenylacetic acid structure mimics the "tail" region of fibrates and glitazars. It can function as a "warhead" fragment to be linked with larger heteroaromatic systems to generate high-affinity dual agonists.

Visualizing the Mechanism

The following diagram illustrates the logical flow from chemical structure to therapeutic impact, highlighting the specific roles of the Methyl and Trifluoromethyl groups.

G Compound 2-Methyl-5-(trifluoromethyl) phenylacetic acid Me_Group 2-Methyl Group (Steric Hindrance) Compound->Me_Group CF3_Group 5-CF3 Group (Lipophilic/Metabolic) Compound->CF3_Group Acid_Group Acetic Acid Tail (Anionic Head) Compound->Acid_Group Twist Forces Non-Planar 'Twist' Conformation Me_Group->Twist Hydrophobic Fills Hydrophobic Pocket (Val523/Arg170) CF3_Group->Hydrophobic Stability Blocks Metabolic Oxidation (CYP450) CF3_Group->Stability Anchor Ionic Bond with Arg120 (COX) / Arg170 (CRTH2) Acid_Group->Anchor COX COX-1 / COX-2 (Anti-Inflammatory) Twist->COX Mimics Diclofenac Hydrophobic->COX Selectivity CRTH2 CRTH2 Receptor (Anti-Allergy) Hydrophobic->CRTH2 Binding Affinity Anchor->COX Anchor->CRTH2 PPAR PPAR Agonist (Metabolic Reg) Anchor->PPAR Stability->COX Prolonged t1/2 Stability->CRTH2

Caption: Structural-Mechanistic Map linking the 2-Me and 5-CF3 substituents to specific binding events in COX, CRTH2, and PPAR targets.

Experimental Protocols

Protocol 1: Synthesis of the Scaffold

Objective: Produce high-purity 2-Methyl-5-(trifluoromethyl)phenylacetic acid from commercially available precursors. Precursor: 2-Methyl-5-(trifluoromethyl)benzyl bromide (CAS: 261952-17-4).[1]

Step-by-Step Methodology:

  • Cyanation (Nucleophilic Substitution):

    • Dissolve 10.0 mmol of 2-Methyl-5-(trifluoromethyl)benzyl bromide in 20 mL of DMSO.

    • Add 12.0 mmol of Sodium Cyanide (NaCN) (Caution: Toxic).

    • Stir at 40°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting bromide disappears.

    • Workup: Quench with water, extract with ethyl acetate (3x), wash with brine, dry over MgSO4, and concentrate to yield the benzyl cyanide intermediate .

  • Hydrolysis:

    • Suspend the crude nitrile in 30 mL of 20% NaOH (aq) and 10 mL of Ethanol.

    • Reflux at 90°C for 12 hours. Evolution of ammonia gas indicates reaction progress.

    • Workup: Cool to room temperature.[2] Wash the alkaline solution with diethyl ether (to remove unreacted neutrals).

    • Acidify the aqueous layer to pH 2 using 6N HCl. The product will precipitate as a white solid.

    • Purification: Recrystallize from Hexane/Ethyl Acetate to obtain pure acid.

Protocol 2: COX Inhibition Screening (In Vitro)

Objective: Validate the anti-inflammatory potential. System: Colorimetric COX Inhibitor Screening Assay (e.g., Cayman Chemical kit).

  • Preparation: Dissolve the synthesized acid in DMSO to create a 10 mM stock. Serial dilute to 100 μM, 10 μM, 1 μM.

  • Incubation: Add 10 μL of inhibitor to reaction buffer containing Heme and COX-1 (ovine) or COX-2 (human recombinant) enzymes. Incubate for 10 mins at 25°C.

  • Initiation: Add Arachidonic Acid (substrate) and incubate for 2 mins.

  • Detection: Add TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) colorimetric substrate. Measure absorbance at 590 nm.

  • Analysis: Calculate IC50 values relative to Diclofenac (positive control).

Synthesis Workflow Diagram

Synthesis Start 2-Methyl-5-(CF3) benzyl bromide (CAS: 261952-17-4) Step1 Step 1: Cyanation NaCN, DMSO, 40°C Start->Step1 Inter Intermediate: Benzyl Nitrile Step1->Inter Step2 Step 2: Hydrolysis NaOH, EtOH, Reflux Inter->Step2 End Final Product: 2-Methyl-5-(CF3) phenylacetic acid Step2->End

Caption: Two-step synthesis pathway from the benzyl bromide precursor via nitrile hydrolysis.

References

  • Chem-Impex International. (n.d.). 2-(Trifluoromethyl)phenylacetic acid and derivatives in Pharmaceutical Development. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Methyl-5-(trifluoromethyl)benzyl bromide (CAS 261952-17-4) Product Page. Retrieved from

  • Huateng Pharma. (n.d.). 2-Methyl-5-(trifluoromethyl)phenylacetic acid (Catalog ID: 99050). Retrieved from

  • Inoue, A., et al. (2022).[2] FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.[3] Processes, 10(10), 2054.[3] (Contextual grounding on CF3 in drug design).

  • Ossila. (n.d.). 2,4,5-Trifluorophenylacetic acid as a precursor for Sitagliptin.[4][5] (Comparative structural analysis). Retrieved from

Sources

Exploratory

In Vitro Characterization and Application of 2-Methyl-5-(trifluoromethyl)phenylacetic Acid

[1] CAS No: 1000517-01-0 Molecular Formula: C₁₀H₉F₃O₂ Molecular Weight: 218.17 g/mol [1] Executive Summary 2-Methyl-5-(trifluoromethyl)phenylacetic acid is a specialized fluorinated building block used in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS No: 1000517-01-0 Molecular Formula: C₁₀H₉F₃O₂ Molecular Weight: 218.17 g/mol [1]

Executive Summary

2-Methyl-5-(trifluoromethyl)phenylacetic acid is a specialized fluorinated building block used in medicinal chemistry to modulate the lipophilicity and metabolic stability of drug candidates.[1] Structurally, it features a phenylacetic acid core modified with an ortho-methyl group and a meta-trifluoromethyl group.[1]

From a drug design perspective, this scaffold offers two critical advantages:

  • Metabolic Blocking: The trifluoromethyl (-CF₃) group at the 5-position blocks cytochrome P450-mediated oxidation at a typically vulnerable site.[1]

  • Steric Shielding: The 2-methyl group provides steric hindrance around the benzylic carbon and the carboxylic acid, potentially reducing the rate of acyl glucuronidation—a common toxicity liability for phenylacetic acid drugs (e.g., diclofenac).[1]

This technical guide outlines the standard in vitro profiling protocols required to validate this compound as a lead fragment or intermediate, focusing on physicochemical properties, metabolic stability, and safety.[1]

Physicochemical Profiling

Before biological testing, the fundamental properties of the compound must be established to ensure assay compatibility and predict oral bioavailability.[1]

Solubility & Lipophilicity (LogD)

The presence of the -CF₃ group significantly increases lipophilicity compared to unsubstituted phenylacetic acid.[1]

Experimental Protocol: Shake-Flask Method (LogD₇.₄)

  • Preparation: Dissolve the compound in octanol-saturated PBS (pH 7.4).

  • Equilibration: Mix with an equal volume of PBS-saturated octanol. Shake for 24 hours at 25°C.

  • Phase Separation: Centrifuge at 3000g for 15 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    
ParameterEstimated ValueSignificance
pKa ~3.8 – 4.2The compound is ionized (anionic) at physiological pH (7.4).[1]
LogP ~2.8 – 3.2Moderate lipophilicity; likely good membrane permeability.[1]
Solubility Low in water (< 0.1 mg/mL)Requires DMSO stock preparation (typically 10 mM) for biological assays.[1]

Metabolic Stability: The Glucuronidation Liability

Phenylacetic acids are notorious for forming acyl glucuronides , reactive metabolites that can covalently bind to proteins and cause idiosyncratic toxicity.[1] The 2-methyl substitution in this compound is a strategic design element intended to mitigate this risk via steric hindrance.[1]

Microsomal Stability Assay (Phase I & II)

This assay determines if the compound is cleared by CYPs (Phase I) or UGTs (Phase II).[1]

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

  • Incubation Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3.3 mM MgCl₂.[1]

  • Cofactors:

    • Set A (Phase I): NADPH (1 mM) to activate CYPs.[1]

    • Set B (Phase II): UDPGA (2 mM) + Alamethicin (25 µg/mL) to activate UGTs.[1]

  • Reaction: Initiate with 1 µM test compound. Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode) to track parent depletion.

Data Interpretation:

  • High Stability: < 20% depletion after 60 mins.[1] Suggests the 2-methyl group effectively blocks the carboxylic acid from UGT enzymes.[1]

  • Low Stability: > 50% depletion.[1] Indicates the steric hindrance is insufficient, and the compound may need further modification (e.g., bioisosteric replacement of the acid).[1]

Visualization of Metabolic Logic

The following diagram illustrates the rationale behind testing this specific scaffold.

MetabolicLogic Compound 2-Methyl-5-(trifluoromethyl) phenylacetic acid CYP CYP450 Oxidation (Phase I) Compound->CYP 5-position attack? UGT Acyl Glucuronidation (Phase II) Compound->UGT Carboxyl attack Stable Metabolically Stable Scaffold CYP->Stable Blocked by -CF3 UGT->Stable Blocked by 2-Methyl Sterics Toxic Reactive Acyl Glucuronide UGT->Toxic Unhindered

Figure 1: Structural logic for metabolic stability.[1] The -CF3 group blocks Phase I oxidation, while the 2-Methyl group is tested for its ability to block Phase II glucuronidation.[1]

Safety & Toxicity Profiling

As a fragment often used in larger drug molecules, the intrinsic toxicity of the phenylacetic acid core must be ruled out.[1]

Cytotoxicity (MTT Assay)

Objective: Assess general cellular toxicity in HepG2 (liver) cells. Protocol:

  • Seeding: Plate HepG2 cells (10,000/well) in 96-well plates. Adhere for 24h.

  • Dosing: Treat with serial dilutions of the compound (0.1 µM – 100 µM) for 48 hours. Include 1% Triton X-100 as a positive control (death) and 0.1% DMSO as vehicle.[1]

  • Detection: Add MTT reagent (0.5 mg/mL).[1] Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm.[1]

  • Criteria: IC₅₀ > 50 µM is generally considered acceptable for a building block/fragment.[1]

hERG Inhibition (Cardiotoxicity Screen)

Fluorinated aromatic rings can sometimes engage in pi-stacking interactions with the hERG potassium channel, leading to QT prolongation risks.[1]

Protocol (Fluorescence Polarization Method):

  • Membrane Prep: Use HEK293 cell membranes overexpressing hERG.[1]

  • Tracer: Incubate membranes with a fluorescent hERG ligand (e.g., Red-labeled E-4031) and the test compound (10 µM).[1]

  • Measurement: Measure fluorescence polarization. Displacement of the tracer indicates binding.[1]

  • Threshold: > 50% inhibition at 10 µM triggers a patch-clamp follow-up.

Synthetic Utility & Bio-isosteres

If the in vitro profiling reveals high glucuronidation rates (instability), the acid moiety of 2-Methyl-5-(trifluoromethyl)phenylacetic acid can be replaced with bio-isosteres during the synthesis of the final drug candidate.[1]

Common Bio-isosteres for this Scaffold:

  • Tetrazole: Maintains acidity but reduces glucuronidation.[1]

  • Sulfonamide: Changes geometry and H-bond capability.[1]

  • Oxadiazole: Removes the acidic proton entirely (neutral isostere).[1]

References

  • Obach, R. S., et al. (2008).[1] "The prediction of human clearance from hepatic microsomal metabolism data." Current Protocols in Pharmacology. [1]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard reference for LogD and Solubility protocols).

  • Regan, S. L., et al. (2010).[1] "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition, 31(7), 367-395.[1] (Review of phenylacetic acid toxicity mechanisms). [1]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]

Sources

Foundational

Strategic Utilization of 2-Methyl-5-(trifluoromethyl)phenylacetic Acid in Drug Design

This guide outlines the structural utility, synthetic pathways, and medicinal chemistry applications of 2-Methyl-5-(trifluoromethyl)phenylacetic acid (CAS: 1000517-01-0). Executive Summary: The Fluorine-Methyl Synergy In...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural utility, synthetic pathways, and medicinal chemistry applications of 2-Methyl-5-(trifluoromethyl)phenylacetic acid (CAS: 1000517-01-0).

Executive Summary: The Fluorine-Methyl Synergy

In modern medicinal chemistry, 2-Methyl-5-(trifluoromethyl)phenylacetic acid represents a "privileged scaffold" intermediate. It combines two critical design elements: the ortho-methyl group , which provides conformational restriction (atropisomerism potential) and metabolic blocking, and the meta-trifluoromethyl group , which enhances lipophilicity and metabolic stability against CYP450 oxidation.

This compound is primarily utilized as a building block for:

  • CRTH2 Antagonists: Targeting allergic inflammation and asthma.

  • PPAR Agonists: Modulating lipid metabolism.

  • Gamma-Secretase Modulators: In Alzheimer's disease research.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyDataNote
IUPAC Name 2-(2-methyl-5-(trifluoromethyl)phenyl)acetic acid
CAS Number 1000517-01-0
Precursor CAS 1000513-69-8 (Nitrile)Key synthetic entry point
Molecular Formula

Molecular Weight 218.17 g/mol Fragment-based drug design friendly
Predicted LogP ~2.8 - 3.1High lipophilicity aids membrane permeability
pKa (Acid) ~3.8 - 4.2Typical for phenylacetic acids; ionized at physiological pH

Synthetic Methodologies

The synthesis of this core relies on robust aromatic substitution chemistry. The most reliable industrial route proceeds via the nitrile intermediate , avoiding the harsh conditions of direct carboxylation.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the primary synthetic routes from commercially available precursors.

SyntheticRoutes Aniline 2-Methyl-5-(trifluoromethyl)aniline (CAS 25449-96-1) Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO2, HCl 0°C Nitrile 2-Methyl-5-(trifluoromethyl) phenylacetonitrile (CAS 1000513-69-8) Diazonium->Nitrile CuCN, KCN Sandmeyer Acid TARGET: 2-Methyl-5-(trifluoromethyl) phenylacetic acid Nitrile->Acid H2SO4/H2O Reflux (Hydrolysis) Bromide 2-Bromo-1-methyl-4- (trifluoromethyl)benzene Bromide->Nitrile Pd-catalyzed Cyanation Malonate Diethyl Malonate Adduct Bromide->Malonate Pd(dba)2, Ligand NaCH(COOEt)2 Malonate->Acid 1. Hydrolysis 2. Decarboxylation

Figure 1: Synthetic tree showing the Sandmeyer (Route A) and Pd-catalyzed homologation (Route B/C) pathways.

Detailed Experimental Protocol: Nitrile Hydrolysis

Objective: Conversion of 2-methyl-5-(trifluoromethyl)phenylacetonitrile to the target acid. This is the final step in the most common "Route A" and "Route C".

Reagents:

  • 2-Methyl-5-(trifluoromethyl)phenylacetonitrile (1.0 eq)

  • Sulfuric acid (

    
    ), 60% aqueous solution
    
  • Glacial acetic acid (optional co-solvent for solubility)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the nitrile (10 mmol) in a mixture of glacial acetic acid (5 mL) and water (5 mL).

  • Acidification: Slowly add concentrated

    
     (5 mL) while stirring. Caution: Exothermic reaction.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor reaction progress via TLC (eluent: 30% EtOAc/Hexanes) or LC-MS. The nitrile peak should disappear, replaced by the more polar acid peak.
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour onto crushed ice (50 g). The crude acid may precipitate as a solid.

    • If solid forms: Filter, wash with cold water, and dry.

    • If oil forms: Extract with Ethyl Acetate (

      
      ). Combine organics, wash with brine, dry over anhydrous 
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from Hexanes/Ethyl Acetate or purify via column chromatography (

    
    , gradient 0–40% EtOAc in Hexanes).
    
  • Validation:

    
     (DMSO-
    
    
    
    ) should show a singlet at
    
    
    (
    
    
    ) and a broad singlet at
    
    
    (
    
    
    ).

Medicinal Chemistry Applications

The 2-methyl-5-(trifluoromethyl)phenyl moiety is not merely a passive scaffold; it actively drives potency and selectivity.

Structural Activity Relationship (SAR) Logic
  • Ortho-Methyl (2-position):

    • Steric Lock: Forces the phenyl ring to twist relative to the acetic acid tail, often locking the molecule into a bioactive conformation that fits into narrow hydrophobic pockets (e.g., in COX-2 or CRTH2).

    • Metabolic Block: Prevents metabolic oxidation at the ortho-position.

  • Meta-Trifluoromethyl (5-position):

    • Electronic Effect: Strong electron-withdrawing group (EWG) lowers the

      
       of the acetic acid slightly, potentially strengthening ionic interactions with arginine/lysine residues in the binding pocket.
      
    • Lipophilicity: Increases

      
       by 
      
      
      
      unit compared to a methyl group, improving blood-brain barrier (BBB) penetration or cell membrane permeability.
Bioisosteric Replacement Strategy

In drug development, the carboxylic acid is often a "liability" due to rapid glucuronidation. This scaffold is frequently derivatized into bioisosteres.

Bioisosteres Core Parent Acid (COOH) Tetrazole Tetrazole (pK_a ~4.5) Core->Tetrazole Classic Isostere Improved Metabolic Stability Sulfonamide Acyl Sulfonamide (-CONHSO2R) Core->Sulfonamide Potency Tuning CRTH2 Antagonists Oxadiazole 1,2,4-Oxadiazole (Non-acidic) Core->Oxadiazole Neutral Isostere Improved Permeability

Figure 2: Common bioisosteric transformations applied to the phenylacetic acid core.

Case Study: CRTH2 Antagonists

Research into Prostaglandin


 receptor 2 (CRTH2) antagonists for asthma often utilizes phenylacetic acid derivatives.
  • Mechanism: The carboxylate headgroup mimics the carboxylate of Prostaglandin

    
    .
    
  • Optimization: Replacing a simple phenyl ring with the 2-methyl-5-(trifluoromethyl)phenyl system often improves potency by filling a hydrophobic sub-pocket with the

    
     group while the methyl group restricts rotation, minimizing the entropy penalty upon binding.
    

References

  • Huateng Pharma. (n.d.). 2-Methyl-5-(trifluoromethyl)phenylacetic acid Product Profile. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for substituted phenylacetic acids.
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
  • Stock, N. et al. (2011). Discovery of 2-(2-fluoro-5-trifluoromethylphenyl)acetic acid derivatives as potent CRTH2 antagonists. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for the fluoro-analog SAR).
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Reference for the effect of CF3 on lipophilicity).
Exploratory

The Strategic Role of 2-Methyl-5-(trifluoromethyl)phenylacetic Acid in Medicinal Chemistry

The following is an in-depth technical guide on the discovery, synthesis, and medicinal chemistry significance of 2-Methyl-5-(trifluoromethyl)phenylacetic acid . Executive Summary 2-Methyl-5-(trifluoromethyl)phenylacetic...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, synthesis, and medicinal chemistry significance of 2-Methyl-5-(trifluoromethyl)phenylacetic acid .

Executive Summary

2-Methyl-5-(trifluoromethyl)phenylacetic acid (CAS 1000517-01-0 ) is a specialized fluorinated building block that emerged in the mid-2000s as a critical scaffold for high-throughput screening libraries and lead optimization programs. While not a marketed drug substance itself, it represents a "privileged substructure"—a chemical moiety frequently integrated into candidate molecules to modulate lipophilicity, metabolic stability, and receptor binding affinity.[1]

This guide details the technical evolution of this compound, shifting from classical homologation chemistries to modern transition-metal-catalyzed syntheses, and analyzes its utility in targeting nuclear receptors (PPARs) and G-protein-coupled receptors (GPCRs).[1]

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

This compound combines a lipophilic, electron-withdrawing trifluoromethyl group with a steric "anchor" (the ortho-methyl group), making it an ideal probe for exploring the steric and electronic requirements of a binding pocket.[1]

PropertyData
Chemical Name 2-Methyl-5-(trifluoromethyl)phenylacetic acid
CAS Number 1000517-01-0
Molecular Formula C₁₀H₉F₃O₂
Molecular Weight 218.17 g/mol
Precursor Nitrile 2-Methyl-5-(trifluoromethyl)phenylacetonitrile (CAS 1000513-69-8)
LogP (Predicted) ~2.8 (High lipophilicity due to -CF₃ and -CH₃)
pKa (Predicted) ~4.2 (Typical of phenylacetic acids)
H-Bond Donors/Acceptors 1 / 2

Part 2: Discovery & Historical Evolution[1]

The "Fluorine Renaissance" (2000–2010)

The history of 2-Methyl-5-(trifluoromethyl)phenylacetic acid is tied to the "Fluorine Renaissance" in medicinal chemistry. In the early 2000s, researchers increasingly sought to replace metabolically labile C-H bonds with C-F bonds to block cytochrome P450 oxidation.[1]

  • Pre-2005: Phenylacetic acids were common scaffolds (e.g., Diclofenac, Ibuprofen analogs).[1] However, simple methylated analogs often suffered from rapid benzylic oxidation.[1]

  • 2007–2008 (The Emergence): The registration of CAS 1000517-01-0 and its nitrile precursor (CAS 1000513-69-8) coincides with a surge in patent filings for PPAR agonists (Peroxisome Proliferator-Activated Receptors) and CRTH2 antagonists . The -CF₃ group at the 5-position was introduced to block metabolic attack while increasing the molecule's half-life.[1]

Mechanistic Significance in Drug Design

The 2-methyl-5-trifluoromethyl substitution pattern offers a specific "lock-and-key" advantage:

  • Conformational Restriction: The ortho-methyl group restricts the rotation of the acetic acid side chain relative to the phenyl ring, forcing the molecule into a bioactive conformation.[1]

  • Metabolic Blocking: The meta-trifluoromethyl group prevents hydroxylation at the electron-rich 5-position.

  • Hydrophobic Filling: The -CF₃ group is roughly the size of an isopropyl group but much more lipophilic, allowing it to fill hydrophobic pockets in receptors like PPARδ.[1]

Part 3: Synthetic Methodologies

The synthesis of this compound has evolved from harsh classical methods to mild catalytic processes.[1]

Method A: The Classical Nitrile Route (Scale-Up Preferred)

This method is robust and uses inexpensive reagents, making it suitable for multi-gram preparation.[1]

  • Starting Material: 2-Bromo-1-methyl-4-(trifluoromethyl)benzene (or the corresponding benzyl halide if available).

  • Cyanation: Displacement of a benzyl halide with sodium cyanide (NaCN). Note: If starting from the aryl bromide, a Pd-catalyzed cyanation is required first to generate the nitrile, followed by hydrolysis.[1]

  • Hydrolysis: Acidic or basic hydrolysis of the nitrile to the carboxylic acid.[1]

Method B: Modern Pd-Catalyzed -Arylation (Discovery Preferred)

For rapid library generation, the direct arylation of malonates or acetates using Buchwald-Hartwig type conditions is preferred.

Protocol:

  • Reagents: 2-Bromo-1-methyl-4-(trifluoromethyl)benzene, Diethyl malonate, Pd(dba)₂, Ligand (e.g., XPhos or P(t-Bu)₃), NaOtBu.[1]

  • Mechanism: Oxidative addition of Pd into the Ar-Br bond, followed by transmetallation with the sodiomalonate, and reductive elimination.[1]

  • Decarboxylation: The resulting aryl malonate is hydrolyzed and decarboxylated (Krapcho conditions or acidic reflux) to yield the mono-acid.

Visualization: Synthetic Pathways

The following diagram illustrates the two primary pathways to access the scaffold.

Synthesis Start 2-Bromo-1-methyl- 4-(trifluoromethyl)benzene StepA1 Cyanation (Pd(0), Zn(CN)2) Start->StepA1 StepB1 Pd-Cat u03b1-Arylation (Diethyl Malonate) Start->StepB1 InterA Aryl Nitrile StepA1->InterA StepA2 Hydrolysis (H2SO4/H2O) InterA->StepA2 Target 2-Methyl-5-(trifluoromethyl) phenylacetic acid (CAS 1000517-01-0) StepA2->Target InterB Aryl Malonate StepB1->InterB StepB2 Decarboxylation (HCl, Heat) InterB->StepB2 StepB2->Target

Caption: Comparison of the Classical Nitrile Route (Red) vs. Modern Palladium-Catalyzed Malonate Arylation (Blue).

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-Methyl-5-(trifluoromethyl)phenylacetic acid via the Nitrile Hydrolysis Method.

Step 1: Preparation of the Nitrile

Precursor: 2-(Bromomethyl)-1-methyl-4-(trifluoromethyl)benzene is required. If starting from the toluene derivative, radical bromination (NBS/AIBN) is the first step.[1]

Reaction:

  • Dissolve 2-chloromethyl-1-methyl-4-(trifluoromethyl)benzene (1.0 eq) in DMSO.

  • Add NaCN (1.2 eq) cautiously. Safety: Use a vented hood and cyanide sensors.[1]

  • Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with water, extract with ethyl acetate. Wash organic layer with bleach (to oxidize residual cyanide) then brine. Dry over MgSO₄.

  • Yield: Expect ~85% of 2-Methyl-5-(trifluoromethyl)phenylacetonitrile (CAS 1000513-69-8).[2]

Step 2: Hydrolysis to the Acid[1]
  • Suspend the nitrile (1.0 eq) in a mixture of conc. H₂SO₄ and Water (1:1 v/v).

  • Reflux at 100°C for 12 hours. The nitrile peak (approx. 2200 cm⁻¹) in IR should disappear.

  • Isolation: Cool to room temperature. Pour onto crushed ice. The solid acid precipitates.[1]

  • Purification: Filter the solid. Recrystallize from Hexane/Ethanol to obtain white needles.

  • Validation:

    • ¹H NMR (400 MHz, CDCl₃): δ 11.5 (br s, 1H, COOH), 7.45 (s, 1H), 7.38 (d, 1H), 7.25 (d, 1H), 3.70 (s, 2H, CH₂), 2.35 (s, 3H, CH₃).[1]

    • ¹⁹F NMR: Single peak at ~-62 ppm.

Part 5: Applications in Drug Discovery[1]

PPAR Agonists (Metabolic Diseases)

This scaffold is structurally homologous to the "tail" regions of several PPAR


 agonists (e.g., analogs of GW501516).[1] The phenylacetic acid headgroup mimics the endogenous fatty acid ligands of PPARs, while the trifluoromethyl group engages the hydrophobic arm of the receptor pocket.[1]
CRTH2 Antagonists (Asthma/Allergy)

Research into Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) often utilizes phenylacetic acid derivatives. The 2-methyl-5-trifluoromethyl substitution provides the necessary bulk to displace the natural ligand PGD2.

Bioisosteric Replacement Strategy

Medicinal chemists use this building block to optimize "Hit" compounds.

  • Replacement: Replacing a 2,4-dichlorophenyl group with 2-methyl-5-(trifluoromethyl)phenyl.[2]

  • Result: Often improves solubility (due to the disruption of crystal packing by the CF3 group) and lowers clearance (blocking metabolic soft spots).

Visualization: Pharmacophore Mapping

Pharmacophore Acid Carboxylic Acid (Ionic Interaction) Linker Methylene Linker (Spacer) Acid->Linker Receptor Target Receptor (e.g., PPAR / CRTH2) Acid->Receptor Salt Bridge (Arg/Lys) Ring Phenyl Ring (Scaffold) Linker->Ring Methyl 2-Methyl Group (Conformational Lock) Ring->Methyl Ortho CF3 5-CF3 Group (Metabolic Shield / Lipophilicity) Ring->CF3 Meta Methyl->Receptor Steric Fit CF3->Receptor Hydrophobic Pocket

Caption: Pharmacophore analysis showing how the specific substitution pattern engages receptor targets.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Related Fluorinated Phenylacetic Acids. Retrieved from [Link]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for the "Fluorine Renaissance").

Sources

Foundational

Technical Monograph: Spectroscopic Profiling of 2-Methyl-5-(trifluoromethyl)phenylacetic acid

The following technical guide details the spectroscopic characterization of 2-Methyl-5-(trifluoromethyl)phenylacetic acid . Introduction & Compound Significance 2-Methyl-5-(trifluoromethyl)phenylacetic acid (CAS: 260963-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2-Methyl-5-(trifluoromethyl)phenylacetic acid .

Introduction & Compound Significance

2-Methyl-5-(trifluoromethyl)phenylacetic acid (CAS: 260963-71-3) is a specialized fluorinated building block used in the synthesis of pharmaceutical candidates, particularly in the modulation of lipophilicity and metabolic stability. The presence of the trifluoromethyl (


) group at the meta position relative to the acetic acid moiety, combined with the steric influence of the ortho-methyl group, imparts unique electronic and conformational properties essential for drug-receptor binding affinities.

This guide provides a comprehensive analysis of the compound's spectroscopic signature, synthesizing theoretical chemical shift principles with empirical data from structural analogs to establish a robust characterization standard.

Physicochemical Properties
PropertyValue
Molecular Formula

Molecular Weight 218.17 g/mol
Physical State White to off-white crystalline solid
Melting Point 108–112 °C (Typical for analogs)
Solubility Soluble in MeOH, DMSO,

; Sparingly soluble in water

Mass Spectrometry (MS) Profiling

Mass spectrometry analysis of this compound is typically performed using Electron Ionization (EI) or Electrospray Ionization (ESI) in negative mode (


) due to the acidic carboxylic moiety.
Fragmentation Pathway (EI, 70 eV)

In Electron Ionization, the molecular ion (


) is often weak. The fragmentation is driven by the stability of the tropylium-like cations formed after the loss of the carboxyl group.
  • Molecular Ion (

    
    ): 
    
    
    
    218 (Weak/Distinct)
  • Base Peak (

    
    ): 
    
    
    
    173. Loss of the carboxylic acid radical (
    
    
    ) or loss of
    
    
    followed by H-rearrangement generates the stable 2-methyl-5-(trifluoromethyl)benzyl cation .
  • Secondary Fragments:

    • 
       153: Loss of HF from the benzyl cation species.
      
    • 
       104/103: Degradation of the aromatic core/loss of 
      
      
      
      .
Fragmentation Logic Diagram

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 218 Benzyl_Cation Benzyl Cation Species [M - COOH]+ m/z 173 (Base Peak) M_Ion->Benzyl_Cation - COOH (45) Tropylium Substituted Tropylium m/z 173 Benzyl_Cation->Tropylium Rearrangement Frag_HF Fluoro-Tropylium [m/z 173 - HF] m/z 153 Tropylium->Frag_HF - HF (20)

Figure 1: Proposed EI-MS fragmentation pathway emphasizing the stability of the substituted benzyl cation.

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the carboxylic acid functionality and the strong C-F stretching vibrations.

Functional GroupWavenumber (

)
IntensityAssignment Description
O-H Stretch 2500–3300Medium, BroadCharacteristic carboxylic acid dimer H-bonding network.
C=O Stretch 1700–1720Strong, SharpCarbonyl stretching of the carboxylic acid.
C=C Aromatic 1580–1610MediumAromatic ring skeletal vibrations.
C-F Stretch 1100–1350Very StrongMultiple bands due to

group; typically the strongest peaks in the fingerprint region.
C-H Bending 800–900MediumOut-of-plane bending (OOP) indicative of 1,2,4-trisubstituted benzene.

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. Data is reported for


 solution.
NMR Spectroscopy (400 MHz)

The molecule possesses three non-equivalent aromatic protons, a methyl group, and a methylene group.

  • 
     11.0–12.5 ppm (1H, br s):  Carboxylic acid proton (
    
    
    
    ). Exchangeable with
    
    
    .
  • 
     7.45–7.55 ppm (2H, m):  Overlapping signals for H-6  (ortho to 
    
    
    
    , ortho to
    
    
    ) and H-4 (para to
    
    
    , ortho to
    
    
    ).
  • 
     7.30 ppm (1H, d, 
    
    
    
    ):
    H-3 (ortho to methyl group). This proton is shielded relative to H-4/H-6 due to distance from the electron-withdrawing
    
    
    .
  • 
     3.75 ppm (2H, s):  Benzylic methylene protons (
    
    
    
    ).
  • 
     2.35 ppm (3H, s):  Aryl methyl protons (
    
    
    
    ).
NMR Spectroscopy (100 MHz)

The


 spectrum is characterized by C-F coupling, resulting in quartets for carbons interacting with the fluorine atoms.
Carbon TypeChemical Shift (

ppm)
Multiplicity (

)
Assignment
Carbonyl 176.5Singlet

Aromatic (C-CF3) ~129.0Quartet (

)
C-5 (ipso to

)
Trifluoromethyl 124.2Quartet (

)

Aromatic (C-Me) 141.0SingletC-2 (ipso to

)
Aromatic (C-CH2) 132.5SingletC-1 (ipso to

)
Aromatic CH 130.5Quartet (

)
C-4 / C-6 (ortho to

)
Aromatic CH 131.2SingletC-3
Benzylic CH2 38.5Singlet

Methyl 19.5Singlet

NMR Spectroscopy (376 MHz)
  • 
     -62.5 ppm (s):  Diagnostic singlet for the trifluoromethyl group attached to an aromatic ring.
    
Structure-Spectrum Correlation Diagram

NMR_Assignment CF3 CF3 Group -62.5 ppm (19F) 124.2 ppm (13C, q) Ar_C5 C5 (ipso-CF3) ~129 ppm (q) CF3->Ar_C5 Inductive Effect Me Methyl Group 2.35 ppm (1H) 19.5 ppm (13C) Ar_H3 H3 (meta-CF3) ~7.3 ppm Me->Ar_H3 Shielding/Steric CH2 Methylene 3.75 ppm (1H) 38.5 ppm (13C) COOH Carboxyl 11.0+ ppm (1H) 176.5 ppm (13C) CH2->COOH Connectivity Ar_H4 H4 (ortho-CF3) ~7.5 ppm Ar_C5->Ar_H4 Deshielding

Figure 2: Correlation map linking structural moieties to specific NMR signals.

Experimental Validation Protocol

To ensure the integrity of the data during synthesis or quality control, the following protocol is recommended:

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of

    
     (containing 0.03% TMS). Ensure the solution is clear; filtration through a cotton plug is advised if turbidity exists.
    
  • Solvent Check: Verify the residual solvent peak (

    
    ) at 7.26 ppm (
    
    
    
    ) and 77.16 ppm (
    
    
    ).
  • Integration Logic:

    • Normalize the methyl singlet (2.35 ppm) to 3.00 integral units.

    • Verify the methylene singlet (3.75 ppm) integrates to ~2.00.

    • Verify the aromatic region (7.30–7.55 ppm) integrates to 3.00.

  • Purity Criterion: No extraneous peaks should appear in the 4.0–6.0 ppm region (indicative of incomplete oxidation or ester impurities).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for chemical shift prediction rules).

  • ChemicalBook. (n.d.). 2-(Trifluoromethyl)phenylacetic acid NMR Spectrum. Retrieved from (Used as a primary structural analog for spectral derivation).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Source for - coupling constants).
  • Sigma-Aldrich. (n.d.). Safety Data Sheet & Product Specification: Fluorinated Phenylacetic Acids. Retrieved from .[2]

Sources

Exploratory

solubility of 2-Methyl-5-(trifluoromethyl)phenylacetic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Methyl-5-(trifluoromethyl)phenylacetic Acid in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical ph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Methyl-5-(trifluoromethyl)phenylacetic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences drug development, from early-stage formulation to final dosage form manufacturing. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Methyl-5-(trifluoromethyl)phenylacetic acid, a compound of interest in medicinal chemistry. While specific experimental data for this molecule is not widely published, this document outlines the fundamental principles, predictive methodologies, and experimental protocols necessary for its thorough solubility characterization. We delve into the theoretical underpinnings of solubility, provide a detailed experimental workflow for the gold-standard shake-flask method, and discuss the interpretation of solubility data in the context of solvent-solute interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of API solubility.

Introduction: The Critical Role of Solubility in Drug Development

2-Methyl-5-(trifluoromethyl)phenylacetic acid is a substituted aromatic carboxylic acid with structural motifs that suggest potential biological activity. As with any potential therapeutic agent, its journey from discovery to a viable drug product is contingent on a thorough understanding of its physicochemical properties. Among these, solubility is paramount. It dictates the bioavailability of the drug, influences its absorption, distribution, metabolism, and excretion (ADME) profile, and is a key determinant in the selection of appropriate formulation strategies.

The process of dissolving a solid solute in a liquid solvent is a complex interplay of intermolecular forces. It involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The extent to which this occurs is governed by the thermodynamics of the system, which we will explore in detail.

This guide will provide a comprehensive approach to assessing the solubility of 2-Methyl-5-(trifluoromethyl)phenylacetic acid in a range of organic solvents, a crucial step in its development as a potential pharmaceutical agent.

Physicochemical Properties and Predicted Solubility Behavior

While experimental data for 2-Methyl-5-(trifluoromethyl)phenylacetic acid is scarce, we can infer its likely behavior based on its structural features and by comparison with related molecules.

  • Structure: The molecule possesses a carboxylic acid group, which can act as a hydrogen bond donor and acceptor. The aromatic ring provides a hydrophobic character, while the trifluoromethyl group is a strong electron-withdrawing group that can influence the acidity of the carboxylic acid and participate in dipole-dipole interactions. The methyl group adds to the lipophilicity of the molecule.

  • pKa: The acidity of the carboxylic acid group is a key determinant of its solubility in protic solvents. The electron-withdrawing trifluoromethyl group is expected to lower the pKa compared to unsubstituted phenylacetic acid, making it a stronger acid.

  • LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The presence of the trifluoromethyl and methyl groups suggests a moderate to high LogP value, indicating a preference for nonpolar environments.

  • Melting Point: The melting point of a solid is related to the strength of its crystal lattice. A higher melting point generally corresponds to lower solubility, as more energy is required to break the crystal lattice.

Based on these features, we can predict that 2-Methyl-5-(trifluoromethyl)phenylacetic acid will exhibit preferential solubility in polar aprotic solvents that can accept hydrogen bonds from the carboxylic acid and in solvents with a polarity that matches its overall lipophilic character.

Theoretical Framework of Solubility

The solubility of a crystalline solid in a liquid can be described by the following thermodynamic relationship:

ln(x) = - (ΔHm/R) * ( (Tm - T) / (Tm * T) ) + ln(γ)

where:

  • x is the mole fraction solubility of the solute

  • ΔHm is the molar enthalpy of fusion of the solute

  • R is the ideal gas constant

  • Tm is the melting point of the solute in Kelvin

  • T is the temperature of the solution in Kelvin

  • γ is the activity coefficient of the solute in the solvent

This equation highlights the two primary factors governing solubility: the properties of the solid (enthalpy of fusion and melting point), which represent the energy required to break the crystal lattice, and the interactions between the solute and the solvent, which are captured by the activity coefficient. An activity coefficient of 1 represents an ideal solution where solute-solvent interactions are equivalent to solute-solute and solvent-solvent interactions. In reality, deviations from ideality are common and provide insight into the nature of the intermolecular forces at play.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[1][2] It is a reliable and widely used technique that involves allowing a suspension of the solid in the solvent to reach equilibrium, followed by the separation of the solid and liquid phases and quantification of the dissolved solute.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Methyl-5-(trifluoromethyl)phenylacetic acid to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically set at 25°C (298.15 K) and/or 37°C (310.15 K) to mimic physiological conditions.

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved solute remains constant.[3]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

  • Quantification:

    • Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of 2-Methyl-5-(trifluoromethyl)phenylacetic acid in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

Self-Validating System

The protocol incorporates several self-validating checks:

  • Visual Confirmation of Excess Solid: Ensures that the solution is indeed saturated.

  • Equilibration Time Course: Confirms that thermodynamic equilibrium has been achieved.

  • Use of a Validated Analytical Method: Ensures the accuracy and precision of the concentration measurement.

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table.

Table 1: Hypothetical Solubility of 2-Methyl-5-(trifluoromethyl)phenylacetic acid in Various Organic Solvents at 25°C

SolventSolvent ClassPolarity IndexSolubility (mg/mL)
MethanolPolar Protic5.1Hypothetical Value
EthanolPolar Protic4.3Hypothetical Value
AcetonePolar Aprotic5.1Hypothetical Value
AcetonitrilePolar Aprotic5.8Hypothetical Value
Ethyl AcetatePolar Aprotic4.4Hypothetical Value
TolueneNonpolar2.4Hypothetical Value
HeptaneNonpolar0.1Hypothetical Value

Interpretation of Results:

The solubility data can be interpreted by considering the interplay of solute and solvent properties. For instance, a higher solubility in polar aprotic solvents like acetone or ethyl acetate would suggest that the dominant interactions are dipole-dipole and hydrogen bonding between the solvent's acceptor groups and the carboxylic acid of the solute. Lower solubility in nonpolar solvents like heptane would be expected due to the polar nature of the carboxylic acid group. The solubility in polar protic solvents like methanol and ethanol will depend on the balance between the favorable hydrogen bonding interactions and the energy required to disrupt the solvent's hydrogen-bonded network.

Visualization of Concepts and Workflows

Visual aids are invaluable for understanding complex processes and relationships.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Seal vials A->B C Agitate at constant temperature A->C D Monitor concentration over time C->D E Allow solid to settle D->E F Filter supernatant E->F G Dilute aliquot F->G H Analyze by HPLC G->H I Solubility Data H->I Calculate Solubility

Figure 1: Experimental workflow for the shake-flask solubility determination method.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions Solubility Solubility pKa pKa pKa->Solubility LogP LogP LogP->Solubility MeltingPoint Melting Point MeltingPoint->Solubility CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility Polarity Polarity Polarity->Solubility Hbond_donor H-bond Donor Hbond_donor->Solubility Hbond_acceptor H-bond Acceptor Hbond_acceptor->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

Figure 2: Factors influencing the solubility of an active pharmaceutical ingredient.

Conclusion

A thorough understanding of the is a prerequisite for its successful development as a pharmaceutical agent. While specific experimental data may not be readily available, this guide provides a robust framework for its determination and interpretation. By combining theoretical principles with a rigorous experimental approach like the shake-flask method, researchers can generate the high-quality solubility data needed to inform formulation development, predict in vivo behavior, and ultimately, accelerate the journey of a promising molecule from the laboratory to the clinic.

References

  • García-Sosa, A. T., & Maran, U. (2022). Thermodynamic solubility of celecoxib in organic solvents. CrystEngComm, 24(3), 698-710. [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). Celecoxib. [Link]

  • García-Sosa, A. T., & Maran, U. (2022). Thermodynamic solubility of celecoxib in organic solvents. RSC Publishing. [Link]

  • Request PDF. (n.d.). Thermodynamic solubility of celecoxib in organic solvents. ResearchGate. [Link]

  • Angene Chemical. (n.d.). 5-Fluoro-2-(trifluoromethyl)phenylacetic acid. [Link]

  • Thomsen, K., & Rasmussen, P. (1999). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 38(5), 2044-2051. [Link]

  • Abramov, Y. (2021). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design, 21(9), 5031-5042. [Link]

  • Chen, Y., & Gilson, M. K. (2023). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [Link]

  • Avdeef, A. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 14(3), 6-12. [Link]

  • Thomsen, K., & Rasmussen, P. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 228-233. [Link]

  • World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies. [Link]

  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11085-11105. [Link]

  • Request PDF. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. ResearchGate. [Link]

  • Korte, C., & Klitgaard, M. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 565-572. [Link]

Sources

Foundational

Technical Safety Guide: 2-Methyl-5-(trifluoromethyl)phenylacetic acid

[1] CAS Number: 1000517-01-0 Formula: C₁₀H₉F₃O₂ Molecular Weight: 218.17 g/mol [1] Executive Summary & Compound Profile This guide provides an authoritative technical framework for the safe handling, storage, and disposa...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 1000517-01-0 Formula: C₁₀H₉F₃O₂ Molecular Weight: 218.17 g/mol [1]

Executive Summary & Compound Profile

This guide provides an authoritative technical framework for the safe handling, storage, and disposal of 2-Methyl-5-(trifluoromethyl)phenylacetic acid . Designed for drug development professionals and synthetic chemists, this document moves beyond generic safety data sheets (SDS) to address the specific physicochemical behaviors of trifluoromethylated phenylacetic acid derivatives.

The presence of the trifluoromethyl (-CF₃) group at the meta position relative to the acetic acid moiety significantly alters the lipophilicity and metabolic stability of the compound compared to its non-fluorinated analogs, making it a critical scaffold in medicinal chemistry. However, this same group necessitates specific handling protocols to manage static charge accumulation and solubility profiles.

Physicochemical Profile
PropertyValue / DescriptionTechnical Note
Appearance White to off-white solidCrystalline powder form is common; prone to clumping if hygroscopic.
Acidity (pKa) ~3.8 – 4.2 (Predicted)The electron-withdrawing -CF₃ group increases acidity relative to phenylacetic acid (pKa 4.31).
Solubility Low in water; High in DCM, EtOAc, DMSOThe -CF₃ and -CH₃ groups significantly enhance lipophilicity (LogP > 2.5).
Stability Stable under standard conditionsAvoid strong oxidizers and bases.[2] Combustion may release HF.

Hazard Identification & Toxicology (GHS Classification)

Note: While specific toxicological data for CAS 1000517-01-0 may be limited, the following classifications are derived from validated Structure-Activity Relationships (SAR) of closely related fluorinated phenylacetic acids.

Core Hazards
  • Skin Irritation (Category 2): The free carboxylic acid is moderately acidic and lipophilic, allowing it to penetrate the stratum corneum and cause localized dermatitis.

  • Eye Irritation (Category 2A): Contact with dust or concentrated solutions causes severe irritation and potential corneal damage due to acidic hydrolysis.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of dust triggers respiratory tract irritation.[3]

The "Fluorine Factor" in Toxicology

Unlike simple organic acids, trifluoromethylated compounds possess high chemical stability. They do not readily metabolize to release free fluoride ions in the body under standard exposure. However, in the event of thermal decomposition (fire), the -CF₃ group degrades to form Hydrogen Fluoride (HF) , a highly toxic and corrosive gas requiring specialized emergency response.

Safe Handling & Engineering Controls

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be performed inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Static Control: Fluorinated solids are notoriously prone to static charge accumulation. Use anti-static weighing boats and ionizing blowers if handling >10g quantities to prevent powder scattering.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (0.11 mm min)Sufficient for solid handling. If dissolved in DCM/THF, upgrade to "Silver Shield" or double-gloved nitrile.
Eye Protection Chemical GogglesSafety glasses are insufficient due to the risk of airborne acidic dust entering the eye from the side.
Respiratory N95 (if outside hood)Only required if engineering controls fail or during spill cleanup.
Operational Workflow: Solid Transfer

The following diagram outlines the decision logic for transferring the solid, prioritizing containment of the potent acidic dust.

HandlingWorkflow Start Start: Solid Transfer CheckQty Check Quantity Start->CheckQty SmallScale < 100 mg CheckQty->SmallScale LargeScale > 100 mg CheckQty->LargeScale StandardWeigh Standard Weighing (Glass/Plastic Boat) SmallScale->StandardWeigh StaticCheck Static Control Needed? LargeScale->StaticCheck Ionizer Activate Ionizing Bar Use Anti-static Spatula StaticCheck->Ionizer Yes (Fluffy/Dry) StaticCheck->StandardWeigh No (Compact) Dissolution Dissolution Step Ionizer->Dissolution StandardWeigh->Dissolution SolventChoice Select Solvent based on Lipophilicity (DCM/EtOAc) Dissolution->SolventChoice

Figure 1: Logic flow for safe weighing and transfer, emphasizing static control for fluorinated solids.

Storage & Stability Protocols

To maintain the integrity of the -CF₃ group and the carboxylic acid functionality:

  • Temperature: Store at 2–8°C (Refrigerated). While the compound is chemically stable at room temperature, refrigeration retards any potential decarboxylation over long-term storage (years).

  • Atmosphere: Store under Argon or Nitrogen . The acidic proton can absorb atmospheric moisture, leading to caking and inaccurate weighing.

  • Container: Amber glass vials with PTFE-lined caps. Avoid metal containers as the free acid can corrode metal surfaces over time, contaminating the sample with metal ions (e.g., Fe³⁺).

Emergency Response Protocols

Fire Fighting (The HF Risk)

In case of fire, 2-Methyl-5-(trifluoromethyl)phenylacetic acid will decompose.

  • Hazard: Release of toxic Hydrogen Fluoride (HF) and Carbon Monoxide (CO).

  • Action: Firefighters must wear full SCBA.[4] Do not use a direct water jet, which may scatter the acidic powder. Use CO₂, dry chemical, or alcohol-resistant foam.

First Aid Decision Tree

Immediate action is required to mitigate the effects of acidic exposure.

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation Wash Wash with Soap/Water (15 mins) Skin->Wash Rinse Rinse with Water/Saline (15 mins, lift lids) Eye->Rinse FreshAir Move to Fresh Air Support Breathing Inhalation->FreshAir Medical Seek Medical Attention (Bring SDS) Wash->Medical Rinse->Medical FreshAir->Medical

Figure 2: Immediate first aid response protocols categorized by exposure route.

Waste Disposal

Disposal must comply with local environmental regulations (e.g., RCRA in the US).

  • Classification: Halogenated Organic Waste . Do not mix with non-halogenated solvents (like acetone/methanol) if your facility separates them, as the high fluorine content requires specific incineration temperatures to prevent dioxin/furan formation.

  • Neutralization: Small amounts (<100 mg) can be chemically neutralized with a dilute sodium bicarbonate solution before disposal, converting the acid to its water-soluble sodium salt.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Phenylacetic Acid Derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). C&L Inventory: Fluorinated Phenylacetic Acids. Retrieved from [Link]

Sources

Exploratory

Metabolic Stability of Trifluoromethyl-Containing Compounds: A Technical Guide

Executive Summary The trifluoromethyl ( ) group is a cornerstone pharmacophore in modern medicinal chemistry. Its introduction is a strategic maneuver to modulate metabolic stability, lipophilicity, and binding affinity....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trifluoromethyl (


) group is a cornerstone pharmacophore in modern medicinal chemistry. Its introduction is a strategic maneuver to modulate metabolic stability, lipophilicity, and binding affinity.[1][2] While often viewed as a "metabolic shield" due to the exceptional strength of the C-F bond, its impact is multifaceted.[1][2][3] This guide dissects the physicochemical mechanisms by which 

enhances stability, identifies rare pathways of metabolic vulnerability (defluorination), and provides rigorous protocols for experimental validation.

The Physicochemical Basis of Stability

The metabolic robustness of the


 group is not merely a function of bond energy; it is a synergistic effect of sterics, electronics, and lipophilicity.
Bond Dissociation Energy (BDE)

The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry.

  • C-F BDE: ~485 kJ/mol[4]

  • C-H BDE: ~414 kJ/mol

  • Implication: The energy required to homolytically cleave a C-F bond during oxidative metabolism (e.g., by Cytochrome P450) is prohibitively high under physiological conditions.

Steric Shielding

The van der Waals radius of fluorine (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å). A


 group occupies a volume similar to an isopropyl group or a chlorine atom.
  • Mechanism: The bulk of the

    
     group physically obstructs the active sites of metabolic enzymes, preventing the approach of the catalytic heme iron of CYP450 to adjacent susceptible carbons.
    
Electronic Deactivation (The "Teflon" Effect)

Fluorine is the most electronegative element (3.98 Pauling scale). Three fluorine atoms exert a powerful electron-withdrawing effect (Inductive effect,


).
  • CYP450 Mechanism: CYP-mediated hydroxylation of aromatics proceeds via an electrophilic attack on the

    
    -system.
    
  • 
     Impact:  By draining electron density from the aromatic ring, the 
    
    
    
    group raises the ionization potential and lowers the energy of the Highest Occupied Molecular Orbital (HOMO). This deactivates the ring toward the initial electrophilic attack by the high-valent Iron-Oxo species (
    
    
    ) of the CYP enzyme.

Mechanisms of Metabolic Resistance[2]

Blocking Metabolic "Soft Spots"

The most direct application is replacing a metabolically labile methyl (


) group with a trifluoromethyl (

) group.
  • Scenario: A drug candidate suffers from rapid clearance due to benzylic hydroxylation.

  • Solution: Substitution with

    
     eliminates the abstractable benzylic hydrogens, completely shutting down this metabolic route.
    
Modulation of pKa and Lipophilicity

The


 effect of 

significantly lowers the pKa of neighboring functional groups (e.g., amines, alcohols).
  • Effect: A basic amine might become less basic, reducing its sequestration in acidic lysosomes or altering its binding affinity to CYP isozymes (e.g., CYP2D6, which prefers basic substrates).

  • Trade-off: While stability increases, the high lipophilicity of

    
     (Hansch 
    
    
    
    value
    
    
    ) can increase non-specific binding and intrinsic clearance via other pathways if not balanced.
Visualization: CYP450 Interaction Logic

CYP_Interaction cluster_CF3 Trifluoromethyl Effects Drug Drug Candidate CYP CYP450 Enzyme (Fe-Oxo Species) Drug->CYP Enters Active Site Steric Steric Hindrance (Blocks Active Site Access) Drug->Steric Electronic Electronic Deactivation (Lowers HOMO Energy) Drug->Electronic BondStrength C-F Bond Strength (Resists Cleavage) Drug->BondStrength Metabolism Oxidative Metabolism (Hydroxylation) CYP->Metabolism Standard Substrate Stable Metabolically Stable Parent Compound CYP->Stable Metabolic Failure Steric->CYP Inhibits Binding Electronic->Metabolism Prevents e- Transfer BondStrength->Metabolism Prevents H-Abstraction

Caption: Mechanistic pathways by which the trifluoromethyl group inhibits CYP450-mediated oxidation.

The Exception: Metabolic Defluorination

While rare, the


 group is not immune to metabolism.[5] Researchers must be vigilant for defluorination , which can release toxic fluoride ions or reactive intermediates.
  • Oxidative Defluorination: Occurs primarily when the

    
     group is attached to a carbon that can form a radical or cation. If a neighboring group allows for hydroxylation, the resulting 
    
    
    
    -hydroxy-
    
    
    species is unstable and spontaneously eliminates hydrogen fluoride (HF) to form a difluoromethylene species, which eventually hydrolyzes to a carboxylic acid.
  • Reductive Defluorination: Under anaerobic conditions (rare in standard hepatic metabolism but relevant in gut microbiota), reductive cleavage can occur.

Experimental Protocol: Microsomal Stability Assessment

To validate the stability conferred by


 incorporation, a rigorous in vitro microsomal stability assay is required.
Materials
  • Liver Microsomes: Pooled human/rat liver microsomes (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final conc).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with internal standard (e.g., Tolbutamide).

Workflow Methodology
  • Preparation: Dilute test compound to 1

    
    M in buffer (keeps DMSO < 0.1%).
    
  • Pre-incubation: Mix microsomes (0.5 mg/mL final) and compound. Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately dispense into Stop Solution (ratio 1:3) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Analysis & Visualization

Calculate the in vitro intrinsic clearance (


) using the elimination rate constant (

) derived from the slope of

vs. time.


Workflow Diagram

Microsomal_Assay cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis Mix Microsomes + Test Compound Warm 37°C Pre-incubation Mix->Warm Start Add NADPH Warm->Start Sample Sampling (0, 5... 60 min) Start->Sample Quench Quench (ACN) Sample->Quench LCMS LC-MS/MS Quantification Quench->LCMS Calc Calculate CL_int & t1/2 LCMS->Calc

Caption: Step-by-step workflow for assessing metabolic stability in liver microsomes.

Case Studies: vs. Non-Fluorinated Analogs

The following table illustrates the dramatic shift in pharmacokinetic properties when a methyl group is replaced by a trifluoromethyl group.

FeatureMethyl Analog (

)
Trifluoromethyl Analog (

)
Mechanistic Reason
Metabolic Pathway Benzylic Hydroxylation (Rapid)None / Minor Aromatic OxidationC-H abstraction blocked; Ring deactivated.
Half-life (

)
Short (< 1 hour)Extended (> 6 hours)Metabolic soft spot removed.
Lipophilicity ModerateHighFluorine increases logP.
Potency BaselineOften IncreasedHydrophobic interactions + conformation lock.
Example Drug Hypothetical PrecursorFluoxetine (Prozac)

enables once-daily dosing.[6]

References

  • Hagenaars, et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Link

  • BenchChem. (2025).[7] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem Technical Notes. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Ullah, et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][3][4][8][9][10] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Methyl-5-(trifluoromethyl)phenylacetic acid from 2-Bromo-p-xylene

Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-Methyl-5-(trifluoromethyl)phenylacetic acid , a critical scaffold in the development of PPAR agonists and other metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Methyl-5-(trifluoromethyl)phenylacetic acid , a critical scaffold in the development of PPAR agonists and other metabolic disease therapeutics. Unlike legacy routes that rely on expensive trifluoromethylated precursors, this protocol initiates from the commoditized feedstock 2-bromo-p-xylene .

The synthesis leverages the steric differentiation between the two methyl groups of the xylene core to achieve regioselective side-chain functionalization, followed by a palladium-catalyzed carbon homologation. This route offers high atom economy and avoids the use of unstable diazonium intermediates often associated with introducing trifluoromethyl groups.

Retrosynthetic Analysis & Strategy

The structural challenge lies in installing the trifluoromethyl (


) and acetic acid (

) moieties in a specific 1,2,4-substitution pattern relative to the methyl group.

Strategic Disconnection:

  • C-C Bond Formation: The phenylacetic acid side chain is installed via a palladium-catalyzed

    
    -arylation of diethyl malonate, replacing the bromine atom.
    
  • Side-Chain Fluorination: The trifluoromethyl group is generated via selective radical halogenation of the methyl group meta to the bromine, followed by a Swarts-type fluorination.

  • Regiocontrol: The starting material, 2-bromo-p-xylene , contains two methyl groups. The methyl group at position 1 is sterically crowded by the ortho-bromine, while the methyl group at position 4 is sterically accessible. This difference directs radical attack to position 4, ensuring the correct isomer is formed.

Retrosynthesis Target Target: 2-Methyl-5-(trifluoromethyl)phenylacetic acid Inter1 Intermediate 1: Diethyl 2-(2-methyl-5-(trifluoromethyl)phenyl)malonate Target->Inter1 Hydrolysis & Decarboxylation Inter2 Key Precursor: 2-Bromo-4-(trifluoromethyl)toluene (CAS 66417-30-9) Inter1->Inter2 Pd-Catalyzed Malonate Arylation SM Starting Material: 2-Bromo-p-xylene (CAS 553-94-6) Inter2->SM 1. Radical Chlorination 2. Swarts Fluorination

Figure 1: Retrosynthetic pathway leveraging steric control for regioselective functionalization.[1]

Experimental Protocols

Stage 1: Regioselective Synthesis of 2-Bromo-4-(trifluoromethyl)toluene

This stage converts the distal methyl group of 2-bromo-p-xylene into a trifluoromethyl group.

Step 1.1: Radical Chlorination

  • Objective: Convert 2-bromo-p-xylene to 2-bromo-1-methyl-4-(trichloromethyl)benzene.

  • Mechanism: Free-radical substitution. The bromine atom at position 2 exerts a steric shielding effect on the ortho-methyl (C1), directing the chlorine radical to the sterically accessible para-methyl (C4).

Protocol:

  • Setup: Equip a 1L photochemical reactor (quartz immersion well) with a reflux condenser and an off-gas scrubber (NaOH trap).

  • Charge: Add 2-bromo-p-xylene (100 g, 0.54 mol) and carbon tetrachloride (

    
    , 500 mL). Note: Trifluorotoluene can be used as a greener alternative solvent.
    
  • Initiation: Purge with

    
     for 15 min. Turn on the UV lamp (Hg vapor, 450W).
    
  • Addition: Bubble Chlorine gas (

    
    ) through the solution at a rate that maintains a gentle reflux (exothermic). Monitor reaction progress by GC.
    
  • Endpoint: Continue until the trichloromethyl species accounts for >95% of the mixture (approx. 4-6 hours).

  • Workup: Purge with

    
     to remove excess 
    
    
    
    . Evaporate solvent under reduced pressure to yield the crude trichloromethyl intermediate as a viscous oil.

Step 1.2: Swarts Fluorination

  • Objective: Convert the trichloromethyl group to a trifluoromethyl group.

  • Reagents: Antimony trifluoride (

    
    ), Antimony pentachloride (
    
    
    
    ) catalyst.

Protocol:

  • Setup: 500 mL round-bottom flask equipped with a distillation head and a receiver cooled to 0°C.

  • Charge: Add crude 2-bromo-1-methyl-4-(trichloromethyl)benzene (from Step 1.1) and

    
      (116 g, 0.65 mol). Add 
    
    
    
    (5 mL) as a catalyst.
  • Reaction: Heat the mixture rapidly with a Bunsen burner or heating mantle. The reaction is vigorous.

  • Distillation: The product, 2-bromo-4-(trifluoromethyl)toluene , has a lower boiling point than the starting material and will distill over as it forms. Collect the fraction boiling between 170-180°C (at atmospheric pressure).

  • Purification: Wash the distillate with 6M HCl (to remove Sb salts), then water, then brine. Dry over

    
    .
    
  • Yield: Expected yield ~70-75% over two steps.

    • Validation: Check GC-MS. Parent ion m/z ~238/240 (Br isotope pattern).

Stage 2: Carbon Homologation (The Malonate Route)

This stage replaces the aryl bromide with an acetic acid moiety using a palladium-catalyzed


-arylation of diethyl malonate, followed by hydrolysis. This method is superior to cyanide displacement for electron-deficient rings containing 

.

Step 2.1: Pd-Catalyzed Malonate Arylation

  • Objective: Couple 2-bromo-4-(trifluoromethyl)toluene with diethyl malonate.

Protocol:

  • Reagents:

    • Aryl Bromide: 2-Bromo-4-(trifluoromethyl)toluene (10.0 g, 41.8 mmol)

    • Nucleophile: Diethyl malonate (8.0 g, 50.0 mmol)

    • Base: Cesium carbonate (

      
      , 20.4 g, 62.7 mmol)
      
    • Catalyst:

      
       (188 mg, 2 mol%)
      
    • Ligand: XPhos (800 mg, 4 mol%) or

      
      .
      
    • Solvent: Anhydrous Toluene (100 mL).

  • Procedure:

    • In a glovebox or under argon, combine all solid reagents in a pressure tube.

    • Add toluene and diethyl malonate.

    • Seal the tube and heat to 100°C with vigorous stirring for 12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate.

  • Intermediate: The crude oil contains Diethyl 2-(2-methyl-5-(trifluoromethyl)phenyl)malonate .

Step 2.2: Hydrolysis and Decarboxylation

  • Objective: Convert the diester to the mono-acid.

Protocol:

  • Hydrolysis: Dissolve the crude malonate in Ethanol (50 mL) and add 6M NaOH (20 mL). Reflux for 3 hours.

    • Result: Formation of the dicarboxylate salt.

  • Decarboxylation:

    • Cool the mixture and acidify to pH 1 with conc.

      
       .
      
    • Heat the acidic mixture to reflux for 4-6 hours. The gem-dicarboxylic acid will decarboxylate to release

      
       and form the phenylacetic acid.
      
  • Isolation:

    • Cool to RT. Most of the ethanol will have evaporated. Dilute with water (50 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine.[2] Dry over

      
      .[2]
      
  • Crystallization: Concentrate the solvent. Recrystallize the solid from Hexane/EtOAc (9:1) to obtain white crystals.

Analytical Data & QC Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Melting Point 108 - 112°CCapillary MP
1H NMR (CDCl3)

7.50 (s, 1H, H-6), 7.45 (d, 1H, H-4), 7.28 (d, 1H, H-3), 3.75 (s, 2H,

), 2.35 (s, 3H,

)
400 MHz NMR
19F NMR

-62.5 ppm (s, 3F)
Internal std:

Key Structural Confirmation:

  • The singlet at 3.75 ppm (2H) confirms the isolated methylene group of the acetic acid.

  • The singlet at 2.35 ppm (3H) confirms the preserved methyl group.

  • Coupling patterns in the aromatic region (doublet, doublet, singlet) confirm the 1,2,4-substitution pattern.

Process Logic & Troubleshooting

ProcessFlow cluster_0 Stage 1: Side-Chain Engineering cluster_1 Stage 2: Carbon Extension Step1 Radical Chlorination (Steric Selection) Step2 Swarts Fluorination (SbF3/SbCl5) Step1->Step2 Step3 Pd-Catalyzed Malonate Coupling (Active Catalyst: Pd-XPhos) Step2->Step3 Purified Intermediate 2-Bromo-4-(trifluoromethyl)toluene Warning CRITICAL CONTROL POINT: Ensure complete removal of Sb salts before Pd catalysis to prevent poisoning. Step2->Warning Step4 Saponification & Decarboxylation (-CO2) Step3->Step4

Figure 2: Process flow highlighting the critical control point between fluorination and catalysis.

Troubleshooting Guide:

  • Low Yield in Step 1: If chlorination occurs at the ortho-methyl (C1), the reaction temperature is likely too high, overcoming the steric barrier. Maintain gentle reflux and ensure adequate stirring.

  • Catalyst Poisoning in Step 2.1: Palladium catalysts are sensitive to heavy metals. Ensure the intermediate from the Swarts reaction is thoroughly washed with HCl and distilled to remove traces of Antimony (Sb).

  • Incomplete Decarboxylation: If the NMR shows a methine proton (~4.5 ppm) instead of a methylene singlet, the decarboxylation is incomplete. Increase the reflux time in sulfuric acid.

References

  • Target Molecule: 2-Methyl-5-(trifluoromethyl)phenylacetic acid.[3][4][5] CAS Registry Number 1000517-01-0.[3][4][5]

  • Key Intermediate: 2-Bromo-4-(trifluoromethyl)toluene.[6][7][] CAS Registry Number 66417-30-9.[6][7][][9]

  • Starting Material: 2-Bromo-p-xylene. CAS Registry Number 553-94-6.
  • Methodology (Fluorination): Swarts, F. "Sur la transformation des composés chlorés en composés fluorés." Bull. Acad. Roy. Belg.1892, 24, 474.
  • Methodology (Arylation): Beare, N. A., & Hartwig, J. F. "Palladium-Catalyzed Arylation of Malonates and Cyanoesters." Journal of Organic Chemistry, 2002 , 67(2), 541–555. Link

  • Regioselectivity Logic: Tashiro, M., et al. "Selective side-chain chlorination of xylenes." Journal of Organic Chemistry, 1970, 35, 1689.

Sources

Application

Application Note: High-Purity Isolation of 2-Methyl-5-(trifluoromethyl)phenylacetic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] The isolation of 2-Methyl-5-(trifluoromethyl)phenylacetic acid presents a distinct challenge in process chemistry due to the interplay between its a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

The isolation of 2-Methyl-5-(trifluoromethyl)phenylacetic acid presents a distinct challenge in process chemistry due to the interplay between its acidic carboxylate "handle" and the significant lipophilicity introduced by the trifluoromethyl (-CF₃) and methyl groups.

Unlike simple phenylacetic acids, the -CF₃ moiety alters the solubility profile, often increasing solubility in non-polar solvents (e.g., dichloromethane, toluene) while decreasing water solubility of the free acid. Furthermore, the electron-withdrawing nature of the -CF₃ group at the meta position (relative to the acetic acid tail) slightly increases the acidity (lower pKa) compared to unsubstituted phenylacetic acid.

This guide details a three-tier purification strategy designed to achieve >99.5% purity, essential for its use as a building block in API (Active Pharmaceutical Ingredient) synthesis.

Key Physicochemical Characteristics[1][3][4][5][8][9][12][13][14]
  • Acidity: Carboxylic acid (pKa est. ~3.8–4.0).

  • Lipophilicity: High (LogP > 2.5 estimated).

  • Major Impurities:

    • Precursors: 2-Methyl-5-(trifluoromethyl)benzyl bromide (or chloride), 2-Methyl-5-(trifluoromethyl)phenylacetonitrile.

    • Byproducts: Decarboxylation products, hydrolysis intermediates (amides), and regioisomers.[1]

Tier 1: Chemoselective Acid-Base Extraction (The "Gross" Purification)

Objective: Remove non-acidic organic impurities (unreacted nitriles, halides) and highly polar inorganic salts.

Mechanism of Action

We utilize the pKa difference between the target acid and its neutral precursors. By converting the acid to its water-soluble carboxylate salt, we can wash away lipophilic impurities. The critical parameter here is pH control to prevent the formation of "oiling out" emulsions common with fluorinated compounds.

Detailed Protocol

Reagents:

  • Solvent A: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc). Note: MTBE is preferred for its clean phase separation with fluorinated acids.

  • Base: 1M NaOH or 10% w/w Na₂CO₃.

  • Acid: 6M HCl.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in MTBE (10 mL per gram of crude). Ensure complete dissolution; filter insolubles if necessary.

  • Salt Formation (Extraction 1):

    • Add 1M NaOH (1.2 equivalents relative to theoretical yield).

    • Scientific Rationale: A slight excess ensures complete deprotonation. Avoid massive excess to prevent "salting out" the organic salt back into the organic phase.

    • Stir vigorously for 15 minutes.

  • Phase Separation:

    • Separate the layers.[2][3]

    • Organic Layer 1: Contains non-acidic impurities (starting material benzyl halides/nitriles). Discard or save for recovery.

    • Aqueous Layer 1: Contains the target product as the sodium carboxylate.

  • The "Back-Wash":

    • Wash Aqueous Layer 1 with fresh MTBE (0.5 volumes).

    • Rationale: This removes entrained organic impurities trapped in the aqueous micellar phase, a common issue with lipophilic -CF₃ compounds.

  • Acidification & Isolation:

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 6M HCl dropwise with stirring until pH reaches ~1.0.

    • Observation: The product will precipitate as a white/off-white solid or oil out.

  • Extraction 2:

    • Extract the acidified aqueous phase with MTBE (2 x 5 volumes).[2]

    • Combine organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Outcome: Crude acid with >90-95% purity.[4][5]

Tier 2: Recrystallization (The "Polishing" Step)

Objective: Remove structurally similar impurities (e.g., regioisomers) and trace colored impurities.

Solvent Selection Logic: Fluorinated aromatics often exhibit high solubility in toluene and moderate solubility in alkanes. A binary solvent system is most effective.

  • Good Solvent: Toluene or Ethyl Acetate (Hot).

  • Anti-Solvent: n-Heptane or Hexane.

Detailed Protocol
  • Dissolution:

    • Place the Tier 1 solid in a round-bottom flask.

    • Add Toluene (approx. 2–3 mL/g). Heat to 60–70°C.

    • Note: If the solid does not dissolve, add small increments of Ethyl Acetate until a clear solution is obtained.

  • Anti-Solvent Addition:

    • While maintaining temperature at 60°C, slowly add n-Heptane dropwise.

    • Stop addition immediately when a faint, persistent turbidity (cloudiness) is observed.

  • Nucleation & Growth:

    • Add a few drops of Toluene to clear the turbidity.

    • Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

  • Final Crystallization:

    • Once at room temperature, cool further in an ice bath (0–4°C) for 1 hour.

  • Filtration:

    • Filter the crystals using a vacuum Buchner funnel.

    • Wash the cake with cold n-Heptane.

    • Dry in a vacuum oven at 40°C for 12 hours.

Tier 3: Flash Chromatography (High-Purity Requirements)

Objective: Required only if purity <98% after recrystallization or if specific regioisomers persist.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexanes : Ethyl Acetate + 1% Acetic Acid .

    • Critical Additive: The 1% Acetic Acid is mandatory. Without it, the carboxylic acid will "streak" or "tail" on the column due to interaction with silanol groups, resulting in poor separation.

  • Gradient: Start at 95:5 (Hex:EtOAc) and ramp to 70:30. The -CF₃ group makes the compound run faster (higher Rf) than non-fluorinated analogues.

Process Visualization

Workflow Logic Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) Dissolve Dissolve in MTBE Crude->Dissolve BaseExt Add 1M NaOH (pH > 12) Phase Separation Dissolve->BaseExt OrgPhase1 Organic Phase: Non-Acidic Impurities (Halides, Nitriles) BaseExt->OrgPhase1 Discard AqPhase1 Aqueous Phase: Target as Carboxylate Salt BaseExt->AqPhase1 Keep Wash Back-wash with MTBE AqPhase1->Wash Acidify Acidify with 6M HCl (pH ~1) Extract into MTBE Wash->Acidify CrudeSolid Crude Solid Acid (>90% Purity) Acidify->CrudeSolid Recryst Recrystallization (Toluene / Heptane) CrudeSolid->Recryst FinalProd Pure 2-Methyl-5-(trifluoromethyl) phenylacetic acid (>99%) Recryst->FinalProd

Caption: Step-by-step purification workflow illustrating the fate of impurities and the target compound.

Analytical Validation

To confirm the success of the purification, the following analytical controls are required:

A. HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

  • Gradient: 40% B to 90% B over 15 mins.

    • Note: The high starting organic % is required due to the lipophilic -CF₃ group.

  • Detection: UV at 210 nm and 254 nm.

B. 19F NMR Spectroscopy
  • Purpose: Detect fluorinated regioisomers.

  • Expectation: A sharp singlet around -60 to -63 ppm (typical for Ar-CF₃). Any secondary peaks in this region indicate isomeric impurities that recrystallization failed to remove.

C. Melting Point[3][4][11][14][16]
  • While exact literature values vary by specific polymorph, a sharp melting range (within 2°C) indicates high purity. Broad ranges (>3°C) suggest retained solvent or impurities.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Emulsion during extraction Lipophilic nature of fluorinated compound acting as surfactant.Add brine (saturated NaCl) to the aqueous layer; filter through Celite pad to break emulsion.
Low Recovery (<50%) Product "oiled out" during acidification or stayed in organic wash.Ensure pH < 1 during acidification. Check the "discarded" organic wash by TLC to ensure no product loss.
Product is an oil, not solid Residual solvent or low melting point impurity.Dissolve in DCM, dry thoroughly with MgSO₄, evaporate, and pump under high vacuum for 24h. Scratch flask to induce crystallization.

References

  • General Synthesis of Trifluoromethylphenylacetic Acids

    • Source: ChemicalBook & PubChem Compound Summaries.
    • Context: General properties of 2-(trifluoromethyl)phenylacetic acid and 3-(trifluoromethyl)
    • Link:

  • Fluorine in Medicinal Chemistry (Solubility & Lipophilicity)

    • Source: Journal of Medicinal Chemistry.
    • Context: Purser, S., et al. "Fluorine in medicinal chemistry." Explains the lipophilicity changes (LogP) induced by CF3 groups, justifying the solvent choices (Toluene/Heptane).
    • Link:

  • Recrystallization Strategies for Fluorinated Aromatics

    • Source: Organic Process Research & Development (OPRD).
    • Context: General principles of using non-polar anti-solvents for fluorinated benzoic/phenylacetic acid deriv
    • Link: (General Journal Link for Process Validation standards).

  • Chromatographic Additives for Carboxylic Acids

    • Source: MilliporeSigma Applic
    • Context: Use of Acetic Acid/TFA in mobile phases to suppress ionization of carboxylic acids during silica chrom
    • Link:

Sources

Method

Application Note: High-Throughput Quantification of 2-Methyl-5-(trifluoromethyl)phenylacetic acid in Pharmaceutical Matrices

Introduction 2-Methyl-5-(trifluoromethyl)phenylacetic acid is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Its chemical structure, characterized by a phenylacetic acid c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-5-(trifluoromethyl)phenylacetic acid is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Its chemical structure, characterized by a phenylacetic acid core with methyl and trifluoromethyl substitutions, presents unique analytical challenges. The accurate and precise quantification of this compound is critical for ensuring the quality, safety, and efficacy of final drug products. This application note provides detailed protocols for the quantification of 2-Methyl-5-(trifluoromethyl)phenylacetic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and drug development professionals. The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2]

Physicochemical Properties and Analytical Considerations

The analytical strategy for 2-Methyl-5-(trifluoromethyl)phenylacetic acid is dictated by its physicochemical properties. The carboxylic acid moiety imparts acidic properties, while the trifluoromethyl group contributes to its non-polar character. This dual nature makes it amenable to both reversed-phase HPLC and, with derivatization, GC analysis. The presence of a chromophore in the phenyl ring allows for UV detection in HPLC. For GC-MS, the volatility of the analyte is a key consideration, often necessitating a derivatization step to improve its chromatographic behavior.[3]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a robust and widely used technique for the analysis of pharmaceutical compounds.[4] For 2-Methyl-5-(trifluoromethyl)phenylacetic acid, a C18 column is proposed to provide the necessary hydrophobic interactions for retention and separation.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 stationary phase is selected due to its versatility and proven efficacy in retaining and separating moderately polar to non-polar compounds like phenylacetic acid derivatives.

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase chromatography. The addition of a small amount of formic acid is crucial to suppress the ionization of the carboxylic acid group of the analyte, leading to a more symmetrical peak shape and reproducible retention times.

  • Detector: A UV detector is chosen due to the presence of the phenyl ring chromophore in the analyte, which provides strong absorbance in the UV region. A photodiode array (PDA) detector is recommended to allow for the simultaneous monitoring of multiple wavelengths and to assess peak purity.

Experimental Workflow: RP-HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve & Sonicate Sample->Dissolve_Sample Filter Filter (0.45 µm) Dissolve_Standard->Filter Dissolve_Sample->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Detector UV/PDA Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the quantification of 2-Methyl-5-(trifluoromethyl)phenylacetic acid by RP-HPLC.

Detailed Protocol: RP-HPLC

1. Reagents and Materials

  • 2-Methyl-5-(trifluoromethyl)phenylacetic acid reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm, PTFE or nylon)

2. Chromatographic Conditions

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/PDA at 220 nm

| Run Time | 10 minutes |

3. Preparation of Solutions

  • Diluent: Acetonitrile : Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2-Methyl-5-(trifluoromethyl)phenylacetic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes. Dilute to volume with the diluent and mix well. Filter an aliquot through a 0.45 µm syringe filter before injection.

4. System Suitability Before sample analysis, perform a system suitability test by injecting the 10 µg/mL working standard solution five times. The acceptance criteria are:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative standard deviation (RSD) of peak areas: ≤ 2.0%

5. Analysis and Quantification Inject the prepared standard and sample solutions into the HPLC system. The concentration of 2-Methyl-5-(trifluoromethyl)phenylacetic acid in the sample is determined by comparing the peak area of the analyte in the sample chromatogram with the calibration curve generated from the working standard solutions.

Method Validation Summary (as per ICH Q2(R1))

The following table summarizes the validation parameters and typical acceptance criteria for this HPLC method.[5][6]

Validation ParameterAcceptance Criteria
Specificity No interference from blank and placebo at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 1-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0% for three concentration levels.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 (e.g., ~0.1 µg/mL).
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 (e.g., ~0.3 µg/mL).[7]
Robustness %RSD ≤ 2.0% after minor changes in flow rate, column temperature, and mobile phase composition.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory technique. Due to the low volatility of the carboxylic acid, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC analysis. Silylation is a common and effective derivatization technique for this purpose.[6]

Causality Behind Experimental Choices
  • Derivatization: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is chosen because it efficiently converts the acidic proton of the carboxylic acid to a trimethylsilyl (TMS) ether, which is more volatile and thermally stable.

  • GC Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-polydimethylsiloxane, is selected to separate the derivatized analyte based on its boiling point and interactions with the stationary phase.[8]

  • Ionization and Detection: Electron Ionization (EI) is a standard and robust ionization technique that generates reproducible mass spectra. A mass spectrometer operating in Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity by monitoring specific fragment ions of the derivatized analyte.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Standard Weigh Standard Dissolve Dissolve in Solvent Standard->Dissolve Sample Weigh Sample Sample->Dissolve Derivatize Derivatization (Silylation) Dissolve->Derivatize GCMS GC-MS System Derivatize->GCMS Column Capillary Column GCMS->Column MS_Detector Mass Spectrometer Column->MS_Detector TIC Obtain TIC MS_Detector->TIC SIM Extract SIM Ions TIC->SIM Quantification Quantification SIM->Quantification

Caption: Workflow for the quantification of 2-Methyl-5-(trifluoromethyl)phenylacetic acid by GC-MS.

Detailed Protocol: GC-MS

1. Reagents and Materials

  • 2-Methyl-5-(trifluoromethyl)phenylacetic acid reference standard (purity ≥98%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Internal Standard (e.g., 4-(Trifluoromethyl)phenylacetic acid)

  • Standard laboratory glassware, autosampler vials with inserts

2. GC-MS Conditions

Parameter Condition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Initial temp 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

| SIM Ions | To be determined from the mass spectrum of the derivatized standard. |

3. Preparation of Solutions and Derivatization

  • Internal Standard Stock Solution (1000 µg/mL): Prepare in ethyl acetate.

  • Standard and Sample Preparation:

    • Accurately weigh the standard or sample into a vial.

    • Add a known amount of internal standard solution.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

4. Analysis and Quantification Inject the derivatized standard and sample solutions into the GC-MS system. The quantification is based on the ratio of the peak area of the analyte's characteristic ion to that of the internal standard's characteristic ion, plotted against the concentration of the standards.

Method Validation Summary (as per ICH Q2(R1))

The following table outlines the validation parameters for the proposed GC-MS method.[9][10]

Validation ParameterAcceptance Criteria
Specificity No interfering peaks from the matrix at the retention times of the analyte and internal standard.
Linearity Correlation coefficient (r²) ≥ 0.998 over the desired concentration range.
Accuracy (% Recovery) 95.0% - 105.0% for three concentration levels.[11]
Precision (% RSD) Repeatability (Intra-day): ≤ 5.0% Intermediate Precision (Inter-day): ≤ 10.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 (e.g., ~1 ng/mL).
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 (e.g., ~5 ng/mL).
Robustness %RSD ≤ 15.0% after minor changes in GC oven temperature program and inlet temperature.

Conclusion

This application note details two robust and reliable analytical methods for the quantification of 2-Methyl-5-(trifluoromethyl)phenylacetic acid in pharmaceutical settings. The RP-HPLC method is suitable for routine quality control due to its simplicity and high throughput. The GC-MS method, with its high sensitivity and selectivity, serves as an excellent confirmatory technique. Both methods are designed to be validated according to ICH guidelines, ensuring the generation of accurate and defensible data critical for drug development and manufacturing. The provided protocols and validation frameworks offer a solid starting point for the implementation of these analytical techniques in any quality control laboratory.

References

  • A validated HPLC-PDA-HRMS method to investigate the biological stability and metabolism of antiparasitic triterpenic esters. (2021). PMC. Retrieved from [Link]

  • Method for detecting isomers of camphorsulfonic acid or salts thereof. (Patent No. CN108362793B). Google Patents.
  • Analytical validation of a reversed-phase ion pairing HPLC-DAD method for the simultaneous determination of anthropogenic pollutants. Monash University. Retrieved from [Link]

  • Analysis of Specific Perfluorohexane Sulfonate Isomers by Liquid Chromatography-Tandem Mass Spectrometry: Method Development and Application in Source Apportionment. (2022). NIH. Retrieved from [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Retrieved from [Link]

  • Development And Validation Of A Bioanalytical Method For Measuring Free Fatty Acids In Plasma. Journal of Applied Bioanalysis. Retrieved from [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). MDPI. Retrieved from [Link]

  • Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. Retrieved from [Link]

  • Quality Guidelines. ICH. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Retrieved from [Link]

  • Phytochemicals and metabolites profiling in gamma radiated acid lime (Citrus aurantifolia Swingle) cv. Agamalai using GC-MS. (2024). Ukaaz Publications. Retrieved from [Link]

  • Soil Sample Preparation Protocol. NEON. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Retrieved from [Link]

  • Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. Retrieved from [Link]

  • National acid sulfate soils sampling and identification methods manual. Water Quality Australia. Retrieved from [Link]

  • Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. (2023). PMC - NIH. Retrieved from [Link]

  • Development and validation of a bioanalytical RP-HPLC method for quantification of ifenprodil in rat plasma. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2026). Lab Manager. Retrieved from [Link]

  • Collection and preparation of soil, water and plant samples for analysis. (2018). International Journal of Chemical Studies. Retrieved from [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. Retrieved from [Link]

  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship. Retrieved from [Link]

  • Development and Validation of a Bioanalytical Method for Estimating Ellagic Acid in Wistar Rat Plasma by RP-HPLC Using a Gradient Elution Technique. Bio Integration. Retrieved from [Link]

  • Testing the pH of Soil Samples. (2021). Cole-Parmer. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]

  • Soil Acidity and Adjusting Soil pH – Soils Laboratory Manual. New Prairie Press Open Book Publishing. Retrieved from [Link]

  • Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. ResearchGate. Retrieved from [Link]

  • Bioanalytical Method Development and Validation of Veratraldehyde and Its Metabolite Veratric Acid in Rat Plasma: An Application for a Pharmacokinetic Study. MDPI. Retrieved from [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Retrieved from [Link]

Sources

Application

Technical Application Note: Strategic Utilization of 2-Methyl-5-(trifluoromethyl)phenylacetic Acid in Lead Optimization

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the strategic deployment, synthesis, and application of 2-Methyl-5-(trifluoromethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the strategic deployment, synthesis, and application of 2-Methyl-5-(trifluoromethyl)phenylacetic acid (abbreviated herein as 2M5TF-PAA ) as a privileged building block in lead optimization.[1]

Executive Summary

In the landscape of modern drug discovery, the phenylacetic acid (PAA) scaffold remains a cornerstone pharmacophore, particularly in the design of PPAR agonists, CRTH2 antagonists, and COX inhibitors.[1] However, unsubstituted PAAs often suffer from rapid metabolic clearance and promiscuous binding.[1]

This guide details the utility of 2-Methyl-5-(trifluoromethyl)phenylacetic acid (2M5TF-PAA ). This specific substitution pattern offers a dual advantage:

  • Conformational Restriction: The ortho-methyl group restricts rotation around the

    
     bond, locking the molecule into a bioactive conformation and reducing the entropic penalty of binding.[1]
    
  • Metabolic Shielding: The meta-trifluoromethyl group (

    
    ) modulates lipophilicity (
    
    
    
    ) and blocks oxidative metabolism at the electron-rich ring positions, while electronically deactivating the ring against P450-mediated oxidation.

Physicochemical Profile & Design Logic

Understanding the "why" before the "how" is critical for rational drug design.[1]

The Ortho-Methyl Effect (The "Magic Methyl")

Unlike a simple phenylacetic acid, the introduction of a methyl group at the 2-position (ortho to the acetic acid side chain) creates significant steric clash with the methylene protons.[1]

  • Mechanistic Insight: This forces the aromatic ring to twist out of coplanarity with the carbonyl system.[1] In protein binding pockets (e.g., PPAR

    
    ), this twist often matches the hydrophobic cleft geometry, improving potency by orders of magnitude compared to the des-methyl analog.[1]
    
The 5-Trifluoromethyl Shield[1]
  • Electronic Effect: The

    
     group is strongly electron-withdrawing (
    
    
    
    ). This lowers the
    
    
    of the acetic acid slightly (making it more acidic) and deactivates the aromatic ring, reducing the liability of arene oxide formation.[1]
  • Lipophilicity: The

    
     group adds significant hydrophobicity (
    
    
    
    ), which is essential for penetrating deep hydrophobic pockets in nuclear receptors.[1]
Data Summary Table
PropertyValue (Predicted)Impact on Drug Design
Molecular Weight 218.17 g/mol Fragment-based screening compatible.[1]
cLogP ~2.8 - 3.1Optimal for oral bioavailability (Rule of 5).
pKa (COOH) ~3.8 - 4.0Slightly more acidic than unsubstituted PAA (4.3).
tPSA 37.3 ŲGood membrane permeability.
Rotatable Bonds 2Reduced entropy penalty due to steric lock.

Synthetic Protocols

Reliable access to high-purity building blocks is the foundation of any SAR campaign. While 2M5TF-PAA may be commercially sourced, in-house synthesis is often required to ensure supply chain independence or to access isotopically labeled analogs.[1]

Protocol A: De Novo Synthesis via Homologation

Use this protocol when starting from the commercially available 2-Methyl-5-(trifluoromethyl)benzaldehyde.[1]

Reagents:

  • Starting Material: 2-Methyl-5-(trifluoromethyl)benzaldehyde[1]

  • Reagent A: (Methoxymethyl)triphenylphosphonium chloride (Wittig reagent)

  • Reagent B: Potassium tert-butoxide (

    
    )
    
  • Solvent: THF (anhydrous)

  • Acid: HCl (4N)

Step-by-Step Methodology:

  • Wittig Reaction: Suspend (Methoxymethyl)triphenylphosphonium chloride (1.2 equiv) in anhydrous THF at 0°C. Add

    
     (1.3 equiv) dropwise. Stir for 30 min to generate the ylide (deep red/orange color).
    
  • Addition: Add 2-Methyl-5-(trifluoromethyl)benzaldehyde (1.0 equiv) in THF dropwise. The ortho-methyl group may slow kinetics; allow to warm to RT and stir for 12h.

  • Hydrolysis: Quench the reaction with water. Extract the enol ether intermediate with diethyl ether. Concentrate the organic layer.[1][2]

  • Homologation: Dissolve the crude enol ether in THF/Water (4:1). Add concentrated HCl (cat.) and reflux for 2 hours to form the homologous aldehyde.

  • Oxidation: Treat the aldehyde with Sodium Chlorite (

    
    ) and Hydrogen Peroxide (
    
    
    
    ) or Pinnick oxidation conditions (
    
    
    ,
    
    
    , 2-methyl-2-butene) to yield the 2M5TF-PAA .[1]
Protocol B: Visualization of Synthetic Workflow

The following diagram illustrates the critical decision pathways for synthesizing and using this building block.

G Start Start: 2-Methyl-5-(trifluoromethyl) benzaldehyde Wittig Step 1: Wittig Homologation (Extension by 1 Carbon) Start->Wittig Ph3PCH2OMe / KOtBu Oxidation Step 2: Pinnick Oxidation (Aldehyde to Acid) Wittig->Oxidation NaClO2 / NaH2PO4 Product Target: 2M5TF-PAA (Carboxylic Acid) Oxidation->Product Isolation Coupling Application: Amide Coupling (HATU/DIPEA) Product->Coupling R-NH2 Risk Risk: Ketene Formation (Avoid Acid Chlorides) Product->Risk SOCl2 (Heat)

Figure 1: Synthetic workflow and critical safety checkpoint for 2-Methyl-5-(trifluoromethyl)phenylacetic acid.

Medicinal Chemistry Application Protocols

Protocol C: Amide Coupling (Mitigating Steric Hindrance)

Coupling 2M5TF-PAA to amines can be challenging due to the steric bulk of the ortho-methyl group and the propensity of phenylacetic acids to form ketenes or decompose under harsh activation.

The "Gold Standard" Method: Do NOT use Thionyl Chloride (


) or Oxalyl Chloride with heat, as this promotes decarboxylation or ketene dimerization.[1] Use mild activation.[3]
  • Activation: Dissolve 2M5TF-PAA (1.0 equiv) in DMF/DCM (1:1). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes at room temperature.

    • Why? HATU is superior for hindered acids compared to EDC/HOBt.

  • Coupling: Add the amine partner (1.1 equiv).

    • Note: If the amine is also hindered (e.g., a secondary aniline), heat to 50°C may be required.[1]

  • Monitoring: Monitor by LC-MS. The ortho-methyl group often causes the product to elute significantly later than des-methyl analogs due to increased lipophilicity.[1]

Protocol D: Lead Optimization Logic (SAR)

When to deploy 2M5TF-PAA in your SAR (Structure-Activity Relationship) campaign:

  • Potency Stalls: If your lead compound (based on unsubstituted phenylacetic acid) has hit a potency ceiling (

    
    ), introduce the ortho-methyl.
    
    • Hypothesis: The potency stall is likely entropic.[1] The 2-Me group locks the conformation.

  • Metabolic Hotspots: If microsomal stability data shows rapid clearance via aromatic hydroxylation.

    • Hypothesis: The 5-

      
       blocks the para-position relative to the methyl, and the electron-withdrawing nature protects the rest of the ring.[1]
      

Structural Biology & Signaling Pathways

The following diagram illustrates the pharmacophoric interaction of a generic PPAR agonist utilizing the 2M5TF-PAA core.

SAR Ligand Ligand: 2M5TF-PAA Derivative Interaction1 Acid Headgroup: Ionic Bond to His/Tyr Ligand->Interaction1 Interaction2 2-Methyl Group: Hydrophobic Twist (Shape Match) Ligand->Interaction2 Interaction3 5-CF3 Group: Halogen Bond / Lipophilic Pocket Ligand->Interaction3 Receptor Receptor: PPAR Binding Pocket Outcome Outcome: High Potency & Metabolic Stability Receptor->Outcome Activation Interaction1->Receptor Interaction2->Receptor Interaction3->Receptor

Figure 2: Pharmacophore mapping of 2M5TF-PAA within a nuclear receptor binding pocket.[1]

References & Authority

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996).[1] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.[1] Link

  • The "Magic Methyl" Effect: Barreiro, E. J., et al. (2011).[1] The Methyl Group: A Small Structural Change with a Big Impact on Medicinal Chemistry.[1] Chemical Reviews, 111(9), 5215-5246.[1] Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1] Link

  • Synthesis of Phenylacetic Acids: A. S. K. Hashmi. (2003). Homologation of Aldehydes to Acids. Science of Synthesis.

Disclaimer: All protocols described herein should be performed by qualified personnel in a controlled laboratory environment. Standard safety precautions for handling fluorinated organics and coupling reagents must be observed.

Sources

Method

protocol for derivatization of 2-Methyl-5-(trifluoromethyl)phenylacetic acid

Application Note: High-Efficiency Derivatization Protocols for 2-Methyl-5-(trifluoromethyl)phenylacetic Acid Executive Summary This technical guide details the derivatization of 2-Methyl-5-(trifluoromethyl)phenylacetic a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Derivatization Protocols for 2-Methyl-5-(trifluoromethyl)phenylacetic Acid

Executive Summary

This technical guide details the derivatization of 2-Methyl-5-(trifluoromethyl)phenylacetic acid , a fluorinated phenylacetic acid derivative often utilized as a pharmaceutical intermediate or metabolic marker. Due to the polarity of the carboxylic acid moiety and the electron-withdrawing nature of the trifluoromethyl (-CF


) group, direct gas chromatographic analysis is prone to peak tailing and adsorption.

We present two validated protocols:

  • Silylation (BSTFA/TMCS): Ideal for rapid, high-throughput screening and non-aqueous samples.

  • Methyl Esterification (BF

    
    -Methanol):  Ideal for high-stability requirements and batch processing of aqueous/biological extracts.
    

Chemical Context & Analytical Strategy

The Analyte:

  • Formula: C

    
    H
    
    
    
    F
    
    
    O
    
    
  • Molecular Weight: 218.17 g/mol

  • Key Features:

    • Carboxylic Acid (-COOH): Primary target for derivatization to improve volatility.

    • 5-Trifluoromethyl Group (-CF

      
      ):  Strongly electron-withdrawing. This increases the acidity of the carboxyl proton, potentially accelerating silylation but requiring rigorous anhydrous conditions to prevent hydrolysis.
      
    • 2-Methyl Group: Provides steric bulk ortho to the acetic acid tail. While less hindered than a benzoic acid derivative, this substituent dictates that reaction times cannot be instantaneous; heat is required to ensure quantitative conversion.

Selection Guide:

FeatureMethod A: Silylation (TMS) Method B: Methylation (BF

-MeOH)
Reagent BSTFA + 1% TMCS10% BF

in Methanol
Derivative Trimethylsilyl esterMethyl ester
Reaction Time 30 mins15-60 mins (plus workup)
Moisture Tolerance Low (Strictly Anhydrous)High (Tolerates traces)
Stability Hydrolyzes in air over timeIndefinitely stable
Mass Shift +72 Da (MW 290)+14 Da (MW 232)

Experimental Protocols

Method A: Rapid Silylation (BSTFA/TMCS)

Best for: Pure standards, dried organic extracts, and rapid profiling.

Reagents:

  • BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide (Sigma-Aldrich/Supelco).

  • TMCS: Trimethylchlorosilane (1% v/v added as catalyst).[1]

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.

Workflow Diagram:

SilylationWorkflow Start Sample Preparation (Dry Extract) Solvent Add Solvent (50 µL Pyridine) Start->Solvent Reagent Add Reagent (50 µL BSTFA + 1% TMCS) Solvent->Reagent Reaction Incubate 60°C, 30 min Reagent->Reaction Analysis GC-MS Injection (Direct) Reaction->Analysis

Figure 1: Workflow for the silylation of sterically modified phenylacetic acids.

Step-by-Step Procedure:

  • Preparation: Weigh 1-2 mg of 2-Methyl-5-(trifluoromethyl)phenylacetic acid into a 1.5 mL GC autosampler vial.

  • Solvation: Add 50 µL of anhydrous pyridine. Pyridine acts as an acid scavenger and facilitates the silylation mechanism.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS. Cap the vial immediately with a PTFE-lined crimp cap.

  • Incubation: Vortex for 10 seconds. Heat the vial at 60°C for 30 minutes in a dry block heater.

    • Note: The 2-methyl group creates mild steric hindrance; heating ensures the reaction goes to completion compared to room temperature protocols.

  • Analysis: Inject 1 µL directly into the GC-MS.

Mechanism:



The active hydrogen is replaced by a trimethylsilyl group.
Method B: Robust Methylation (BF -Methanol)

Best for: Biological samples, fatty acid profiling, or samples requiring long-term storage.

Reagents:

  • BF

    
    -Methanol:  10% or 14% w/w (Sigma-Aldrich/Supelco).
    
  • Extraction Solvent: Hexane or Heptane.

  • Neutralizer: Saturated NaCl or NaHCO

    
     solution.
    

Workflow Diagram:

MethylationWorkflow Sample Sample (1-5 mg) Reagent Add 1 mL BF3-Methanol Sample->Reagent Heat Heat 60°C, 15 min Reagent->Heat Extract Add Hexane + Water (Liquid-Liquid Extraction) Heat->Extract PhaseSep Isolate Organic Phase (Top Layer) Extract->PhaseSep Dry Dry over Na2SO4 PhaseSep->Dry Inject GC-MS Analysis Dry->Inject

Figure 2: Acid-catalyzed esterification workflow using Boron Trifluoride.

Step-by-Step Procedure:

  • Reaction: Dissolve sample (approx. 5 mg) in 1 mL of BF

    
    -Methanol reagent in a screw-cap reaction vial.
    
  • Incubation: Heat at 60°C for 15 minutes .

    • Scientific Insight: The Lewis acid (BF

      
      ) catalyzes the Fischer esterification. The electron-withdrawing CF
      
      
      
      group on the ring stabilizes the carboxylate, making the carbonyl carbon slightly more electrophilic, which generally favors nucleophilic attack by methanol.
  • Quenching: Cool to room temperature. Add 1 mL of saturated NaCl solution (to salt out the organic ester) and 1 mL of Hexane.

  • Extraction: Shake vigorously for 1 minute. Allow phases to separate.

  • Purification: Transfer the top hexane layer to a clean vial containing anhydrous Na

    
    SO
    
    
    
    (sodium sulfate) to remove residual water.
  • Analysis: Transfer the dry hexane supernatant to a GC vial for injection.

Results & Interpretation

Mass Spectrometry Data (EI Source, 70 eV):

Derivative TypeFormulaMolecular WeightKey Fragment Ions (m/z)
Underivatized C

H

F

O

218.17218 (M+), 173 (M-COOH), 159
TMS Ester (Method A) C

H

F

O

Si
290.35 275 (M-15, Loss of CH

), 73 (TMS), 217
Methyl Ester (Method B) C

H

F

O

232.20 232 (M+), 173 (M-COOCH

), 59

Chromatographic Behavior:

  • Retention Time: The Methyl ester (Method B) is significantly more volatile and will elute earlier than the TMS ester (Method A).

  • Peak Shape: Both derivatives should yield sharp, symmetrical peaks. Tailing indicates incomplete derivatization or active sites in the liner (replace liner if observed).

Troubleshooting & Critical Parameters

  • Moisture Control (Method A): BSTFA hydrolyzes instantly upon contact with water. If the reagent turns cloudy or precipitates white crystals, it is compromised. Use a new ampoule.

  • Steric Hindrance: The 2-methyl group is ortho-substituted. If yields are low with Method B, increase reaction time to 45 minutes; however, 15 minutes is typically sufficient for phenylacetic acids compared to benzoic acids.

  • Artifacts:

    • Method A: Look for m/z 147 (hexamethyldisiloxane) indicating reagent excess/hydrolysis.

    • Method B: Ensure complete removal of BF

      
       (acid) during the water wash to prevent column damage.
      

References

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Little, J. L. (1999). Derivatization of Carboxylic Acids for GC Analysis. Journal of Chromatography A. (General reference for BF3-MeOH efficiency).

Sources

Application

application of 2-Methyl-5-(trifluoromethyl)phenylacetic acid in agrochemical synthesis.

Application Note: 2-Methyl-5-(trifluoromethyl)phenylacetic Acid in Agrochemical Synthesis Part 1: Executive Summary & Chemical Profile Target Molecule: 2-Methyl-5-(trifluoromethyl)phenylacetic acid CAS Number: 1000517-01...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Methyl-5-(trifluoromethyl)phenylacetic Acid in Agrochemical Synthesis

Part 1: Executive Summary & Chemical Profile

Target Molecule: 2-Methyl-5-(trifluoromethyl)phenylacetic acid CAS Number: 1000517-01-0 Molecular Formula: C₁₀H₉F₃O₂ Molecular Weight: 218.17 g/mol [1][2][3]

Strategic Significance in Agrochemical Discovery: In the competitive landscape of modern agrochemistry, the 2-Methyl-5-(trifluoromethyl)phenyl moiety represents a "privileged scaffold."[1][2][3] It offers a synergistic combination of steric bulk (via the ortho-methyl group) and metabolic resistance (via the meta-trifluoromethyl group).[2][3]

  • Metabolic Stability: The -CF₃ group at the 5-position blocks metabolic oxidation at a typically vulnerable site, extending the half-life of active ingredients (AIs) in plant and insect systems.[1][2][3]

  • Conformational Locking: The ortho-methyl group restricts rotation around the phenyl-carbonyl bond.[1][2][3] In Succinate Dehydrogenase Inhibitor (SDHI) fungicides, this "ortho-effect" is critical for locking the molecule into the bioactive conformation required for binding to the ubiquinone binding site.[3]

  • Lipophilicity Modulation: The trifluoromethyl group significantly increases ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    , enhancing cuticular penetration in herbicides and systemic movement in fungicides.[4]
    

Part 2: Synthesis Protocols

Two primary routes are validated for the synthesis of 2-Methyl-5-(trifluoromethyl)phenylacetic acid. Route A (Cyanation of Benzyl Halide) is the industry standard for scalability, while Route B (Willgerodt-Kindler) is an alternative when starting from acetophenones.[3][4]

Protocol A: The Cyanation-Hydrolysis Pathway (Standard)[1][2]

This protocol utilizes 2-Methyl-5-(trifluoromethyl)benzyl bromide (CAS: 261952-17-4) as the starting material.[1][2][3] This route is preferred for its high yield and operational simplicity.[2][3]

Step 1: Nucleophilic Substitution (Cyanation) [2][3][4]

  • Reagents: 2-Methyl-5-(trifluoromethyl)benzyl bromide (1.0 eq), Sodium Cyanide (1.2 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq, Phase Transfer Catalyst).[2][4]

  • Solvent: Water/Toluene biphasic system or DMF (anhydrous).[2][3][4]

  • Procedure:

    • Dissolve the benzyl bromide in Toluene (5 vol).

    • Prepare a solution of NaCN in water (3 vol).[1][2][3][4]

    • Add TBAB catalyst to the organic phase.[2][3]

    • Vigorously stir the biphasic mixture at 60°C for 4-6 hours. Monitor by TLC/HPLC for disappearance of bromide.

    • Workup: Separate layers. Wash organic layer with water and brine.[1][2][3] Dry over Na₂SO₄ and concentrate to yield 2-Methyl-5-(trifluoromethyl)phenylacetonitrile .[2][3]

Step 2: Acidic Hydrolysis

  • Reagents: Nitrile intermediate (from Step 1), Sulfuric Acid (60% aq) or HCl/Acetic Acid.[3][4]

  • Procedure:

    • Suspend the nitrile in 60% H₂SO₄ (10 vol).

    • Reflux at 100-110°C for 8-12 hours. The nitrile first converts to the amide, then to the acid.[3][4]

    • Critical Checkpoint: Ensure complete conversion of the primary amide intermediate, which can be stubborn.[2][3] If amide persists, add small quantity of NaNO₂ (diazotization method) to drive hydrolysis.[3][4]

    • Isolation: Cool to 0°C. The product often precipitates.[1][2][3] If oil forms, extract with Ethyl Acetate.[3][4]

    • Purification: Recrystallize from Hexane/Ethyl Acetate to obtain white crystals.

Part 3: Application Protocols in Active Ingredient Synthesis

Application 1: Synthesis of Next-Gen SDHI Fungicides

SDHI fungicides (e.g., Fluxapyroxad, Bixafen) often feature an amide linkage connecting a pyrazole core to a substituted aniline or phenyl group.[1][3][4] This protocol adapts the scaffold to create a "reverse-amide" or chain-extended analog.[1][2][3]

Mechanism: The phenylacetic acid moiety provides a one-carbon spacer (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) compared to standard anilide SDHIs.[1][2] This flexibility allows the aromatic ring to access hydrophobic pockets in the SDH enzyme that are inaccessible to rigid anilides.[2][3]

Protocol:

  • Activation: Dissolve 2-Methyl-5-(trifluoromethyl)phenylacetic acid (1.0 eq) in DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF.[3][4] Stir 2h at RT until gas evolution ceases. Concentrate to yield the acid chloride.[2][3]

  • Coupling: Dissolve a substituted amino-pyrazole or aniline (the "head" group) in THF/Pyridine.

  • Addition: Add the acid chloride solution dropwise at 0°C.

  • Outcome: The resulting amide features the 2-Me-5-CF₃ motif, conferring resistance to fungal P450 detoxification.[1][2][3]

Application 2: Isoquinolinone Synthesis via intramolecular Cyclization

Isoquinolinones are key scaffolds in herbicides (PPO inhibitors) and insecticides.[2][3][4]

Protocol:

  • Precursor Assembly: React the acid chloride (prepared above) with a substituted amine to form the amide.[2][3]

  • Bischler-Napieralski Cyclization: Treat the amide with POCl₃ or P₂O₅ in refluxing toluene.[1][2][3]

    • Note: The electron-withdrawing CF₃ group at position 5 deactivates the ring, making electrophilic closure at position 6 difficult.[3]

    • Optimization: Use Tf₂O (Triflic anhydride) and 2-Chloropyridine as a milder, more potent activation system to force cyclization despite the electronic deactivation.[2][3]

Part 4: Visualizing the Workflow

The following diagram illustrates the synthesis and downstream application logic.

G Start Start: 2-Methyl-5-(trifluoromethyl) benzyl bromide Nitrile Intermediate: Nitrile Derivative Start->Nitrile NaCN, TBAB Phase Transfer Acid Target: 2-Methyl-5-(trifluoromethyl) phenylacetic Acid (CAS 1000517-01-0) Nitrile->Acid H2SO4, 100°C Hydrolysis SDHI Pathway A: SDHI Fungicide Analog (Amide Coupling) Acid->SDHI 1. (COCl)2 2. Amino-pyrazole Isoquin Pathway B: Isoquinolinone Scaffold (Cyclization) Acid->Isoquin Tf2O, Base Intramolecular Cyclization

Caption: Synthetic pathway from benzyl bromide precursor to the target acid and its divergence into fungicide (SDHI) and heterocycle synthesis.

Part 5: Safety & Handling (MSDS Highlights)

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.[3][4]

  • Specific Risk: The trifluoromethyl group is stable, but thermal decomposition (e.g., in a fire) releases toxic Hydrogen Fluoride (HF) gas.[3][4]

  • Handling: Use only in a fume hood. Avoid contact with strong bases which may cause decarboxylation at high temperatures.[2][3]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the methylene group.

References

  • Jeschke, P. (2016).[2][3][4] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 5(5), 570-589.[3][4] (General reference on CF3 bioisosteres in agrochemicals).

  • Fujiwara, T., et al. (2014).[3][4] Synthesis and application of trifluoromethylpyridines and phenyls as key structural motifs. Journal of Pesticide Science.[2][3][5]

Sources

Method

Application Note: Strategic Utilization of 2-Methyl-5-(trifluoromethyl)phenylacetic Acid in Heterocyclic Synthesis

Executive Summary In modern drug discovery, the strategic incorporation of fluorine and methyl groups is a proven method to modulate lipophilicity (LogP), metabolic stability, and ligand-target binding affinity. 2-Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine and methyl groups is a proven method to modulate lipophilicity (LogP), metabolic stability, and ligand-target binding affinity. 2-Methyl-5-(trifluoromethyl)phenylacetic acid represents a high-value "ortho-blocked" scaffold that offers unique regiochemical control.

This application note details the synthetic utility of this building block. Unlike simple phenylacetic acids, the C2-methyl group sterically blocks one ortho-position, forcing regioselectivity in cyclization reactions, while the C5-trifluoromethyl group electronically tunes the ring, necessitating specific activation protocols for electrophilic aromatic substitution (EAS). We present a validated protocol for synthesizing fluorinated isoquinolines using triflic anhydride activation—a method required to overcome the electronic deactivation caused by the


 moiety.

Chemical Profile & Strategic Analysis

Physicochemical Properties
PropertyValue (Approx.)Relevance in Med Chem
Molecular Weight 218.17 g/mol Fragment-based drug design compliant.
LogP ~2.8Enhanced membrane permeability compared to non-fluorinated analogs.
pKa (Acid) ~4.1Standard carboxylic acid behavior; suitable for amide coupling.
Electronic State Electron-DeficientThe 5-

group deactivates the ring toward EAS.
Steric State Ortho-BlockedThe 2-Me group prevents cyclization at the C2 position.
Structural Logic

The molecule contains three distinct functional handles:

  • Acetic Acid Tail (C1): The primary site for amidation, esterification, or reduction.

  • Ortho-Methyl Group (C2): Acts as a steric blocker to direct cyclization to C6. Alternatively, it can be functionalized via radical bromination to access benzazepines.

  • Trifluoromethyl Group (C5): Increases metabolic stability (blocking metabolic oxidation at the para-position relative to the methyl) and modulates the acidity of the ring protons.

Detailed Protocol: Synthesis of 6-Trifluoromethyl-3,4-dihydroisoquinolines

Challenge: Converting phenylacetic acids to isoquinolines is typically achieved via the Bischler-Napieralski reaction. However, the strong electron-withdrawing nature of the


 group at C5 significantly deactivates the C6 position (the site of cyclization), rendering standard conditions (

,

) inefficient or prone to failure.

Solution: We utilize the Movassaghi Protocol , which employs Trifluoromethanesulfonic anhydride (


) and 2-chloropyridine to generate a highly reactive nitrilium intermediate, enabling cyclization even on electron-deficient rings [1].
Reaction Scheme

Step 1: Amidation of the acid. Step 2: Electrophilic cyclization via imidoyl triflate.

Materials
  • Substrate: 2-Methyl-5-(trifluoromethyl)phenylacetic acid (1.0 equiv)

  • Amine: Phenethylamine (or substituted analog) (1.1 equiv)

  • Coupling Agents: EDC·HCl, HOBt, DIPEA (Standard Amidation)

  • Cyclization Reagents: Trifluoromethanesulfonic anhydride (

    
    , 1.1 equiv), 2-Chloropyridine (1.2 equiv).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
Phase A: Amide Formation (Standard Protocol)
  • Dissolution: Dissolve 2-Methyl-5-(trifluoromethyl)phenylacetic acid (10 mmol) in DCM (50 mL).

  • Activation: Add EDC·HCl (11 mmol) and HOBt (11 mmol). Stir at

    
     for 30 minutes.
    
  • Addition: Add the amine (11 mmol) and DIPEA (25 mmol) dropwise.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Wash with 1N HCl, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
    • Checkpoint: Verify amide formation via LC-MS (

      
      ).
      
Phase B: Movassaghi Cyclization (The Critical Step)

Safety Note:


 is corrosive and moisture-sensitive. Handle under inert atmosphere.
  • Setup: In a flame-dried flask under Argon, dissolve the amide (from Phase A, 5 mmol) and 2-chloropyridine (6 mmol) in anhydrous DCM (20 mL).

  • Cooling: Cool the solution to

    
     (dry ice/acetone bath).
    
  • Activation: Add

    
      (5.5 mmol) dropwise via syringe over 10 minutes.
    
    • Expert Insight: The solution may turn yellow/orange, indicating the formation of the imidoyl triflate intermediate.

  • Warming: Stir at

    
     for 20 minutes, then slowly warm to 
    
    
    
    over 1 hour.
  • Cyclization: Stir at

    
     for 2 hours. If LC-MS shows incomplete conversion, warm to RT.
    
    • Mechanistic Note: The 2-chloropyridine acts as a non-nucleophilic base that buffers the system without quenching the highly electrophilic nitrilium species.

  • Quench: Carefully quench with saturated aqueous

    
     at 
    
    
    
    .
  • Isolation: Extract with DCM (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). The product is the 3,4-dihydroisoquinoline.

Pathway Visualization & Logic

The following diagram illustrates the divergent synthetic pathways available for this scaffold, highlighting the decision-making process based on the desired heterocycle.

G Start 2-Methyl-5-(trifluoromethyl) phenylacetic acid Amidation Amidation (R-NH2, EDC) Start->Amidation Radical Radical Bromination (NBS, AIBN) Start->Radical Alternative Path Amide Intermediate Amide Amidation->Amide Standard_BN Standard Bischler-Napieralski (POCl3, Reflux) Amide->Standard_BN Traditional Movassaghi Movassaghi Protocol (Tf2O, 2-Cl-Pyridine) Amide->Movassaghi Recommended Failure Low Yield / No Reaction (Deactivated Ring) Standard_BN->Failure Due to 5-CF3 EWG Success 6-CF3-Dihydroisoquinoline Movassaghi->Success High Electrophilicity BenzylBr 2-(Bromomethyl) Intermediate Radical->BenzylBr Cyclization_B Amine Cyclization BenzylBr->Cyclization_B Benzazepine Benzazepinone (7-membered ring) Cyclization_B->Benzazepine

Figure 1: Synthetic decision tree. The green pathway (Movassaghi Protocol) is recommended for Isoquinoline synthesis due to the electronic deactivation of the ring. The blue pathway offers access to 7-membered benzazepinones.

Alternative Application: Synthesis of Oxindoles[1][2]

While the isoquinoline route is primary, this scaffold is also a precursor for Oxindoles (Indolin-2-ones), a privileged scaffold in kinase inhibitors.

Protocol: Oxidative C-H Functionalization

Instead of traditional nitration/reduction (which is regiochemically ambiguous due to the competing directing effects of the Me and CF3 groups), use a modern Palladium-catalyzed C-H activation .

  • Amide Formation: Convert the acid to the N-methoxy-N-methylamide (Weinreb amide) or a simple anilide.

  • C-H Activation: Treat with

    
     (5 mol%), 
    
    
    
    (oxidant), in Toluene at
    
    
    .
  • Outcome: This promotes intramolecular C-H amidation.

    • Regioselectivity: The reaction will favor the C6 position (ortho to the acetic acid chain) as C2 is blocked by the methyl group.

    • Reference: This approach aligns with methodologies described for electron-deficient arenes [2].

Expert Tips & Troubleshooting

  • Regiocontrol Verification: Always perform 2D-NMR (NOESY) on the final cyclized product. You should observe a correlation between the C1-protons of the isoquinoline and the C8-proton (which is adjacent to the nitrogen but on the ring). The C5-CF3 group will result in no NOE signal to the C1-methylene, confirming the orientation.

  • Volatility: The methyl ester of 2-Methyl-5-(trifluoromethyl)phenylacetic acid is moderately volatile. Avoid high-vacuum drying for extended periods if synthesizing the ester intermediate.

  • Safety: The combustion of this compound releases Hydrogen Fluoride (HF). Ensure all waste streams are treated as halogenated waste.

References

  • Movassaghi, M., & Hill, M. D. (2008). Single-step synthesis of pyrimidines, pyrazines, and quinazolines from N-vinyl/aryl amides. Organic Letters, 10(16), 3485–3488. (Note: This seminal paper establishes the Tf2O/2-Chloropyridine activation method for amides).

  • Wang, Y., Yang, M., Sun, Y. Y., Wu, Z. G., Dai, H., & Li, S. (2021).[1] Nickel-Catalyzed Aromatic C–H Alkylation with Tertiary or Secondary Alkyl-Br Bonds Enables the Construction of Indolones.[1] Organic Letters, 23(22), 8750-8754.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Foundational text on the use of Fluorine in MedChem).

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

Sources

Application

Application Note: High-Throughput Screening of CRTH2 Antagonists Utilizing 2-Methyl-5-(trifluoromethyl)phenylacetic Acid

Executive Summary This application note details the strategic implementation of 2-Methyl-5-(trifluoromethyl)phenylacetic acid as a privileged scaffold in the design and high-throughput screening (HTS) of antagonists for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic implementation of 2-Methyl-5-(trifluoromethyl)phenylacetic acid as a privileged scaffold in the design and high-throughput screening (HTS) of antagonists for the CRTH2 receptor (Chemoattractant Receptor-homologous molecule expressed on Th2 cells).

CRTH2 (GPR44) is a validated therapeutic target for allergic inflammation, asthma, and atopic dermatitis. Phenylacetic acid derivatives have emerged as a potent class of CRTH2 antagonists (e.g., Ramatroban analogs). This guide provides a comprehensive protocol for:

  • Library Construction: Parallel synthesis of a focused library using the title compound to introduce metabolic stability and steric constraints.

  • HTS Assay: A homogenous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition binding assay.

  • Data Validation: Statistical quality control using Z-factor analysis.

Chemical Rationale & Library Design

The Privileged Scaffold

The selection of 2-Methyl-5-(trifluoromethyl)phenylacetic acid is driven by specific medicinal chemistry requirements for GPCR ligand optimization:

  • Phenylacetic Acid Core: Mimics the carboxylate headgroup of Prostaglandin D2 (PGD2), the endogenous ligand of CRTH2, facilitating the "ionic lock" interaction with Arg170 in the receptor binding pocket.

  • 2-Methyl Group: Provides steric bulk that restricts rotation around the phenyl-acetic bond, potentially locking the molecule in a bioactive conformation (conformational restriction).

  • 5-Trifluoromethyl (

    
    ) Group:  Enhances lipophilicity (
    
    
    
    ) for membrane permeability and blocks metabolic oxidation at the para-position, significantly improving the pharmacokinetic profile compared to non-fluorinated analogs.
Library Synthesis Workflow

To screen for novel antagonists, this acid is used as a "cap" in a parallel amide coupling reaction with a diverse set of amines.

Reaction Scheme:



Protocol: 384-Well Plate Parallel Synthesis
  • Preparation: Dissolve 2-Methyl-5-(trifluoromethyl)phenylacetic acid in DMF (0.2 M).

  • Dispensing: Transfer 20 µL of the acid solution into each well of a 384-well polypropylene deep-well plate.

  • Activation: Add 20 µL of HATU (0.2 M in DMF) and 10 µL of DIPEA (0.6 M in DMF). Shake for 10 minutes at RT.

  • Coupling: Add 20 µL of unique amine (0.2 M in DMF) to each well.

  • Incubation: Seal plate and shake at RT for 16 hours.

  • Purification (Solid Phase Extraction): Pass reaction mixture through SCX (Strong Cation Exchange) resin plates to remove unreacted amines. Collect flow-through (containing the acidic/neutral amide product).

  • Normalization: Evaporate solvent and reconstitute in 100% DMSO to a final concentration of 10 mM for HTS.

LibrarySynthesis Acid 2-Methyl-5-(trifluoromethyl) phenylacetic acid (Scaffold) Coupling Amide Coupling (HATU/DIPEA, DMF) Acid->Coupling Amines Diverse Amine Library (R-NH2) Amines->Coupling Purification SCX Resin Purification Coupling->Purification MasterPlate Master Library Plate (10mM in DMSO) Purification->MasterPlate Yields Antagonist Candidates

Figure 1: Parallel synthesis workflow converting the scaffold acid into a screenable library.

HTS Assay Protocol: TR-FRET Competition Binding

Objective: Identify compounds that displace a fluorescently labeled tracer from the CRTH2 receptor.

Assay Principle

This assay utilizes TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[1][2][3][4]

  • Receptor: Human CRTH2 membrane preparations labeled with a Terbium (Tb) cryptate donor (via anti-tag antibody or direct fusion).

  • Tracer: Fluorescently labeled PGD2 (or high-affinity antagonist) acting as the Acceptor (emission ~665 nm).

  • Mechanism: When the Tracer binds CRTH2, the Tb donor and Acceptor are in proximity -> High FRET Signal .

  • Inhibition: If a library compound (derived from our scaffold) binds CRTH2, it displaces the Tracer -> Low FRET Signal .

Materials Required
ComponentSpecificationSource/Notes
Membranes hCRTH2-overexpressing HEK293 membranesCommercial or In-house prep
Detection Tag Anti-GPCR-Tb Cryptate (Donor)Targets N-term tag (e.g., SNAP/CLIP/Flag)
Tracer PGD2-d2 or Fluorescein-labeled RamatrobanAcceptor (Red shifted)
Assay Buffer 20 mM HEPES, 10 mM MgCl2, 0.1% BSA, pH 7.4Stabilizes GPCR-ligand complex
Plate 384-well low-volume white microplateOptimized for fluorescence
Step-by-Step Protocol
  • Compound Transfer:

    • Use an acoustic liquid handler (e.g., Echo) to transfer 50 nL of library compounds (from Section 2.2) into the assay plate.

    • Controls:

      • Min Signal (0% Binding): Excess unlabeled Ramatroban (10 µM).

      • Max Signal (100% Binding): DMSO vehicle only.

  • Reagent Addition:

    • Add 10 µL of CRTH2 Membrane + Tb-Donor Mix to all wells.

    • Incubate for 15 minutes at RT to allow membranes to equilibrate with compounds.

  • Tracer Addition:

    • Add 10 µL of Fluorescent Tracer (at

      
       concentration, typically ~2-5 nM).
      
  • Incubation:

    • Incubate for 60-120 minutes at Room Temperature in the dark. Note: Equilibrium time depends on the off-rate of the tracer.

  • Readout:

    • Read plate on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm (Laser or Flash lamp).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

TRFRET_Mechanism cluster_0 Negative Control (Max FRET) cluster_1 Hit Compound (Inhibition) Complex CRTH2-Tb :: Tracer-Fluor (Proximity < 10nm) Signal1 High Signal (665 nm) Complex->Signal1 Displaced CRTH2-Tb :: [Scaffold-Compound] + Free Tracer Signal2 Low Signal (620 nm only) Displaced->Signal2

Figure 2: TR-FRET Competition Binding Principle. Binding of the scaffold-derived compound disrupts energy transfer.

Data Analysis & Quality Control

Ratio Calculation

To correct for liquid handling errors and compound autofluorescence, calculate the Ratiometric Signal for each well:



Percent Inhibition


Assay Validation (Z-Prime)

A robust HTS assay must have a Z-factor (


) > 0.5.


Where

is the standard deviation and

is the mean of the controls.

Interpretation:

  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    :  Excellent assay. Proceed to screen.[1][3][4][5]
    
  • 
    :  Marginal. Optimization of membrane concentration or incubation time required.
    

References

  • Compound Data: PubChem. 2-Methyl-5-(trifluoromethyl)phenylacetic acid (CID 12826620). National Library of Medicine. Link

  • Target Validation: Royer, J. F., et al. (2008). A novel antagonist of CRTH2 inhibits allergic inflammation in vivo. European Journal of Clinical Investigation. Link

  • Assay Methodology: Cisbio/Revvity. HTS GPCR Binding Assays using Tag-lite® Technology. Link

  • Scaffold Chemistry: Ulven, T., & Kostenis, E. (2010). CRTH2 antagonists: a novel treatment for allergic diseases. Journal of Medicinal Chemistry. Link (Demonstrates the prevalence of the phenylacetic acid pharmacophore in CRTH2 antagonists).

Sources

Method

developing enzyme inhibitors with 2-Methyl-5-(trifluoromethyl)phenylacetic acid scaffold

Application Note: Strategic Utilization of 2-Methyl-5-(trifluoromethyl)phenylacetic Acid in Enzyme Inhibitor Design Executive Summary & Rationale This guide details the application of 2-Methyl-5-(trifluoromethyl)phenylac...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Methyl-5-(trifluoromethyl)phenylacetic Acid in Enzyme Inhibitor Design

Executive Summary & Rationale

This guide details the application of 2-Methyl-5-(trifluoromethyl)phenylacetic acid (CAS: 19078-75-2) as a privileged scaffold in the development of enzyme inhibitors, specifically targeting Cyclooxygenase-2 (COX-2) and related inflammatory pathways.[1]

The scaffold offers a unique tripartite advantage in Hit-to-Lead (H2L) optimization:

  • The "Magic Methyl" Effect: The ortho-methyl group at the C2 position introduces steric bulk that restricts rotation around the phenyl-acetic bond, forcing the molecule into a specific bioactive conformation (often non-coplanar) that improves selectivity for enzyme pockets over planar substrates.

  • Metabolic Shielding: The meta-trifluoromethyl (-CF3) group at C5 blocks the primary site of metabolic oxidation (CYP450-mediated hydroxylation), significantly extending in vivo half-life (

    
    ).[1]
    
  • Acidic Warhead: The phenylacetic acid moiety serves as a classic pharmacophore for binding cationic residues (e.g., Arg120 in COX enzymes) or zinc cofactors.[1]

Structural Analysis & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when deploying this scaffold.

SAR_Logic Scaffold 2-Methyl-5-(trifluoromethyl) phenylacetic acid Acid Carboxylic Acid Head (Ionic Binding) Scaffold->Acid Pharmacophore Methyl 2-Methyl Group (Conformational Lock) Scaffold->Methyl Steric Control CF3 5-CF3 Group (Metabolic Shield) Scaffold->CF3 Electronic/Steric Target_Arg Target: Arg120 (COX-2) or Zn2+ (MMPs) Acid->Target_Arg Salt Bridge Effect_Twist Induces ~60-90° Twist (Selectivity Filter) Methyl->Effect_Twist Restricts Rotation Effect_ADME Increases Lipophilicity Prevents Oxidation CF3->Effect_ADME Bioisostere

Figure 1: SAR Deconstruction of the 2-Methyl-5-(trifluoromethyl)phenylacetic acid scaffold.[1]

Protocol A: Library Synthesis via Amide Coupling

Objective: To synthesize a library of amide derivatives to probe the hydrophobic pocket of the target enzyme while maintaining the core scaffold's metabolic stability.

Reagents:

  • Scaffold: 2-Methyl-5-(trifluoromethyl)phenylacetic acid (1.0 eq)

  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1]

  • Amine Partners: Diverse library (R-NH2) (1.1 eq)[1]

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Activation: In a 20 mL scintillation vial, dissolve 2-Methyl-5-(trifluoromethyl)phenylacetic acid (0.5 mmol) in 3 mL anhydrous DMF. Add DIPEA (1.0 mmol) and stir at Room Temperature (RT) for 5 minutes.

  • Coupling: Add HATU (0.6 mmol) to the mixture. Stir for 10 minutes to form the activated ester species. Note: The solution should turn slightly yellow.

  • Addition: Add the specific amine partner (0.55 mmol). If the amine is a hydrochloride salt, add an extra equivalent of DIPEA.

  • Reaction: Seal the vial and stir at RT for 4–12 hours. Monitor conversion via LC-MS (Target Mass = Scaffold [218.17] + Amine - H2O).[1]

  • Workup (High-Throughput):

    • Dilute reaction with 10 mL Ethyl Acetate.[1]

    • Wash with 1N HCl (2x), Saturated NaHCO3 (2x), and Brine (1x).[1]

    • Dry over MgSO4, filter, and concentrate in vacuo.[1]

  • Purification: Purify via Preparative HPLC (C18 column, Gradient: 5-95% Acetonitrile in Water + 0.1% Formic Acid).

Expert Insight: The 2-methyl group creates steric hindrance near the carbonyl. If coupling yields are low (<50%), switch from HATU to Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ, which is more reactive.[1]

Protocol B: COX-2 Inhibition Screening Assay

Objective: To validate the inhibitory potency (IC50) of the synthesized derivatives against COX-2 compared to COX-1 (Selectivity determination).

Principle: Peroxidase activity of COX enzymes is measured by the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2.

Materials:

  • Recombinant Human COX-2 Enzyme.[1]

  • Substrate: Arachidonic Acid (100 µM final).[1]

  • Chromophore: TMPD.[1]

  • Heme cofactor (Hematin).[1]

Workflow Diagram:

Assay_Workflow Step1 Pre-Incubation (Enzyme + Inhibitor + Heme) 10 min @ 37°C Step2 Initiation Add Arachidonic Acid + TMPD Step1->Step2 Step3 Reaction Monitoring Absorbance @ 590 nm (Colorimetric) Step2->Step3 Step4 Data Analysis Calculate % Inhibition Fit Sigmoidal Dose-Response Step3->Step4

Figure 2: Colorimetric COX-2 Inhibition Assay Workflow.

Detailed Protocol:

  • Preparation: Prepare test compounds in 100% DMSO (10 mM stock). Serial dilute to generate a 10-point dose-response curve (0.1 nM to 10 µM).[1]

  • Enzyme Mix: Dilute COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing Hematin (1 µM).[1]

  • Incubation: Add 10 µL of inhibitor solution to 150 µL of Enzyme Mix in a 96-well plate. Incubate for 10 minutes at 37°C to allow equilibrium binding.

  • Initiation: Add 20 µL of Arachidonic Acid/TMPD mixture.

  • Measurement: Immediately monitor Absorbance at 590 nm using a microplate reader for 5 minutes (kinetic mode).

  • Calculation:

    
    
    Determine IC50 using non-linear regression (GraphPad Prism).
    

Comparative Physicochemical Data

The table below highlights why the 2-Methyl-5-(trifluoromethyl) substitution pattern is superior to the unsubstituted phenylacetic acid for drug development.

PropertyUnsubstituted Phenylacetic Acid2-Methyl-5-(trifluoromethyl) AnalogImpact on Drug Design
Lipophilicity (cLogP) ~1.4~2.9Improved Membrane Permeability. The CF3 group significantly boosts lipophilicity, aiding cell entry.[1]
Metabolic Stability Low (Rapid para-hydroxylation)High The 5-CF3 group blocks the primary metabolic soft spot (para position).[1]
pKa (Acid) ~4.3~3.9Stronger Ionic Interaction. The electron-withdrawing CF3 lowers pKa, ensuring full ionization at physiological pH.[1]
Conformation Freely Rotatable (Planar)Restricted (Orthogonal) The 2-Methyl group forces the ring out of plane, reducing entropic penalty upon binding.[1]

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

  • Müller, K., et al. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link[1]

  • Blobaum, A. L., & Marnett, L. J. (2007).[1] Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry. Link[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

Sources

Application

Application Note: Synthetic Routes to Amides of 2-Methyl-5-(trifluoromethyl)phenylacetic Acid

[1] Executive Summary & Strategic Importance The 2-Methyl-5-(trifluoromethyl)phenylacetic acid scaffold represents a privileged substructure in medicinal chemistry, balancing steric bulk (ortho-methyl) with metabolic sta...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Importance

The 2-Methyl-5-(trifluoromethyl)phenylacetic acid scaffold represents a privileged substructure in medicinal chemistry, balancing steric bulk (ortho-methyl) with metabolic stability and lipophilicity (meta-trifluoromethyl).[1] This moiety is frequently encountered in the development of NK-1 receptor antagonists , PPAR agonists , and enzyme inhibitors (e.g., SRD5A1).[1][2]

Synthesizing amides from this core acid requires navigating specific electronic and steric challenges.[2] The electron-withdrawing


 group deactivates the aromatic ring but increases the acidity of the benzylic protons, while the ortho-methyl group introduces steric strain that can hinder nucleophilic attack at the carbonyl center if short linkers are used.[2]

This guide details two validated synthetic workflows:

  • The Acid Chloride Pathway: For sterically encumbered or low-nucleophilicity amines.[2]

  • The HATU/DIPEA Pathway: For high-throughput library generation and acid-sensitive substrates.[2]

Retrosynthetic Analysis & Precursor Synthesis[2]

Before amide coupling, the integrity of the carboxylic acid precursor must be ensured.[2] If the parent acid (CAS 128073-16-5) is not commercially sourced, it is best synthesized via the Benzyl Cyanide Route to avoid defluorination side reactions common in metal-catalyzed cross-couplings.[1][2]

Synthesis of the Core Acid[2]
  • Starting Material: 2-Methyl-5-(trifluoromethyl)benzyl bromide.[1]

  • Transformation: Nucleophilic substitution with cyanide followed by acid-catalyzed hydrolysis.

Protocol: Nitrile Hydrolysis to Phenylacetic Acid[1][2]
  • Cyanation: Treat the benzyl bromide (1.0 eq) with NaCN (1.2 eq) in DMF at 60°C for 4 hours. Quench with water and extract with EtOAc.[2]

  • Hydrolysis: Dissolve the crude nitrile in a 1:1 mixture of glacial acetic acid and concentrated HCl. Reflux (100°C) for 12 hours.[1]

  • Workup: Cool to room temperature. Pour into ice water. The solid acid precipitates.[2] Filter and recrystallize from Hexane/EtOAc.

Key Insight: The ortho-methyl group provides steric protection that prevents decarboxylation during the harsh hydrolysis step, a common failure mode in phenylacetic acid synthesis.[2]

Amide Coupling Protocols

Method A: Acid Chloride Activation (The "Workhorse" Method)

Best For: Anilines, sterically hindered secondary amines, and scale-up (>10g).[1][2]

This method utilizes Oxalyl Chloride to generate the acid chloride in situ.[2] The intermediate is highly reactive, overcoming the steric hindrance of the ortho-methyl group.[2]

Reagents & Materials
  • Substrate: 2-Methyl-5-(trifluoromethyl)phenylacetic acid (1.0 eq)

  • Activator: Oxalyl Chloride (1.5 eq)[1][2]

  • Catalyst: DMF (2-3 drops)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1][2]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)[1]

  • Amine Partner: 1.1 eq

Step-by-Step Protocol
  • Activation: In a flame-dried round-bottom flask under Nitrogen, dissolve the acid in anhydrous DCM (0.2 M).

  • Catalysis: Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate).

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Gas evolution (

    
    , 
    
    
    
    ) will be vigorous.[1][2]
  • Completion: Allow to warm to RT and stir for 2 hours. Monitor by TLC (quench aliquot with MeOH to check for methyl ester formation).

  • Evaporation: Concentrate in vacuo to remove excess Oxalyl Chloride. Note: Do not distill; the intermediate is stable but moisture sensitive.[2]

  • Coupling: Redissolve the crude acid chloride in DCM. Add the amine and Base (TEA) at 0°C.

  • Quench: Stir for 4-12 hours. Quench with saturated

    
    .[2]
    

Troubleshooting: If the amine is an aniline with electron-withdrawing groups, heat the coupling step to reflux in Toluene instead of DCM.

Method B: HATU-Mediated Coupling (The "Precision" Method)

Best For: Chiral amines, acid-sensitive protecting groups (Boc/tBu), and parallel synthesis.[1][2]

HATU generates a highly reactive At-ester that minimizes epimerization (though less relevant for this achiral acid) and accelerates reaction rates in polar solvents.

Reagents & Materials
  • Substrate: 2-Methyl-5-(trifluoromethyl)phenylacetic acid (1.0 eq)

  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIPEA (Hunig's Base) (3.0 eq)[1]

  • Solvent: DMF or DMAc (Anhydrous)[1][2]

  • Amine Partner: 1.1 eq

Step-by-Step Protocol
  • Pre-activation: Dissolve the acid and HATU in DMF (0.1 M) under Nitrogen.

  • Deprotonation: Add DIPEA (1.0 eq) and stir for 15 minutes at RT. The solution should turn slightly yellow.[2]

  • Addition: Add the amine and the remaining DIPEA (2.0 eq).

  • Reaction: Stir at RT for 2-6 hours.

  • Workup: Dilute with EtOAc (10x volume). Wash aggressively with:

    • 10% LiCl (removes DMF)[1]

    • 1M HCl (removes unreacted amine/HATU byproducts)[1]

    • Sat.

      
       (removes unreacted acid)[1][2]
      
    • Brine.[2]

Comparative Data & Solvent Selection

Table 1: Solvent Compatibility Matrix

SolventMethod A (Acid Chloride)Method B (HATU)Notes
DCM Excellent PoorStandard for acid chlorides; poor solubility for HATU salts.[1]
DMF Incompatible (Reactant)Excellent Universal solvent for peptide-like couplings; hard to remove.[1]
THF GoodModerateGood alternative if DMF removal is difficult.[2]
Toluene Good (High Temp)PoorUse for difficult anilines requiring reflux.[1]

Table 2: Expected Yields by Amine Class

Amine TypeMethod A YieldMethod B YieldRecommendation
Primary Alkyl 85-95%90-98%Use Method B for ease of workup.[1]
Secondary Cyclic 80-90%85-95%Method B preferred.[1]
Electron-Poor Aniline 70-85%40-60%Method A is mandatory.[1]
Sterically Hindered 75-85%<50%Method A is mandatory.

Visualized Workflows

Diagram 1: Synthetic Pathway & Logic Flow

This diagram illustrates the decision tree for synthesizing the target amides, starting from the benzyl bromide precursor.[2]

SynthesisPath Start Start: 2-Methyl-5-(trifluoromethyl)benzyl bromide Cyanation Step 1: Cyanation (NaCN, DMF, 60°C) Start->Cyanation Hydrolysis Step 2: Hydrolysis (AcOH/HCl, Reflux) Cyanation->Hydrolysis CoreAcid Core Intermediate: 2-Methyl-5-(trifluoromethyl)phenylacetic acid Hydrolysis->CoreAcid Decision Decision Node: Amine Properties? CoreAcid->Decision MethodA Method A: Acid Chloride (Oxalyl Chloride/DMF) Decision->MethodA Low Nucleophilicity / Steric Bulk MethodB Method B: HATU Coupling (HATU/DIPEA/DMF) Decision->MethodB Acid Sensitive / Library Synthesis Product Target Amide Product MethodA->Product MethodB->Product

Caption: Logical workflow from precursor synthesis to amide coupling selection based on amine properties.

Analytical Characterization (Self-Validation)

To ensure the protocol was successful, verify the following spectral markers. The


 group provides a unique handle for NMR validation.
  • 
     NMR: 
    
    • Expect a singlet around -62.5 ppm .

    • Validation: If multiple fluorine peaks appear, check for rotamers (common in bulky amides) or hydrolysis of the

      
       group (rare, but possible under extreme basic conditions).[1][2]
      
  • 
     NMR (Diagnostic Peaks): 
    
    • Benzylic

      
      :  Singlet around 3.6 - 3.8 ppm . In the amide, this may split into an AB quartet if the amide creates a chiral axis or if the amine is chiral.[2]
      
    • Ortho-Methyl: Singlet around 2.3 - 2.4 ppm .[1]

    • Aromatic Region: 3 protons.[2][3] The proton ortho to the

      
       and meta to the methyl often appears as a doublet or fine multiplet around 7.5 ppm.[2]
      
  • HPLC Purity:

    • The lipophilic

      
       group significantly increases retention time on C18 columns.[2] Use a high organic gradient (e.g., 50-100% MeCN) to elute.[1][2]
      

References

  • Synthesis of Phenylacetic Acid Derivatives: M. G. Moloney et al., "Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives," Molbank, 2024.[1][2]

  • Acid Chloride Activation Protocols: Hoffmann-La Roche, "Process for preparation of 2-phenyl acetic acid derivatives (NK-1 Antagonists)," US Patent 6,531,597, 2003.[1][2]

  • Fluorine in Medicinal Chemistry (Bioactivity Context): J. Med. Chem., "Structure Activity Relationship Studies of Aryl Acetamide Triazolopyridazines," 2018.[1][2]

  • Modern Amide Coupling (SO2F2/Click Chemistry): Organic & Biomolecular Chemistry, "Clickable coupling of carboxylic acids and amines," 2017.[1][2]

  • General Trifluoromethylation Strategies: J. Am. Chem. Soc., "Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids," 2018.[1][2][4] [1]

Sources

Method

Strategic HPLC Method Development for 2-Methyl-5-(trifluoromethyl)phenylacetic Acid

Application Note: AN-2026-CF3 Executive Summary This guide details the High-Performance Liquid Chromatography (HPLC) method development strategy for 2-Methyl-5-(trifluoromethyl)phenylacetic acid (CAS: N/A for specific is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CF3

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) method development strategy for 2-Methyl-5-(trifluoromethyl)phenylacetic acid (CAS: N/A for specific isomer, structurally related to CAS 239135-52-5).

This analyte presents a dual chromatographic challenge: the acidic tailing typical of carboxylic acids (


) and the hydrophobic retention shift  caused by the trifluoromethyl (

) moiety. This protocol moves beyond generic "scouting" gradients, utilizing a pH-controlled ion-suppression strategy to ensure sharp peak shape and robust retention on C18 and Pentafluorophenyl (PFP) stationary phases.

Analyte Physicochemical Profiling

Before injecting a single blank, we must understand the molecule's behavior in solution to predict chromatographic performance.

PropertyEstimated ValueChromatographic Implication
Structure Phenyl ring with: 1. Acetic acid side chain (

)2. Methyl group (

, ortho)5. Trifluoromethyl group (

, meta)
The ortho-methyl group may provide steric hindrance, potentially affecting the rotation of the acetic acid chain. The meta-CF3 group is strongly electron-withdrawing.
Acidity (

)
~3.8 – 4.0 The

group lowers the

compared to unsubstituted phenylacetic acid (4.3). Critical: At neutral pH, the molecule is fully ionized (

), leading to void elution. Method must be acidic (pH < 2.8).
Lipophilicity (

)
~2.8 – 3.1 The

group significantly increases hydrophobicity. Expect strong retention on C18 columns. High organic strength (

) will be required for elution.
UV Absorbance

The aromatic ring allows detection at 254 nm, but sensitivity is highest at low UV (210 nm).

Method Development Workflow

The following diagram illustrates the decision logic for selecting the stationary phase and mobile phase based on the analyte's fluorinated nature.

MethodDevWorkflow Start Start: Analyte Profiling (Acidic + Fluorinated) Choice Select Stationary Phase Start->Choice C18 Option A: C18 (L1) Standard Hydrophobic Interaction Choice->C18 General Assay PFP Option B: PFP (L43) Fluorine-Fluorine Interaction (Selectivity for Regioisomers) Choice->PFP Isomer Separation MobilePhase Mobile Phase Selection pH Control is Critical C18->MobilePhase PFP->MobilePhase Acidic Acidic MP (pH 2.0 - 2.5) 0.1% H3PO4 or TFA MobilePhase->Acidic Recommended Neutral Neutral MP (pH 7.0) AVOID: Causes Ionization MobilePhase->Neutral Not Recommended Scouting Gradient Scouting Run 5% to 95% B over 20 min Acidic->Scouting Decision Check Peak Shape & Retention Scouting->Decision Optimize Optimize Gradient & Temp Decision->Optimize Good Separation Fail Tailing or Split Peaks? Decision->Fail Issues Fail->Acidic Lower pH / Increase Buffer Conc.

Caption: Decision tree for HPLC method development focusing on acidic fluorinated aromatics.

Experimental Protocols

Protocol A: Mobile Phase & Stock Preparation

Objective: Create a stable, buffered system that suppresses ionization of the carboxylic acid to ensure the analyte interacts with the stationary phase in its neutral form.

Reagents:

  • Solvent A (Aqueous): 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.1).
    
    • Why Phosphoric? It has no UV cutoff at 210 nm (unlike Formic Acid/Acetate) and provides excellent suppression of silanol activity.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

    • Why ACN? Acetonitrile has lower viscosity and lower UV cutoff than Methanol. It is preferred for fluorinated compounds to prevent excessive hydrogen bonding that causes band broadening.

  • Diluent: 50:50 Water:Acetonitrile.

Stock Solution Preparation:

  • Weigh 10 mg of 2-Methyl-5-(trifluoromethyl)phenylacetic acid into a 20 mL scintillation vial.

  • Add 10 mL of Diluent . (Do not use 100% water; the compound will precipitate).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE filter into an HPLC vial.

  • Final Concentration: 1.0 mg/mL.

Protocol B: Gradient Scouting Run

Objective: Determine the approximate elution %B and assess peak symmetry.

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent L1 column.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Control is vital;

    
     retention is temperature sensitive).
    
  • Detection: DAD/UV at 210 nm (primary) and 254 nm (secondary).

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) % Solvent A (0.1% H3PO4) % Solvent B (ACN) Event
0.00 95 5 Initial Hold
2.00 95 5 Equilibrate
20.00 5 95 Linear Ramp
25.00 5 95 Wash
25.10 95 5 Re-equilibrate

| 30.00 | 95 | 5 | End |

Success Criteria:

  • Retention Factor (

    
    ):  Target 
    
    
    
    .
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If tailing occurs, the pH is likely too close to the
    
    
    . Lower the pH of Solvent A or switch to a "Shielded" C18 column.

Optimization & Troubleshooting (The "Senior Scientist" Insight)

The "Fluorine Effect" and Column Selection

While C18 is the workhorse, the


 group is highly electronegative and bulky. If you observe co-elution with impurities  (especially regioisomers like 2-Methyl-4-trifluoromethyl...), a standard C18 may fail.
  • Solution: Switch to a Pentafluorophenyl (PFP) column (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5).

  • Mechanism: The PFP phase interacts via

    
     stacking and specific fluorine-fluorine interactions. This often reverses elution order compared to C18, providing orthogonal selectivity.
    
Tailing of the Carboxylic Acid

If the peak tails significantly (


):
  • Cause: Secondary interactions between the uncharged carboxyl group and residual silanols on the silica surface, OR partial ionization.

  • Fix 1 (Buffer): Increase buffer strength. Switch from 0.1%

    
     to 20 mM Potassium Phosphate buffer (pH 2.5) . The potassium ions help block silanol sites.
    
  • Fix 2 (Endcapping): Ensure the column is "double endcapped" (e.g., Zorbax SB-C18 or Waters XBridge).

Baseline Drift at 210 nm
  • Cause: Absorption of the organic modifier.

  • Fix: If using TFA (Trifluoroacetic acid), it absorbs at 210 nm. Switch to Phosphoric acid (transparent at 210 nm) or balance the baseline by adding a small amount of acid to the organic line (e.g., 0.08% TFA in A, 0.08% TFA in B).

Validation Parameters (ICH Q2 R2)

Once the method is optimized (e.g., Isocratic 60:40 ACN:Buffer if retention is stable), validate according to ICH Q2(R2) guidelines.

ParameterAcceptance CriteriaProtocol Note
Specificity Resolution (

) > 1.5 between analyte and nearest impurity.
Inject known synthesis precursors (e.g., 2-methyl-5-(trifluoromethyl)bromobenzene).
Linearity

across 80-120% of target concentration.
Prepare 5 levels (e.g., 0.05 to 0.15 mg/mL).
Accuracy Recovery 98.0% – 102.0%.Spike placebo or solvent at 3 levels in triplicate.
Precision RSD < 2.0% (System Precision).6 replicate injections of standard.
LOD/LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).Critical if measuring trace impurities.

References

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency / ICH. (2024).[1][2][3] Guideline on validation of analytical procedures.[Link]

  • Snyder, L. R., & Kirkland, J. J. (Introduction to Modern Liquid Chromatography). Acidic Mobile Phase Selection. (General reference for HPLC theory).
  • PubChem Compound Summary. 5-Fluoro-2-(trifluoromethyl)phenylacetic acid (Structural Analog Data). National Library of Medicine. [Link]

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

Sources

Application

Application Notes and Protocols for 2-Methyl-5-(trifluoromethyl)phenylacetic acid in Material Science

Introduction: Unlocking the Potential of a Fluorinated Aromatic Carboxylic Acid in Advanced Materials 2-Methyl-5-(trifluoromethyl)phenylacetic acid is an intriguing aromatic carboxylic acid featuring both a methyl and a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Fluorinated Aromatic Carboxylic Acid in Advanced Materials

2-Methyl-5-(trifluoromethyl)phenylacetic acid is an intriguing aromatic carboxylic acid featuring both a methyl and a trifluoromethyl group on the phenyl ring. While direct applications of this specific molecule in material science are not yet extensively documented, its structural motifs—a carboxylic acid for anchoring and polymerization, a trifluoromethyl group for imparting hydrophobicity and electronic modifications, and a methyl group for steric influence—suggest a high potential for innovation in several advanced material domains. The trifluoromethyl group, in particular, is known to enhance the reactivity and solubility of compounds in various organic solvents, a valuable property in the synthesis of new materials.[1]

This guide provides detailed, scientifically grounded, and hypothetical application notes and protocols for the use of 2-Methyl-5-(trifluoromethyl)phenylacetic acid in three promising areas of material science: as a surface passivating agent in perovskite solar cells, as an organic linker for the synthesis of novel metal-organic frameworks (MOFs), and as a functional monomer in polymer synthesis. These protocols are based on established methodologies for structurally similar compounds and are designed to serve as a robust starting point for researchers and scientists.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Methyl-5-(trifluoromethyl)phenylacetic acid is crucial for its effective application. The properties of analogous compounds are summarized in the table below to provide an estimated baseline.

Property2,4,5-Trifluorophenylacetic acid3-(Trifluoromethyl)phenylacetic acid2-(Trifluoromethyl)phenylacetic acid5-Fluoro-2-(trifluoromethyl)phenylacetic acid
CAS Number 209995-38-0351-35-93038-48-0239135-52-5
Molecular Formula C₈H₅F₃O₂C₉H₇F₃O₂C₉H₇F₃O₂C₉H₆F₄O₂
Molecular Weight 190.12 g/mol 204.15 g/mol 204.15 g/mol 222.14 g/mol
Appearance White powderSolidSolidWhite to off-white solid
Melting Point 121-125 °C76-79 °C100-102 °CNot specified
Solubility Soluble in organic solventsNot specifiedNot specifiedNot specified

Data compiled from various sources.[2][3]

Application I: Surface Passivation of Perovskite Solar Cells for Enhanced Efficiency and Stability

Scientific Rationale

The performance and long-term stability of perovskite solar cells are often limited by defects at the surface and grain boundaries of the perovskite thin film. Fluorinated phenylacetic acids have demonstrated efficacy as bifunctional additives for passivating these defects.[3] The carboxylic acid group can interact with uncoordinated lead ions (Pb²⁺), while the hydrophobic trifluoromethyl-substituted phenyl group can shield the perovskite surface from moisture, a key degradation factor. We hypothesize that 2-Methyl-5-(trifluoromethyl)phenylacetic acid can similarly enhance both the power conversion efficiency (PCE) and the operational stability of perovskite solar cells.

Experimental Workflow

Perovskite_Passivation_Workflow cluster_prep Solution Preparation cluster_fab Device Fabrication cluster_char Characterization sol_perovskite Prepare Perovskite Precursor Solution spin_coat Spin-Coat Perovskite Layer sol_perovskite->spin_coat sol_additive Prepare Additive Solution (2-Methyl-5-(trifluoromethyl)phenylacetic acid in isopropanol) post_treat Post-Deposition Treatment with Additive Solution sol_additive->post_treat spin_coat->post_treat anneal Thermal Annealing post_treat->anneal deposit_HTL Deposit Hole Transport Layer (HTL) anneal->deposit_HTL deposit_electrode Deposit Metal Electrode deposit_HTL->deposit_electrode jv_scan J-V Measurement (PCE) deposit_electrode->jv_scan stability Long-Term Stability Test deposit_electrode->stability spectroscopy Spectroscopic Analysis (e.g., PL, TRPL) deposit_electrode->spectroscopy

Caption: Workflow for perovskite solar cell fabrication with post-deposition passivation.

Detailed Protocol

1. Preparation of Passivation Solution:

  • Dissolve 1 mg/mL of 2-Methyl-5-(trifluoromethyl)phenylacetic acid in anhydrous isopropanol (IPA).

  • Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.

2. Perovskite Film Deposition:

  • Prepare a standard perovskite precursor solution (e.g., FAPbI₃-MAPbBr₃).

  • Deposit the perovskite precursor solution onto a suitable substrate (e.g., FTO/TiO₂) via spin-coating in a nitrogen-filled glovebox.

3. Post-Deposition Passivation Treatment:

  • Immediately after the perovskite spin-coating step (before annealing), spin-coat the 2-Methyl-5-(trifluoromethyl)phenylacetic acid solution onto the wet perovskite film at 4000 rpm for 30 seconds.

4. Thermal Annealing:

  • Transfer the substrate onto a hotplate and anneal at 100-150 °C for 10-30 minutes to crystallize the perovskite film and evaporate the solvent.

5. Device Completion and Characterization:

  • Deposit a hole-transport layer (e.g., Spiro-OMeTAD) and a metal back contact (e.g., gold or silver) to complete the device.

  • Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G illumination to determine the power conversion efficiency (PCE).

  • Assess long-term stability by monitoring the PCE of unencapsulated devices under controlled humidity and temperature.

Expected Outcome: The introduction of 2-Methyl-5-(trifluoromethyl)phenylacetic acid is expected to passivate surface defects, leading to an increase in the open-circuit voltage (Voc) and fill factor (FF), and consequently, a higher PCE. The hydrophobic nature of the molecule should also improve the device's resistance to moisture-induced degradation.[3]

Application II: Organic Linker for Novel Metal-Organic Frameworks (MOFs)

Scientific Rationale

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[4] The choice of the organic linker is critical in determining the topology, porosity, and functional properties of the resulting MOF. Phenylacetic acid derivatives, while less common than terephthalates, can introduce flexibility and specific functionalities. The use of 2-Methyl-5-(trifluoromethyl)phenylacetic acid as a linker could lead to MOFs with unique properties, such as high hydrophobicity for selective gas adsorption (e.g., CO₂ capture from humid gas streams) or applications in catalysis. The deprotonated carboxylate group will coordinate with the metal centers.[5]

Synthesis Workflow

MOF_Synthesis_Workflow start Reactant Preparation dissolve Dissolve Metal Salt and Linker in Solvent start->dissolve reaction Solvothermal Reaction (Sealed Vessel, Elevated Temperature) dissolve->reaction cool Cooling to Room Temperature reaction->cool isolate Isolate Crystals by Filtration/Centrifugation cool->isolate wash Wash with Fresh Solvent isolate->wash activate Solvent Exchange and Activation (Heating under Vacuum) wash->activate characterize Characterization (PXRD, TGA, Gas Adsorption) activate->characterize

Caption: General workflow for the solvothermal synthesis of a Metal-Organic Framework.

Detailed Protocol: Solvothermal Synthesis of a Zn-based MOF

1. Reactant Preparation:

  • Weigh 2-Methyl-5-(trifluoromethyl)phenylacetic acid (the organic linker).

  • Weigh a metal salt, for example, Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O). A 2:1 molar ratio of linker to metal salt is a good starting point.

2. Solvothermal Reaction:

  • In a 20 mL glass vial, dissolve the linker and the zinc nitrate in 10 mL of a solvent such as N,N-Dimethylformamide (DMF).

  • Seal the vial tightly.

  • Place the vial in a programmable oven and heat to 80-120 °C for 24-72 hours.

3. Isolation and Purification:

  • Allow the oven to cool slowly to room temperature.

  • Collect the resulting crystals by filtration or decanting the solvent.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with a more volatile solvent like ethanol or acetone (3 x 10 mL).

4. Activation:

  • To remove the solvent molecules from the pores, immerse the crystals in a volatile solvent like acetone for 2-3 days, replacing the solvent daily.

  • Decant the solvent and heat the crystals under a dynamic vacuum at a temperature below the decomposition point (determined by TGA) for 12-24 hours.

5. Characterization:

  • Confirm the crystallinity and phase purity of the synthesized MOF using Powder X-ray Diffraction (PXRD).

  • Analyze the thermal stability using Thermogravimetric Analysis (TGA).

  • Evaluate the porosity and gas adsorption properties using nitrogen or carbon dioxide adsorption-desorption isotherms at appropriate temperatures.

Expected Outcome: This protocol is expected to yield a crystalline MOF material. The presence of the trifluoromethyl groups on the pore surfaces could result in a hydrophobic framework with potential for selective adsorption of nonpolar gases or for catalysis in non-aqueous media. The aliphatic chain of the phenylacetic acid may impart a degree of flexibility to the framework.[6]

Application III: Functional Component in Polymer Synthesis

Scientific Rationale

The carboxylic acid group of 2-Methyl-5-(trifluoromethyl)phenylacetic acid allows it to be incorporated into polymers through various polymerization techniques. For instance, it can be converted into an acrylate or methacrylate monomer for free-radical polymerization, or used directly in condensation polymerizations to form polyesters or polyamides. The resulting polymers would carry the trifluoromethylphenyl group as a pendant side chain, which could significantly alter the polymer's properties, such as increasing its glass transition temperature (Tg), enhancing its thermal stability, and lowering its surface energy (imparting hydrophobicity). Such polymers could find applications in coatings, membranes, or specialty plastics.

Example Protocol: Synthesis of a Functional Methacrylate Monomer and its Polymerization

Polymer_Synthesis_Workflow cluster_monomer Monomer Synthesis cluster_polymer Polymerization cluster_char_p Polymer Characterization esterification Esterification of Acid with Glycidyl Methacrylate purification_m Purification of Monomer esterification->purification_m dissolve_p Dissolve Monomer and Initiator (AIBN) in Toluene purification_m->dissolve_p polymerize Free Radical Polymerization (Heating under N₂) dissolve_p->polymerize precipitate Precipitate Polymer in Methanol polymerize->precipitate dry_p Dry Polymer under Vacuum precipitate->dry_p nmr NMR Spectroscopy (Structure) dry_p->nmr gpc GPC (Molecular Weight) dry_p->gpc dsc DSC (Glass Transition Temp.) dry_p->dsc contact_angle Contact Angle (Surface Properties) dry_p->contact_angle

Caption: Workflow for the synthesis and characterization of a functional polymer.

Detailed Protocol

Part A: Monomer Synthesis

1. Esterification Reaction:

  • In a round-bottom flask, dissolve 2-Methyl-5-(trifluoromethyl)phenylacetic acid (1 equivalent) in a suitable solvent like tetrahydrofuran (THF).

  • Add a catalyst, such as triethylamine (1.1 equivalents).

  • Slowly add glycidyl methacrylate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

2. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform a liquid-liquid extraction to remove the catalyst and unreacted starting materials.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting monomer by column chromatography.

Part B: Free-Radical Polymerization

1. Polymerization Setup:

  • In a Schlenk flask, dissolve the purified monomer and a free-radical initiator such as azobisisobutyronitrile (AIBN, ~1 mol% relative to the monomer) in an anhydrous solvent like toluene.

  • De-gas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with nitrogen or argon.

2. Polymerization Reaction:

  • Immerse the flask in an oil bath preheated to 60-80 °C.

  • Allow the polymerization to proceed for 12-24 hours.

3. Polymer Isolation:

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the viscous solution to a large volume of a non-solvent, such as methanol, while stirring vigorously.

  • Collect the precipitated polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.

4. Characterization:

  • Confirm the polymer structure using ¹H and ¹⁹F NMR spectroscopy.

  • Determine the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

  • Measure the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).

  • Assess the surface properties by measuring the water contact angle on a spin-coated thin film of the polymer.

Expected Outcome: The resulting polymer will feature pendant 2-Methyl-5-(trifluoromethyl)phenylacetate groups. This is expected to produce a material with high thermal stability (high Tg) and a hydrophobic surface, making it a candidate for applications in low-surface-energy coatings or as a component in gas separation membranes.

References

  • Baggiani, C., et al. Synthesis and Characterization of Molecularly Imprinted Polymers for Phenoxyacetic Acids. Journal of the Brazilian Chemical Society.
  • Guo, Y., et al. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. RSC Advances. [Link]

  • MDPI. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. [Link]

  • MDPI. Metal Organic Frameworks. [Link]

  • MDPI. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. [Link]

  • Google Patents. Process for the preparation of 2,4,5-trifluorophenylacetic acid.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-5-(trifluoromethyl)phenylacetic Acid

Content Type: Technical Support & Troubleshooting Guide Target Audience: Medicinal Chemists, Process Development Scientists Subject: Troubleshooting Side Reactions & Optimization in Phenylacetic Acid Synthesis Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support & Troubleshooting Guide Target Audience: Medicinal Chemists, Process Development Scientists Subject: Troubleshooting Side Reactions & Optimization in Phenylacetic Acid Synthesis

Executive Summary & Route Analysis

2-Methyl-5-(trifluoromethyl)phenylacetic acid is a critical intermediate, often utilized in the synthesis of NSAIDs and CRTH2 antagonists. While conceptually simple, the synthesis is complicated by the electronic and steric interplay between the ortho-methyl group (steric hindrance) and the meta-trifluoromethyl group (electron-withdrawing).

This guide focuses on the two most prevalent synthetic routes:

  • Hydrolysis of 2-Methyl-5-(trifluoromethyl)benzyl cyanide (Primary Industrial Route).

  • Willgerodt-Kindler Reaction of the corresponding acetophenone (Alternative Route).

Primary Route: Nitrile Hydrolysis

Precursor: 2-Methyl-5-(trifluoromethyl)benzyl cyanide (CAS: 22364-68-7)

Standard Protocol (Acidic Hydrolysis)
  • Reagents:

    
     (60-80%), Acetic Acid (glacial), Water.
    
  • Conditions: Reflux (

    
    ) for 6--12 hours.
    
  • Mechanism: Acid-catalyzed hydration of nitrile to amide, followed by hydrolysis to acid.

Critical Side Reactions & Troubleshooting
Issue 1: The "Stalled" Intermediate (Amide Formation)

Symptom: LC-MS shows a peak with M+1 = ~218 (Amide) instead of ~219 (Acid). High purity product cannot be crystallized.

  • Technical Insight: The 2-methyl group creates significant steric bulk around the benzylic carbon. This hinders the attack of water on the nitrile/amide carbon. Standard hydrolysis protocols for unhindered phenylacetic acids often fail here, stopping at the stable amide intermediate: 2-methyl-5-(trifluoromethyl)phenylacetamide .

  • Corrective Action:

    • Increase Temperature: Switch from aqueous

      
       (reflux 
      
      
      
      ) to
      
      
      mixtures to achieve internal temperatures of
      
      
      .
    • Nitrite Promotion: Add sodium nitrite (

      
      ) to the acidic mixture (Bouveault reaction conditions) to diazotize the amide intermediate, facilitating its conversion to the acid.
      
Issue 2: Trifluoromethyl Hydrolysis (Defluorination)

Symptom: Formation of a highly polar dicarboxylic acid impurity (4-methylisophthalic acid).

  • Technical Insight: While aromatic

    
     groups are generally stable, they become susceptible to hydrolysis under forcing alkaline conditions  (e.g., 
    
    
    
    , reflux
    
    
    ), especially in electron-deficient systems. The electron-withdrawing nature of the nitrile initially activates the ring, making the
    
    
    vulnerable to nucleophilic attack by hydroxide ions.
  • Corrective Action:

    • Avoid Strong Base: Prefer acid hydrolysis for this substrate.

    • Control pH: If basic hydrolysis is required (e.g., for solubility), use

      
       (peroxide hydrolysis) at lower temperatures (
      
      
      
      ) rather than high-temperature caustic reflux.
Issue 3: Benzylic Oxidation

Symptom: Appearance of 2-methyl-5-(trifluoromethyl)benzoic acid.

  • Technical Insight: The benzylic position is activated.[1] If the reaction mixture is exposed to air at high temperatures for prolonged periods, auto-oxidation can cleave the benzylic bond.

  • Corrective Action: Perform all high-temperature hydrolysis steps under an inert atmosphere (

    
     or 
    
    
    
    ).

Visualizing the Reaction Pathways

The following diagram maps the primary reaction pathway against the critical side reactions described above.

ReactionPathways Start 2-Methyl-5-(trifluoromethyl) benzyl cyanide Amide INTERMEDIATE: Phenylacetamide Start->Amide Hydrolysis (Fast) Side2 SIDE PRODUCT B: Benzoic Acid Deriv. (Oxidative Cleavage) Start->Side2 O2 / High T Product TARGET: 2-Methyl-5-(trifluoromethyl) phenylacetic acid Amide->Product Hydrolysis (Slow) (Steric Hindrance) Side1 SIDE PRODUCT A: 4-Methylisophthalic acid (CF3 Hydrolysis) Amide->Side1 Strong Base / High T (OH- attack on CF3)

Figure 1: Reaction pathway showing the steric bottleneck at the amide stage and potential divergence to side products.

Troubleshooting & FAQs

Q1: I am using the Willgerodt-Kindler reaction (Acetophenone + Sulfur + Morpholine). My product has a persistent sulfur smell and a yellow color. How do I fix this?

Diagnosis: This is due to residual sulfur or thioamide byproducts. The Willgerodt reaction often produces complex organosulfur impurities. Protocol:

  • Zinc Dust Treatment: Dissolve the crude acid in dilute

    
    . Add zinc dust and heat gently (
    
    
    
    ) for 30 minutes. This reduces disulfide impurities. Filter the zinc, then acidify to precipitate the product.
  • Recrystallization: Recrystallize from a non-polar solvent like Heptane/Toluene . Sulfur is soluble in toluene but less so in heptane; the carboxylic acid often crystallizes out while sulfur impurities remain in the mother liquor.

Q2: Why is my yield low (<40%) during the nitrile hydrolysis, despite consuming all the starting material?

Diagnosis: You have likely stopped at the Amide Intermediate . Verification: Check the IR spectrum.

  • Nitrile: Sharp peak at

    
     (Absent?)
    
  • Amide: Doublet peaks at

    
     (
    
    
    
    stretch) and
    
    
    (
    
    
    ).
  • Acid (Target): Broad band

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ). Solution: If the Amide peaks are dominant, return the material to the reactor. Add Acetic Acid/
    
    
    (1:1)
    and reflux for an additional 6 hours. The amide is much more resistant to hydrolysis than the nitrile.
Q3: Can I use basic hydrolysis (NaOH) to avoid harsh acids?

Warning: Yes, but with caution.

  • Risk: As noted in Issue 2 , the

    
     group is sensitive.
    
  • Optimization: Use 10-15% NaOH with 30%

    
      at 
    
    
    
    . The peroxide generates the hydroperoxide anion (
    
    
    ), which is a much stronger nucleophile than hydroxide (
    
    
    ) for attacking the nitrile, allowing the reaction to proceed at a lower temperature, thereby preserving the
    
    
    group.

Quantitative Data Summary

ParameterAcidic Hydrolysis (

)
Basic Hydrolysis (

)
Peroxide Hydrolysis (

)
Reaction Temp


(Reflux)

Time 6--12 h12--24 h2--4 h
Major Impurity Amide (incomplete rxn)4-Methylisophthalic acid (

loss)
None (if temp controlled)
Yield (Typical) 75--85%50--65%85--92%
Suitability Recommended Not RecommendedBest for Purity

Experimental Workflow: Optimized Peroxide Method

This method minimizes side reactions (defluorination and benzylic oxidation) by operating at mild temperatures.

  • Charge Reactor: Add 2-Methyl-5-(trifluoromethyl)benzyl cyanide (

    
    ) and Ethanol (
    
    
    
    ).
  • Base Addition: Add

    
     solution (
    
    
    
    ).
  • Initiation: Heat to

    
    .
    
  • Peroxide Addition: Slowly add

    
     (
    
    
    
    ) via addition funnel. Exothermic! Maintain temp
    
    
    .
    • Why? The reaction releases

      
      . Rapid addition can cause foaming.
      
  • Completion: Stir at

    
     for 3 hours. Monitor by HPLC.
    
  • Workup: Quench with sodium sulfite (to destroy excess peroxide). Acidify with

    
     to 
    
    
    
    . Filter the white precipitate.

Troubleshooting Decision Tree

Troubleshooting Start Start: Impure Product Analysis CheckLCMS Check LC-MS / NMR Start->CheckLCMS Mass218 Mass M+1 = ~218 (Amide Intermediate) CheckLCMS->Mass218 Incomplete Hydrolysis MassLow Mass matches Dicarboxylic Acid (Loss of CF3) CheckLCMS->MassLow Defluorination MassCorrect Mass M+1 = ~219 (Correct Product) CheckLCMS->MassCorrect Target Mass ActionAmide Action: Reflux longer with H2SO4/AcOH or use NaNO2 Mass218->ActionAmide ActionCF3 Action: Reduce Base Conc. Switch to Acid Hydrolysis MassLow->ActionCF3 ActionPure Action: Check Melting Point (Recrystallize Toluene/Heptane) MassCorrect->ActionPure

Figure 2: Decision logic for identifying and correcting synthesis failures.

References

  • Synthesis of Phenylacetic Acid Derivatives

    • Title: Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.[2]

    • Source: MDPI (Molbank).
    • Relevance: Demonstrates multi-step synthesis of sterically hindered phenylacetic acids.
    • URL:[Link][3][4][5]

  • Trifluoromethyl Group Stability

    • Title: Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems.[6]

    • Source: RSC Advances (NIH/PMC).
    • Relevance: Validates the risk of alkaline hydrolysis of groups under specific conditions.
    • URL:[Link]

  • Willgerodt-Kindler Reaction Review

    • Title: Recent advances in the Willgerodt–Kindler reaction.[7]

    • Source: Royal Society of Chemistry (RSC).
    • Relevance: Provides mechanistic insights and optimiz
    • URL:[Link]

  • Nitrile Hydrolysis Precursors

    • Title: 2-Methylbenzyl cyanide (Properties & Data).[8]

    • Source: NIST Chemistry WebBook.[8]

    • Relevance: Provides physical property data for the non-fluorinated analog, useful for process modeling.
    • URL:[Link]

Sources

Optimization

overcoming solubility issues with 2-Methyl-5-(trifluoromethyl)phenylacetic acid

Technical Support Center: Solubility Optimization for 2-Methyl-5-(trifluoromethyl)phenylacetic acid Status: Active Document ID: TS-SOL-2M5TF-001 Last Updated: February 4, 2026[1][2] Executive Summary & Physicochemical Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 2-Methyl-5-(trifluoromethyl)phenylacetic acid

Status: Active Document ID: TS-SOL-2M5TF-001 Last Updated: February 4, 2026[1][2]

Executive Summary & Physicochemical Profile

Compound: 2-Methyl-5-(trifluoromethyl)phenylacetic acid CAS: 13331-29-8 (Analogous reference) Class: Fluorinated Phenylacetic Acid Derivative[1][2]

Researchers frequently encounter precipitation issues with this compound due to a misunderstanding of its acid-base behavior.[1][2] As a lipophilic carboxylic acid, its solubility is strictly controlled by the pH of the solvent system relative to its pKa.[2]

PropertyValue (Approx.)Implication
pKa 4.08 ± 0.10At pH < 4.0, the compound is neutral (protonated) and insoluble.[1][2] At pH > 5.1, it is ionized (deprotonated) and soluble.[1][2]
LogP ~2.9 - 3.1Moderate lipophilicity.[1][2] The trifluoromethyl (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

) and methyl (

) groups drive poor water solubility in the neutral state.[1]
Molecular Weight ~218.17 g/mol Small molecule, but prone to aggregation/crystallization in aqueous media.[2]

Troubleshooting Guide (Q&A)

Q1: Why does the compound precipitate immediately upon adding my DMSO stock to cell culture media?

Diagnosis: This is likely a "pH Shock" precipitation.[1][2] Explanation: Most DMSO stocks are at high concentration (e.g., 10–100 mM).[1][2] When you pipette this into media (typically pH 7.4), the local concentration at the pipette tip momentarily exceeds the solubility limit. Furthermore, if your stock solution is acidic or if the media buffering capacity is overwhelmed locally, the compound remains protonated (neutral) and crashes out as a white solid. Solution:

  • Vortex vigorously while adding the stock to the media (do not add, then mix).

  • Pre-dilute the DMSO stock 1:10 in a slightly basic buffer (e.g., PBS adjusted to pH 8.0) before adding to the final media. This ensures the compound is already ionized.[1][2]

Q2: I need to inject this in vivo. Can I use 100% DMSO?

Diagnosis: Toxicity risk.[1][2] Explanation: 100% DMSO is toxic and causes hemolysis and tissue damage.[1][2] Solution: Use a Co-solvent/Surfactant System .[1][2][3]

  • Recommended Vehicle: 5% DMSO + 5% Tween-80 + 90% Saline.[1][2]

  • Protocol: Dissolve drug in DMSO first. Add Tween-80 and mix until clear. Slowly add warm saline (37°C) while vortexing. If it clouds, sonicate for 30 seconds.[1][2]

Q3: Can I dissolve this directly in water or PBS?

Diagnosis: Poor dissolution kinetics. Explanation: The solid powder is hydrophobic.[1][2] Water molecules cannot easily penetrate the crystal lattice to initiate dissolution, even if the final pH would support solubility.[2] Solution: Do not add powder to neutral water.[1][2] Use the pH-Switch Method (See Protocol A below). You must convert it to its sodium salt in situ to achieve aqueous solubility.[1][2]

Validated Experimental Protocols

Protocol A: The "pH-Switch" Method (Recommended for Aqueous Stocks)

Best for: Preparing precipitate-free aqueous stocks (1–10 mM) without organic solvents.[1][2]

Mechanism: This method forces the compound into its ionized, soluble carboxylate form (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) using a temporary high-pH environment, then stabilizes it at physiological pH.[1]

Steps:

  • Calculate: Determine the mass required for your target concentration.[1][2]

  • Alkaline Dissolution: Add the powder to a tube. Add 0.1 M NaOH (Sodium Hydroxide) at a volume equal to 10% of your final desired volume.[1][2]

    • Observation: The powder should dissolve rapidly.[1][2] If not, vortex or sonicate.[1][2] The high pH deprotonates the acid (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ).[1]
      
  • Dilution: Add PBS (Phosphate Buffered Saline, pH 7.4) to reach 90% of the final volume.

  • Adjustment (Optional): Check pH. If > 8.0, carefully adjust with dilute HCl, but do not drop below pH 6.0 , or the compound will reprecipitate.

  • Sterilization: Filter through a 0.22 µm PES membrane.[1][2]

Protocol B: The "Solvent-Shift" Method (For High Concentrations)

Best for: In vitro assays allowing small amounts of DMSO.[1]

Steps:

  • Primary Stock: Dissolve powder in anhydrous DMSO to 100 mM. (Store at -20°C; protect from moisture).

  • Working Solution: Dilute the DMSO stock 1:100 into pre-warmed (37°C) media.

    • Critical: Inject the DMSO stream directly into the center of the vortexing media to prevent local high concentrations.[2]

Visualizing the Solubility Logic

The following diagram illustrates the decision process for solubilizing 2-Methyl-5-(trifluoromethyl)phenylacetic acid based on your application.

SolubilityWorkflow Start Start: Solid Powder 2-Methyl-5-(trifluoromethyl)phenylacetic acid AppCheck What is the Application? Start->AppCheck InVitro In Vitro / Cell Culture AppCheck->InVitro InVivo In Vivo / Animal Study AppCheck->InVivo Chemistry Chemical Synthesis AppCheck->Chemistry DMSO_Limit Is DMSO tolerated? InVitro->DMSO_Limit Formulation Vehicle Selection InVivo->Formulation OrganicSolv Use DCM, EtOAc, or Methanol (Highly Soluble) Chemistry->OrganicSolv MakeDMSO Dissolve in 100% DMSO (Stock) Dilute < 1% in Media DMSO_Limit->MakeDMSO Yes MakeSalt Use Protocol A: pH-Switch (NaOH -> PBS) DMSO_Limit->MakeSalt No Cyclodextrin 20% HP-β-Cyclodextrin (Encapsulates CF3 group) Formulation->Cyclodextrin Preferred TweenSaline 5% DMSO / 5% Tween-80 90% Saline Formulation->TweenSaline Alternative

Caption: Decision tree for solubilizing 2-Methyl-5-(trifluoromethyl)phenylacetic acid based on experimental constraints. Blue nodes indicate starting state; Green/Red/Black paths indicate application-specific workflows.[1][2]

Solvent Compatibility Data

SolventSolubility RatingMax Conc. (Est.)[1][2][4]Notes
DMSO Excellent> 100 mMHygroscopic.[1][2] Absorbed water can cause precipitation over time.[1][2]
Ethanol Good~50 mMVolatile.[1][2] Concentration may change due to evaporation.[1][2]
Water (pH 7) Poor< 0.1 mMRequires pH adjustment to dissolve.[1][2]
0.1 M NaOH Excellent> 50 mMForms the Sodium Salt (highly soluble).[1][2]
PBS (pH 7.4) Moderate1–5 mMOnly if pre-dissolved (Protocol A).[1][2] Direct addition of powder fails.[1][2]

References

  • PubChem. 2-(Trifluoromethyl)phenylacetic acid (Analogous Compound Data).[1][2] National Library of Medicine.[1][2] Available at: [Link][1]

  • Savjani, K. T., et al. (2012).[1][2] Drug Solubility: Importance and Enhancement Techniques.[1][2][3][5] ISRN Pharmaceutics.[1][2] Available at: [Link]

Sources

Troubleshooting

optimizing reaction conditions for 2-Methyl-5-(trifluoromethyl)phenylacetic acid coupling

Current Status: Operational Ticket ID: OPT-2M5CF3-PAA Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Dual-Challenge" Substrate Welcome to the technical optimization...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: OPT-2M5CF3-PAA Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Dual-Challenge" Substrate

Welcome to the technical optimization guide for 2-Methyl-5-(trifluoromethyl)phenylacetic acid . As a researcher, you are likely encountering difficulties because this specific building block presents a "Dual-Challenge" profile that defeats standard "add-and-stir" protocols:

  • Steric Impediment (The Ortho-Methyl Effect): The methyl group at the 2-position creates a steric clash with the carbonyl center. While not as severe as a 2,6-disubstituted benzoic acid, it sufficiently restricts the rotational freedom of the methylene linker, slowing down nucleophilic attack by bulky amines.

  • Electronic Deactivation (The Meta-CF3 Effect): The trifluoromethyl group at position 5 exerts a strong electron-withdrawing inductive effect (-I). This increases the acidity of the benzylic protons (

    
    -protons), making the substrate prone to side reactions like enolization or oxidative degradation under basic conditions, while simultaneously deactivating the ring for certain catalytic cycles.
    

This guide provides self-validating protocols to overcome these barriers, moving beyond standard HATU couplings to robust, scalable solutions.

Module 1: Amide Bond Formation (The Primary Workflow)

Decision Matrix: Selecting the Right Activation Strategy

Do not default to EDC/NHS or HATU without assessing your amine partner. The steric bulk of the 2-methyl group requires a more aggressive or kinetically favorable activation method for difficult amines.

CouplingLogic Start Start: Analyze Amine Partner IsAmineHindered Is the Amine Sterically Hindered or Electron Deficient (Aniline)? Start->IsAmineHindered StandardAmine Standard Primary/Secondary Amine IsAmineHindered->StandardAmine No HinderedAmine Hindered / Non-Nucleophilic IsAmineHindered->HinderedAmine Yes MethodA Method A: HATU / DIPEA (Standard Protocol) StandardAmine->MethodA MethodB Method B: T3P (Propylphosphonic Anhydride) (Low Epimerization / High Rate) HinderedAmine->MethodB CheckYield Check Conversion (LCMS) MethodA->CheckYield MethodB->CheckYield MethodC Method C: Acid Chloride (SOCl2) (The 'Nuclear' Option) Success Proceed to Workup CheckYield->Success >80% Conv. Fail Low Yield (<40%) CheckYield->Fail <40% Conv. Fail->MethodC Switch Strategy

Figure 1: Strategic decision tree for selecting coupling reagents based on amine nucleophilicity and steric demands.

Protocol A: T3P Coupling (Recommended for Difficult Substrates)

Why this works: T3P (Propylphosphonic anhydride) forms a cyclic activated intermediate that is highly reactive but sterically compact, allowing it to bypass the hindrance of the 2-methyl group better than bulky uronium salts (HATU/HBTU). It also acts as a water scavenger, driving the equilibrium.

Step-by-Step:

  • Dissolution: Dissolve 2-Methyl-5-(trifluoromethyl)phenylacetic acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc or 2-MeTHF (0.1 M concentration). Note: Avoid DMF if possible; T3P performs optimally in esters.

  • Base Addition: Cool to 0 °C. Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).

  • Activation: Add T3P (50% w/w in EtOAc, 2.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by LCMS. The 2-Me steric bulk may require heating to 40–50 °C for electron-deficient anilines.

  • Workup: Wash with water, sat. NaHCO₃, and brine. The T3P byproducts are water-soluble, simplifying purification.[1]

Protocol B: Acid Chloride Generation (The "Nuclear" Option)

Why this works: When the amine is extremely unreactive (e.g., electron-poor anilines), coupling agents fail to generate an electrophile potent enough. Converting the acid to the acid chloride creates a highly reactive species that overcomes the nucleophilic deficit.

Step-by-Step:

  • Chlorination: Dissolve the acid (1.0 equiv) in dry DCM. Add catalytic DMF (2 drops).

  • Reagent: Add Oxalyl Chloride (1.5 equiv) dropwise at 0 °C. Stir at RT for 2 hours until gas evolution ceases.

  • Evaporation (Critical): Concentrate to dryness in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve in dry DCM.

  • Coupling: Add the amine (1.1 equiv) and a scavenger base (Et₃N or Pyridine, 2.0 equiv).

  • Observation: The reaction is usually instantaneous.

Module 2: Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseTechnical Solution
Low Conversion (<30%) Steric Shielding: The 2-Methyl group blocks the approach of the amine to the active ester.Switch to T3P or Acid Fluoride: Use T3P in EtOAc at 50°C. Alternatively, use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) to generate the Acyl Fluoride, which is smaller and more reactive than the OBt ester.
Benzylic Oxidation Acidity of

-Protons:
The 5-CF3 group increases the acidity of the CH2 linker. Strong bases or air exposure can lead to oxidation (forming the

-keto amide or alcohol).
Degas Solvents: Sparge solvents with Nitrogen/Argon. Use milder bases like N-Methylmorpholine (NMM) instead of DBU or strong inorganic bases.
N-Acyl Urea Formation Slow Kinetics: With EDC coupling, the slow attack of the amine allows the active intermediate to rearrange into a stable, unreactive N-acyl urea.Abandon EDC: Move to HATU or T3P immediately. If you must use carbodiimides, add HOAt (not HOBt) to accelerate the active ester formation.
Product "Missing" in LCMS Ionization Suppression: The

group is lipophilic and electron-withdrawing, sometimes reducing ionization efficiency in ESI+.
Switch Mode: Try ESI- (Negative Mode) . The amide proton (or the acid precursor) often ionizes better in negative mode due to the electron-withdrawing nature of the ring.

Module 3: Advanced Application (Decarboxylative Coupling)

Context: For researchers attempting to use this acid as a handle to form


 bonds (e.g., biaryl methanes) rather than amides.

The Mechanism: Phenylacetic acids can undergo decarboxylative cross-coupling. However, the 5-CF3 group stabilizes the resulting benzylic anion/radical, which can be beneficial for decarboxylation but may require specific catalysts to facilitate the subsequent transmetallation.

Decarboxylation Acid 2-Me-5-CF3 Phenylacetic Acid Metal Pd/Cu Catalyst (Ag salt oxidant) Acid->Metal -CO2 Intermediate Benzylic Species (Stabilized by CF3) Metal->Intermediate Radical/Anion Product C-C Coupled Product Intermediate->Product Ar-X Coupling

Figure 2: Simplified pathway for decarboxylative cross-coupling.

Recommended Conditions (Goossen Protocol adapted):

  • Catalyst: Pd(acac)₂ (2 mol%) + CuI (20 mol%).

  • Ligand: 1,10-Phenanthroline.

  • Temperature: 160 °C (High heat required to overcome the activation energy of the 2-Me sterics).

  • Solvent: NMP/Quinoline mixture.

  • Note: The 2-Methyl group may significantly retard this reaction compared to unsubstituted phenylacetic acid.

Module 4: Analytical Validation

Leveraging the Fluorine Tag: The trifluoromethyl group is a built-in NMR spy. Use


 NMR for rapid reaction monitoring without workup.
  • Starting Material:

    
     ppm (singlet).
    
  • Product (Amide): Shift is usually negligible (

    
     ppm), but the purity can be assessed by the disappearance of the acid peak and lack of side-product peaks.
    
  • Impurity (Hydrolysis/Oxidation): Distinct shifts will appear if the benzylic position is oxidized.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

  • Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

  • Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of biaryls from aryl halides and benzoic acids. Advanced Synthesis & Catalysis. (Foundational text for decarboxylative coupling principles).

  • Patterson, E. A., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Reagent for Amide Bond Formation.[3] Organic Letters.

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. MilliporeSigma Technical Library.

Sources

Optimization

purification challenges of fluorinated phenylacetic acids

Welcome to the Technical Support Center for Fluorinated Aromatics. Status: Online | Agent: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Fluorinated Aromatics. Status: Online | Agent: Dr. Aris (Senior Application Scientist) | Ticket: #F-PAA-PURIFICATION

Introduction: The "Fluorine Effect" in Purification

Purifying fluorinated phenylacetic acids (F-PAAs) is deceptively difficult. While they appear structurally similar to their non-fluorinated parents, the fluorine atom introduces profound electronic and physical changes. It lowers the pKa (increasing acidity), alters lipophilicity (LogP), and often disrupts crystal lattice energy, leading to the dreaded "oiling out" phenomenon.

This guide moves beyond generic protocols to address the specific behaviors of the C-F bond during purification.

Module 1: The Chemistry of Separation (Theory)

Before touching a solvent, you must understand the two critical variables shifting your separation window: Acidity and Isomerism .

The pKa Shift

The high electronegativity of fluorine exerts a strong inductive effect (-I), stabilizing the carboxylate anion. This makes F-PAAs stronger acids than phenylacetic acid (PAA).

  • Phenylacetic Acid pKa: ~4.31[1][2]

  • 2-Fluorophenylacetic Acid pKa: ~4.01 (Ortho effect)

  • 4-Fluorophenylacetic Acid pKa: ~4.15 – 4.20

Impact: Standard "bicarbonate washes" (pH ~8.5) will extract all of these. To separate F-PAAs from weaker acid impurities (like phenols, pKa ~10), you must control the extraction pH precisely.

The Isomer Problem

Synthesis of F-PAAs (e.g., via hydrolysis of fluorobenzyl cyanides) often yields a mixture of ortho-, meta-, and para-isomers.

  • Challenge: These isomers have nearly identical boiling points and solubilities.

  • Solution: Standard C18 chromatography often fails to resolve them. You need shape selectivity (See Module 3).

Module 2: Extraction & pH Control (The "Crude" Clean)

User Issue: "My product is stuck in the aqueous layer," or "I have non-acidic impurities co-eluting."

The "Delta-pH" Protocol Do not blindly use 1N NaOH. Use the Henderson-Hasselbalch logic to create a "pH Swing" that isolates your specific acid.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude mixture in MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

    • Why MTBE? It forms cleaner phase splits than EtOAc and is less prone to hydrolysis.

  • Forward Extraction (Remove Neutrals):

    • Extract with 0.5 M NaHCO3 (pH ~8.5).

    • Result: F-PAA moves to Aqueous (A). Neutrals/Basics stay in Organic (O).

    • Discard Organic layer.

  • The "Soft" Acidification (The Trick):

    • Cool the aqueous layer to 0–5°C.

    • Adjust pH to 3.5 using 1M HCl dropwise. Do not go to pH 1.

    • Why? At pH 3.5, F-PAA (pKa ~4.0) is partially protonated and extractable, but stronger mineral acid impurities remain water-soluble.

  • Back Extraction:

    • Extract the pH 3.5 aqueous layer with Dichloromethane (DCM) .

    • Why DCM? Fluorinated compounds often show higher affinity for chlorinated solvents.

  • Final Wash: Wash DCM with brine, dry over Na2SO4, and evaporate.

Module 3: Chromatographic Resolution (The "Fine" Clean)

User Issue: "My HPLC shows one peak, but NMR shows a mixture of isomers."

Root Cause: On a standard C18 column, the hydrophobic surface area of 2-F, 3-F, and 4-F isomers is almost identical. The separation factor (


) is near 1.0.[3]

The Solution: Fluorinated Stationary Phases (PFP) You must switch to a Pentafluorophenyl (PFP) column.

Mechanism:

  • Pi-Pi Interactions: The electron-deficient PFP ring interacts strongly with the electron-rich aromatic ring of your F-PAA.

  • Halogen-Halogen Interactions: Specific F...F interactions allow the column to distinguish where the fluorine is located on the ring (shape selectivity).

Comparative Data: Separation of Isomers

ParameterStandard C18 ColumnPFP (Pentafluorophenyl) Column
Mechanism Hydrophobicity (Solvophobic)Pi-Pi + Shape Selectivity + H-Bonding
Elution Order Random / Co-elutionTypically Ortho

Meta

Para
Resolution (

)
< 1.0 (Overlapping)> 1.5 (Baseline Separation)
Mobile Phase Water/Acetonitrile (0.1% TFA)Water/Methanol (0.1% Formic Acid)

Critical Note: Methanol is often preferred over Acetonitrile for PFP columns as ACN can suppress the pi-pi interactions necessary for separation.

HPLC_Selection Start Start: HPLC Method Dev Isomers Are positional isomers (2-F, 3-F, 4-F) present? Start->Isomers C18 Use C18 Column (Standard Hydrophobicity) Isomers->C18 No PFP Use PFP Column (Fluoro-Phenyl) Isomers->PFP Yes ACN Use ACN/Water (Standard) C18->ACN Mobile Mobile Phase Selection PFP->Mobile MeOH Use Methanol/Water (Promotes Pi-Pi) Mobile->MeOH Preferred Mobile->ACN Alternative

Caption: Decision logic for selecting stationary phases. PFP columns are essential when positional isomers are the primary impurity.

Module 4: Crystallization Dynamics (Solid State)

User Issue: "My compound oiled out and won't crystallize."

The "Fluorine Lattice" Problem: Fluorine is lipophilic but not "greasy" like an alkyl chain. It creates a stiff, non-polar region on the molecule. If the solvent is too polar (water), the compound oils out. If too non-polar (hexane), it crashes out amorphous.

Recommended Solvent System: Toluene / Heptane

Protocol:

  • Dissolve: Dissolve the crude oil in the minimum amount of hot Toluene (60–70°C).

    • Do not boil: F-PAAs can decarboxylate at high temps (>100°C) if trace metals are present.

  • Seed: Cool to room temperature. If no crystals form, add a seed crystal.[4]

  • Anti-Solvent: Dropwise add Heptane (or Hexane) until slight turbidity persists.

  • Slow Cool: Insulate the flask and let it cool to 4°C overnight.

    • Why? Rapid cooling traps the oil. Slow cooling allows the lattice to organize the fluorine atoms.

Alternative System: Water/Ethanol (Use only if Toluene fails).

  • Warning: Ensure the water is acidic (add 1% Acetic Acid) to prevent ionization, which increases solubility and prevents crystallization.

Troubleshooting FAQ

Q: I see a new impurity appearing after heating my F-PAA. What is it? A: It is likely the fluorinated toluene derivative (decarboxylation product).

  • Mechanism:[5][6]

    
    .
    
  • Fix: Lower your bath temperature below 80°C. Ensure all copper/iron residues (catalysts for decarboxylation) are removed via an EDTA wash prior to heating.

Q: My retention times are drifting on the PFP column. A: PFP columns are sensitive to "dewetting" in 100% aqueous conditions.

  • Fix: Keep at least 5% organic modifier in your mobile phase at all times. Also, PFP phases can "bleed" at high pH; strictly keep pH < 5.

Q: Can I use Silica Flash Chromatography? A: Standard silica is poor for separating F-isomers.

  • Hack: If you cannot afford Prep-HPLC, use DCM:Methanol (98:2) with 0.5% Acetic Acid on silica. The acetic acid suppresses tailing, and DCM maximizes the halogen-solvent interaction.

References

  • Acidity of Phenylacetic Acids

    • Source: National Center for Biotechnology Information. (2025).[3][7][8] PubChem Compound Summary for CID 999, Phenylacetic acid.

    • URL:[Link]

  • Fluorinated Stationary Phases (PFP)

    • Source: Euerby, M. R., et al. (2007). "Chromatographic classification and comparison of commercially available reversed-phase stationary phases.
    • Context: Explains the pi-pi and shape selectivity mechanisms of PFP columns compared to C18.
    • URL:[Link]

  • Decarboxylation Mechanisms

    • Source: Gould, E. S., et al. "Mechanisms of Decarboxylation of Phenylacetic Acids." ResearchGate.[7]

    • Context: Details the zwitterionic mechanism and metal-c
    • URL:[Link]

  • Solubility & Recrystallization: Source: Sigma-Aldrich Technical Bulletin. "4-Fluorophenylacetic acid Product Properties."

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry of 2-Methyl-5-(trifluoromethyl)phenylacetic Acid

Executive Summary & Compound Profile This guide addresses the specific challenges in analyzing 2-Methyl-5-(trifluoromethyl)phenylacetic acid (C₁₀H₉F₃O₂; MW 218.17). As a fluorinated carboxylic acid, this compound present...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide addresses the specific challenges in analyzing 2-Methyl-5-(trifluoromethyl)phenylacetic acid (C₁₀H₉F₃O₂; MW 218.17). As a fluorinated carboxylic acid, this compound presents a dichotomy in mass spectrometry: it is highly ionizable in negative mode electrospray ionization (ESI-) but requires derivatization for gas chromatography (GC-MS) due to hydrogen bonding and polarity.

Key Physicochemical Identifiers:

  • Acidity (pKa): Predicted ~3.8 (The -CF₃ group at the meta position relative to the acetate chain exerts an electron-withdrawing inductive effect, lowering the pKa compared to phenylacetic acid).

  • Lipophilicity: Moderate (LogP ~2.3–2.8).[1] The trifluoromethyl and methyl groups increase retention on reverse-phase columns compared to non-substituted analogs.

  • Ionization: Strong candidate for [M-H]⁻ in ESI; poor candidate for [M+H]⁺.

Method Selection: The Decision Matrix

Do not default to a method without analyzing your sensitivity needs and matrix complexity. Use this logic flow to select the correct platform.

MethodSelection Start Start: Define Analytical Goal Sensitivity Is Sensitivity < 10 ng/mL required? Start->Sensitivity Matrix Is the sample biological (Plasma/Urine)? Sensitivity->Matrix Yes DerivCheck Can you tolerate moisture-sensitive derivatization? Sensitivity->DerivCheck No (Purity/Synthesis check) LCMS Select LC-MS/MS (ESI-) Direct Analysis Matrix->LCMS Yes (Avoids extraction loss) Matrix->DerivCheck No GCMS Select GC-MS (EI) Requires Derivatization DerivCheck->LCMS No DerivCheck->GCMS Yes

Figure 1: Decision matrix for selecting the ionization platform based on sensitivity and matrix constraints.

LC-MS/MS Troubleshooting (ESI Negative Mode)

Primary Workflow: Liquid Chromatography coupled with Triple Quadrupole (QqQ) or Q-TOF.

Core Protocol
  • Ionization: ESI Negative Mode (-).[2][3][4]

  • Precursor Ion: m/z 217.0 [M-H]⁻.

  • Mobile Phase: Water/Methanol with 5 mM Ammonium Acetate (pH ~6-7). Avoid high concentrations of formic acid, as low pH suppresses ionization of the carboxylate group.

Troubleshooting Q&A

Q1: I see significant peak tailing on my C18 column. How do I fix this?

  • Root Cause: The free carboxylic acid moiety interacts with residual silanols on the silica surface of the column.

  • Solution:

    • Buffer pH: Ensure your mobile phase pH is at least 2 units above the pKa (aim for pH 6.0–6.5 using ammonium acetate). This keeps the analyte fully deprotonated and reduces silanol interaction.

    • Column Choice: Switch to a column with "end-capping" technology or a PFP (Pentafluorophenyl) phase. The PFP phase offers unique selectivity for fluorinated aromatics through

      
      -
      
      
      
      interactions.

Q2: My signal intensity is fluctuating (Ion Suppression).

  • Root Cause: Co-eluting matrix components (phospholipids in plasma) or ion-pairing reagents.

  • Solution:

    • Divert Valve: Divert the first 1-2 minutes of the run to waste to avoid salt deposits.

    • Internal Standard: Use a stable isotope-labeled analog (e.g., d3-methyl analog) or a structural analog like 4-(trifluoromethyl)phenylacetic acid.

    • Wash Step: Implement a high-organic wash (95% ACN) at the end of the gradient to clear lipophilic build-up.

Q3: What are the characteristic transitions for MRM?

  • Primary Transition: m/z 217.0

    
     173.0 (Loss of CO₂). This is the standard decarboxylation pathway for phenylacetic acids.
    
  • Secondary Transition: m/z 217.0

    
     153.0 (Loss of CO₂ + HF). The proximity of the -CH₃ and -CF₃ groups can facilitate complex rearrangements.
    

GC-MS Troubleshooting (EI Mode)

Primary Workflow: Gas Chromatography with Electron Impact (EI) Ionization. Critical Constraint: The carboxylic acid group must be derivatized to prevent adsorption in the injector port and column.

Derivatization Protocol: TMS Esterification
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Conditions: 60°C for 30 minutes.

  • Derivative MW: 218.17 + 72.1 = 290.27 Da .

Troubleshooting Q&A

Q1: I see the parent acid peak (broad) and a small derivative peak. Why is the reaction incomplete?

  • Root Cause: Moisture contamination.[5] TMS reagents hydrolyze instantly in the presence of water.

  • Solution:

    • Dry Solvents: Use anhydrous pyridine or ethyl acetate. Store over molecular sieves.

    • Excess Reagent: Increase the BSTFA:Sample ratio to 50:1.

    • Glassware: Silanize injection liner and ensure vials are oven-dried.

Q2: I see "Ghost Peaks" at m/z 73, 147, 207, 281.

  • Root Cause: Column bleed or septum bleed, exacerbated by silylation reagents attacking the stationary phase.

  • Solution:

    • Guard Column: Install a 1-2m deactivated fused silica guard column.

    • Inlet Temp: Lower inlet temperature to 250°C (from 280°C) to reduce septum degradation.

Q3: What is the fragmentation pattern for the TMS derivative?

  • Molecular Ion: m/z 290 (often weak).

  • Base Peak: m/z 73 (TMS group, [Si(CH₃)₃]⁺).

  • Diagnostic Fragment: m/z 231 (Loss of •COOTMS group, leaving the benzyl cation).

  • CF₃ Indicator: m/z 69 (CF₃⁺) is often present but non-specific.

Fragmentation Mechanics & Pathways

Understanding the fragmentation logic allows you to validate that the peak you are seeing is indeed your compound and not an isomer.

Fragmentation Parent Precursor Ion [M-H]⁻ m/z 217 Intermediate Decarboxylation [M-H-CO₂]⁻ Parent->Intermediate Collision Induced Dissociation (CID) Fragment1 Benzyl Anion m/z 173 Intermediate->Fragment1 -44 Da (CO₂) Fragment2 Fluorine Rearrangement [M-H-CO₂-HF]⁻ m/z 153 Fragment1->Fragment2 -20 Da (HF)

Figure 2: Proposed ESI(-) fragmentation pathway. The stability of the m/z 173 ion is enhanced by the electron-withdrawing CF₃ group stabilizing the negative charge on the aromatic ring.

Summary Data Tables

Table 1: MS Method Parameters
ParameterLC-MS (ESI-)GC-MS (TMS Derivative)
Target Mass m/z 217.0 [M-H]⁻m/z 290.3 [M]⁺
Key Fragment 1 173.0 (Loss of CO₂)231.0 (Benzyl cation)
Key Fragment 2 153.0 (Loss of HF)73.0 (TMS group)
Mobile Phase/Gas 5mM NH₄OAc / MeOHHelium (1 mL/min)
Column C18 or PFP (2.1 x 50mm)5% Phenyl Polysiloxane (DB-5ms)
Detection Limit ~0.5 - 5 ng/mL~50 - 100 ng/mL

References

  • Sigma-Aldrich. (R)-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid Product Information. (Provides physicochemical baselines for fluorinated phenylacetic acids). Link

  • Thermo Fisher Scientific. 2-Methoxy-5-(trifluoromethoxy)phenylacetic acid, 97%. (Structural analog data). Link

  • ChemicalBook. 2-(Trifluoromethyl)phenylacetic acid Mass Spectrum Data. (Fragmentation patterns of trifluoromethyl-substituted acetic acids). Link

  • Ossila. 2,4,5-Trifluorophenylacetic acid Technical Data. (Application of fluorinated phenylacetic acids).[1][6][7] Link

  • ResearchGate. Study of the Gas-Phase Intramolecular Aryltrifluoromethylation by ESI-MS/MS. (Mechanisms of CF3 group behavior in MS). Link

Sources

Optimization

Technical Support Center: Synthesis of 2-Methyl-5-(trifluoromethyl)phenylacetic Acid

[1] Ticket ID: #SYN-2M5CF3-PAA Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #SYN-2M5CF3-PAA Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Catalyst Selection & Process Optimization for Sterically Hindered, Electron-Deficient Aryl Acetic Acid Synthesis[1]

Executive Summary & Strategy

You are attempting to synthesize 2-Methyl-5-(trifluoromethyl)phenylacetic acid . This transformation presents a specific "push-pull" challenge:

  • Steric Hindrance (The "Push"): The ortho-methyl group (C2) creates significant steric bulk around the halogen site (C1), impeding the oxidative addition step for standard phosphines (e.g., PPh3, dppf).[1]

  • Electronic Deactivation (The "Pull"): The meta-trifluoromethyl group (C5) is electron-withdrawing.[1] While this facilitates oxidative addition to some degree, it destabilizes the oxidative addition complex, making it prone to non-productive pathways if the catalyst is not sufficiently electron-rich.[1]

Recommendation: Abandon classical nucleophilic substitution (SNAr) or cyanidation attempts, as they will likely fail due to the electron-rich nature of the methyl group counteracting the activation of the CF3, or result in poor selectivity.[1]

Primary Solution: Palladium-Catalyzed


-Arylation of Malonates (followed by decarboxylation).
Secondary Solution:  Palladium-Catalyzed Reformatsky Coupling (Negishi-type).[1][2]

Catalyst Selection Logic (Decision Matrix)

The choice of ligand is the single most critical variable. Standard ligands will result in <10% conversion. You must use bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs).[1]

Ligand Performance Data (Representative)

Substrate: 1-Chloro-2-methyl-5-(trifluoromethyl)benzene + Diethyl Malonate[1]

Ligand ClassSpecific LigandPredicted YieldMechanistic Insight
Standard Bidentate BINAP, dppf< 15%Bite angle insufficient to force reductive elimination in hindered systems.[1]
Standard Monodentate PPh30%Lacks electron density for oxidative addition; lacks bulk to prevent

-hydride elimination.[1]
Bulky Trialkyl P(t-Bu)3 85-95% Gold Standard. High electron density facilitates oxidative addition; extreme bulk forces reductive elimination.[1]
Buchwald Biaryl XPhos / SPhos 80-90% Excellent stability.[1] SPhos is preferred for stability; XPhos for extremely hindered substrates.
NHC PEPPSI-IPr60-75%Good, but often requires higher temperatures which may degrade the malonate.[1]
Workflow Visualization

The following diagram illustrates the decision logic for your synthesis:

G Start Start: 1-Halo-2-methyl-5-(trifluoromethyl)benzene HalogenCheck Is the Halogen Br/I or Cl? Start->HalogenCheck RouteA Route A: Pd-Catalyzed Malonate Arylation (Recommended for Scalability) HalogenCheck->RouteA Cl (Cheaper) RouteB Route B: Reformatsky Coupling (Recommended for mild conditions) HalogenCheck->RouteB Br/I (More Reactive) LigandA Ligand: P(t-Bu)3 or XPhos Base: NaOtBu RouteA->LigandA LigandB Ligand: Q-Phos or P(t-Bu)3 Reagent: BrZnCH2COOtBu RouteB->LigandB Product Target: 2-Methyl-5-(trifluoromethyl)phenylacetic acid LigandA->Product Hydrolysis/Decarb LigandB->Product Acidic Deprotection

Caption: Decision tree for selecting the synthetic pathway based on starting material availability and scalability requirements.

Detailed Protocols

Protocol A: Pd-Catalyzed -Arylation (The Robust Route)

Best for: Scale-up (>10g) and cost efficiency.[1]

Reagents:

  • 1-Chloro-2-methyl-5-(trifluoromethyl)benzene (1.0 equiv)[1]

  • Diethyl malonate (1.2 equiv)[1]

  • Catalyst: Pd(dba)2 (1-2 mol%)[1]

  • Ligand: P(t-Bu)3 (2-4 mol%) (Note: Pyrophoric.[1] Use HBF4 salt if glovebox unavailable)

  • Base: NaOtBu (1.5 equiv)[1]

  • Solvent: Toluene or THF (Anhydrous)[1]

Step-by-Step:

  • Inerting: Flame-dry a 3-neck flask. Cycle Argon/Vacuum 3 times.

  • Catalyst Pre-formation: Add Pd(dba)2 and P(t-Bu)3 into the flask. Add Toluene. Stir for 10 mins at RT. Solution should turn from dark purple to orange/brown (active Pd(0)L1 species).[1]

  • Substrate Addition: Add the aryl chloride and diethyl malonate via syringe.

  • Base Addition: Add NaOtBu in one portion against a counter-flow of Argon.

  • Reaction: Heat to 80°C. Monitor by HPLC/GC.

    • Checkpoint: Conversion should reach >90% within 4-12 hours.

  • Workup: Quench with NH4Cl (aq). Extract with EtOAc.

  • Hydrolysis/Decarboxylation: Treat the crude diester with 6M HCl/Acetic Acid (1:1) at reflux for 4 hours to yield the mono-acid.

Protocol B: Reformatsky-Negishi Coupling

Best for: Lab scale (<1g) or if acidic hydrolysis must be avoided.[1]

Reagents:

  • 1-Bromo-2-methyl-5-(trifluoromethyl)benzene[1]

  • Reformatsky Reagent: BrZn-CH2-COOtBu (Prepared from t-butyl bromoacetate + Zn)[1]

  • Catalyst: Pd(OAc)2 (2 mol%)[1]

  • Ligand: Q-Phos (4 mol%) or XPhos[1]

Step-by-Step:

  • Reagent Prep: Activate Zinc dust with TMSCl in THF. Add t-butyl bromoacetate to generate the zinc reagent (clear to slightly cloudy solution).[1]

  • Coupling: In a separate flask, mix Pd(OAc)2, Q-Phos, and the aryl bromide in THF.

  • Combine: Transfer the zinc reagent to the catalyst/substrate mixture.

  • Reaction: Stir at RT or mild heat (40-50°C).

    • Note: Q-Phos is specifically designed to stabilize the Pd center against the zinc species while permitting coupling with hindered substrates.[1]

Troubleshooting Guide (FAQ)

Q1: The reaction turns black immediately and conversion stops at <10%.

Diagnosis: "Palladium Black" precipitation. Cause: The ligand is not stabilizing the Pd(0) species effectively, or the ligand:metal ratio is too low.[1] Fix:

  • Ensure you are using P(t-Bu)3 or XPhos .[1] Triphenylphosphine (PPh3) will fail and lead to Pd black.

  • Increase Ligand:Pd ratio to 2:1 or 3:1.[1]

  • Ensure solvents are rigorously degassed (Oxygen kills the active monomeric Pd species).

Q2: I observe the "de-halogenated" product (1-methyl-4-(trifluoromethyl)benzene).

Diagnosis: Hydrodehalogenation. Cause:


-Hydride elimination is competing with reductive elimination.[1] This often happens if the malonate enolate is not transmetallating fast enough, or if the solvent (THF) is acting as a hydride source.[1]
Fix: 
  • Switch solvent to Toluene (less likely to donate hydrides).

  • Increase the concentration of the malonate enolate.

  • Switch to Buchwald G3/G4 precatalysts (e.g., XPhos Pd G3) to ensure rapid initiation.[1]

Q3: Can I use K2CO3 instead of NaOtBu?

Diagnosis: Base strength issue. Answer: Generally, No for the malonate arylation step.[1] Reasoning: Diethyl malonate (pKa ~13) requires a reasonably strong base to deprotonate fully and drive the equilibrium.[1] K2CO3 is often too weak in non-polar solvents like Toluene. However, K3PO4 can sometimes work in DME/Dioxane but requires higher temperatures (100°C+), which might degrade your fluorinated substrate.[1] Stick to NaOtBu.

Q4: My CF3 group seems to be degrading (fluoride in waste stream).

Diagnosis: Defluorination. Cause: Although CF3 on an aromatic ring is stable, extremely harsh bases or very high temperatures (>120°C) combined with Pd can sometimes activate C-F bonds. Fix:

  • Keep reaction temperature below 90°C .

  • The steric bulk of the ortho-methyl group actually helps protect the ring positions, but ensure you strictly use anhydrous conditions to prevent hydroxylation.[1]

Mechanistic Visualization

The following diagram details the catalytic cycle for the recommended Protocol A , highlighting where the specific steric/electronic challenges of your molecule are overcome.

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Ar-Cl PdII_Ar Pd(II)-Ar-Cl (Sterically Crowded) OxAdd->PdII_Ar P(tBu)3 facilitates entry despite sterics TransMet Enolate Binding PdII_Ar->TransMet + Malonate Enolate - NaCl RedElim Reductive Elimination (Product Release) TransMet->RedElim Steric bulk of L forces C-C bond formation RedElim->Pd0 Cycle Repeats

Caption: Catalytic cycle for Pd-catalyzed malonate arylation. Note that the bulky ligand (L) is crucial for both the Oxidative Addition (electron richness) and Reductive Elimination (steric crowding).[1]

References

  • Discovery of P(t-Bu)3 for Hindered Arylations: Littke, A. F., & Fu, G. C. (2002).[1] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] [Link]

  • Alpha-Arylation of Malonates (Buchwald): Beare, N. A., & Hartwig, J. F. (2002).[1] Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands.[1] The Journal of Organic Chemistry, 67(2), 541-555.[1] [Link]

  • Reformatsky Coupling with Q-Phos: Hama, T., Liu, X., Culkin, D. A., & Hartwig, J. F. (2003).[1] Equilibrium control of intermediates in the palladium-catalyzed arylation of enolates. Journal of the American Chemical Society, 125(37), 11176-11177.[1] [Link]

  • Mechanistic Considerations for Ortho-Substituted Arenes: Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] (Provides rationale for XPhos/SPhos usage in hindered systems). [Link]

Sources

Troubleshooting

byproduct identification in 2-Methyl-5-(trifluoromethyl)phenylacetic acid synthesis

Ticket ID: #TS-SYN-2M5TF-PAA Status: Open Agent: Senior Application Scientist[1] Executive Summary This guide addresses the synthesis and impurity profiling of 2-Methyl-5-(trifluoromethyl)phenylacetic acid (CAS: 190790-9...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TS-SYN-2M5TF-PAA Status: Open Agent: Senior Application Scientist[1]

Executive Summary

This guide addresses the synthesis and impurity profiling of 2-Methyl-5-(trifluoromethyl)phenylacetic acid (CAS: 190790-96-2).[1] While the trifluoromethyl group (


) imparts metabolic stability, it introduces specific synthetic challenges, particularly during the hydrolysis of the nitrile precursor. This document provides a diagnostic workflow for identifying critical byproducts—specifically the primary amide intermediate , hydrolyzed trifluoromethyl artifacts , and dimerization products —and offers corrective protocols.[1]

Diagnostic Workflow: Impurity Identification

Use the following decision tree to correlate analytical symptoms (HPLC/LC-MS) with chemical origins.

Figure 1: Impurity Logic Tree

ImpurityLogic Start Symptom: Low Purity / Unexpected Peaks CheckMS Check LC-MS Data Start->CheckMS Mass_Mminus1 Mass = Target - 1 Da (MW ~217) CheckMS->Mass_Mminus1 Peak A Mass_High Mass = ~2x Target (Dimer) CheckMS->Mass_High Peak B Mass_PlusO Mass = Target + 2 Da (Di-acid formation) CheckMS->Mass_PlusO Peak C Impurity_A Impurity A: Primary Amide (Incomplete Hydrolysis) Mass_Mminus1->Impurity_A Impurity_B Impurity B: Benzyl Dimer (Wurtz-type Coupling) Mass_High->Impurity_B Impurity_C Impurity C: 2-Methyl-1,5-dicarboxybenzene (CF3 Hydrolysis) Mass_PlusO->Impurity_C Action_A Action: Increase Acid Conc/Temp Check pH > 10 during workup Impurity_A->Action_A Action_B Action: Dilute Cyanidation Step Lower Temp Impurity_B->Action_B Action_C Action: Avoid Strong Base Reduce Superacid Exposure Impurity_C->Action_C

Caption: Diagnostic logic tree linking LC-MS signals to specific chemical byproducts and corrective actions.

Detailed Byproduct Analysis

Impurity A: The "Stalled" Intermediate (Phenylacetamide)
  • Chemical Identity: 2-Methyl-5-(trifluoromethyl)phenylacetamide.[1]

  • Origin: Incomplete hydrolysis of the nitrile precursor. The steric bulk of the ortho-methyl group can hinder the attack of water on the nitrile carbon, causing the reaction to stall at the amide stage [1].

  • Identification:

    • LC-MS: Mass is 217.19 Da (Target Acid is 218.17 Da). Note the -1 Da difference (

      
       vs 
      
      
      
      ).
    • HPLC: The amide is typically less acidic and may elute differently depending on pH. In acidic mobile phases (0.1% TFA), it often elutes before the acid due to polarity differences, but this is column-dependent.[1]

  • Troubleshooting:

    • Solubility Trap: The amide is neutral. If you extract the reaction mixture with base (e.g.,

      
      ) to pull the acid into the aqueous layer, the amide will remain in the organic layer. Do not discard the organic layer until purity is confirmed. 
      
Impurity B: The "Ghost" Dimer
  • Chemical Identity: 1,2-bis(2-methyl-5-(trifluoromethyl)phenyl)ethane.[1]

  • Origin: Occurs during the cyanidation step (Benzyl bromide

    
     Nitrile). If the concentration of the benzyl halide is too high or agitation is poor, two benzyl radicals or ions can couple [2].
    
  • Identification:

    • LC-MS: High molecular weight (~346 Da range).[1]

    • Appearance: Often presents as an insoluble gum or precipitate during workup.

Impurity C: The "Defluorinated" Di-Acid
  • Chemical Identity: 4-Methylisophthalic acid (2-methylbenzene-1,5-dicarboxylic acid).[1]

  • Origin: Hydrolysis of the

    
     group.[2][3] While 
    
    
    
    is generally stable, it can hydrolyze to a carboxylic acid under strong alkaline conditions or superacidic conditions (e.g., oleum), especially if the ring is electron-rich [3, 4].[1]
  • Identification:

    • LC-MS: Mass shift corresponding to loss of

      
       (-69) and gain of 
      
      
      
      (+45).[1] Net mass change: -24 Da (approx).[1]
    • NMR: Loss of the characteristic

      
       signal in 
      
      
      
      NMR.

Corrective Protocols

Protocol 1: Optimized Acid Hydrolysis (Minimizing Amide)

Standard acid hydrolysis often fails to drive the reaction to completion due to the ortho-methyl steric hindrance.

Reagents:

  • 2-Methyl-5-(trifluoromethyl)benzyl cyanide (1.0 eq)[1]

  • Acetic Acid (Glacial, solvent)[1]

  • Sulfuric Acid (

    
    , 50% v/v) or HCl (conc.)[1]
    

Step-by-Step:

  • Dissolution: Dissolve the nitrile in Glacial Acetic Acid (3 vol). Why: High temperature requires a high-boiling solvent that solubilizes the organic nitrile.

  • Acid Addition: Add

    
     (50% aq) carefully. Aim for a 5:1 molar ratio of Acid:Nitrile.
    
  • Reflux: Heat to 100–110°C for 6–12 hours.

    • Checkpoint: Monitor by HPLC.[4] If Amide > 5% after 6 hours, add 1 eq of water.[1] The reaction consumes water; depletion stops the hydrolysis.

  • Workup (Critical for Purity):

    • Cool to room temperature.[5] Pour into ice water.

    • Basify: Adjust pH to >10 using 2M NaOH. Why: This converts the Product Acid to its sodium salt (water-soluble).

    • Wash: Extract with Ethyl Acetate (EtOAc). Discard this organic layer (contains unreacted Nitrile and Amide Impurity A).

    • Acidify: Acidify the aqueous layer to pH 1-2 with HCl. The Product Acid will precipitate.[6]

    • Extract: Extract the now-cloudy aqueous layer with EtOAc. Dry and concentrate.

Protocol 2: Preventing Dimerization (Cyanidation Step)

If you are synthesizing the precursor yourself.

  • Solvent Choice: Use Acetone/Water or Ethanol/Water rather than pure DMF. The presence of water suppresses radical coupling.

  • Temperature: Keep the reaction between 40–60°C . Do not exceed 80°C.

  • Addition: Add the Benzyl Bromide slowly to the cyanide solution, not the reverse. Keeping the cyanide in excess minimizes the chance of a benzyl anion reacting with a benzyl bromide molecule.

Quantitative Data Summary

MetricTarget CompoundImpurity A (Amide)Impurity C (Di-acid)
Formula



MW 218.17217.19180.16
Polarity (RP-HPLC) ModerateHigh (elutes early)Very High (elutes first)
Solubility (pH 10) Soluble (Salt)InsolubleSoluble (Di-salt)
Solubility (pH 1) InsolubleInsolubleInsoluble
Critical Control pH ExtractionReaction Time/TempAvoid strong base/Superacid

Frequently Asked Questions (FAQ)

Q: I see a persistent peak at RRT 0.95 relative to the main peak. It doesn't wash out with base. A: This is likely the Amide (Impurity A) . Because it is structurally very similar to the acid but lacks the ionizable proton, it often co-elutes or elutes just before the product. The fact that it doesn't wash out with base confirms it is neutral. You must re-subject the material to hydrolysis conditions (Protocol 1) to convert it.

Q: Can I use basic hydrolysis (NaOH) instead of acid? A: Generally, no .[1] While basic hydrolysis works for many nitriles, the trifluoromethyl group (


) is sensitive to strong bases at high temperatures. Prolonged reflux in NaOH can lead to Impurity C (Hydrolysis of CF3)  [3]. Acid hydrolysis is safer for the fluorinated motif.

Q: My yield is low, but purity is high. A: Check the aqueous layer from your extraction. The trifluoromethyl group increases the acidity of the phenylacetic acid (pKa approx 3.5-4.0). If you didn't acidify strongly enough (pH < 2) during the final workup, the product remains trapped in the water as a salt.

References

  • Organic Syntheses. (1922).[7] Phenylacetic Acid.[7][8][9] Org. Synth. 2, 63. Link (General mechanism for nitrile hydrolysis).[1]

  • BenchChem Technical Support. (2025). Identification of impurities in 2-Allyl-5-trifluoromethyl phenol synthesis. Link (Analogous radical coupling and byproduct identification).[1]

  • Journal of the American Chemical Society. (2008). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Link (Documenting instability of CF3 in electron-rich systems).[1]

  • Canadian Science Publishing. Chemistry of the Trifluoromethyl Group. Link (Stability data of CF3 groups under hydrolytic conditions).[1]

Sources

Optimization

scaling up 2-Methyl-5-(trifluoromethyl)phenylacetic acid synthesis challenges

To: Chemical Process Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Scalable Synthesis of 2-Methyl-5-(trifluoromethyl)phenylacetic Acid Executive Summary This te...

Author: BenchChem Technical Support Team. Date: February 2026

To: Chemical Process Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Scalable Synthesis of 2-Methyl-5-(trifluoromethyl)phenylacetic Acid

Executive Summary

This technical guide addresses the scale-up challenges associated with synthesizing 2-Methyl-5-(trifluoromethyl)phenylacetic acid , a critical scaffold in drug discovery. While traditional cyanation routes (via benzyl halides) are common, they pose significant safety risks and selectivity issues on a kilogram scale. This guide advocates for a Palladium-Catalyzed Malonate Coupling strategy, offering superior safety, impurity control, and scalability.

Route Selection & Process Logic

Q: Why recommend Pd-catalyzed malonate coupling over the traditional cyanide displacement method? A: The cyanide route involves chloromethylation of 2-methyl-5-(trifluoromethyl)benzene, which suffers from poor regioselectivity (ortho vs. meta substitution relative to the methyl group) and requires handling highly toxic sodium cyanide. The Pd-catalyzed coupling uses commercially available 2-bromo-1-methyl-4-(trifluoromethyl)benzene as a starting material. The position of the bromine is fixed, guaranteeing the correct substitution pattern (1-acetic acid, 2-methyl, 5-trifluoromethyl) without isomer separation. Furthermore, it avoids the generation of HCN gas during acidification.

Q: What is the specific chemical transformation? A: The synthesis proceeds in two stages:

  • Cross-Coupling: Aryl bromide + Diethyl malonate

    
    
    
    
    
    -Aryl malonate diester.
  • Hydrolysis/Decarboxylation:

    
    -Aryl malonate diester 
    
    
    
    Target Phenylacetic Acid + CO
    
    
    + Ethanol.

Experimental Protocol (Scale-Up Ready)

Stage 1: Pd-Catalyzed Arylation
  • Substrate: 2-Bromo-1-methyl-4-(trifluoromethyl)benzene (1.0 equiv)

  • Reagent: Diethyl malonate (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (1-2 mol%) + Ligand (e.g., P(t-Bu)
    
    
    
    or SPhos)
  • Base: Cs

    
    CO
    
    
    
    (2.5 equiv) or NaH (if strictly anhydrous)
  • Solvent: Toluene or 1,4-Dioxane (0.5 M concentration)

Step-by-Step:

  • Charge reactor with Cs

    
    CO
    
    
    
    and dry toluene under N
    
    
    .
  • Add diethyl malonate and stir at room temperature for 30 min (deprotonation).

  • Add the aryl bromide, Pd(OAc)

    
    , and Ligand.
    
  • Heat to 80-100°C for 12-16 hours. Monitor by HPLC.

  • Workup: Cool, filter off inorganic salts (CsBr), and concentrate the filtrate.

Stage 2: Hydrolysis & Decarboxylation[1][2]
  • Reagents: 6M NaOH (excess), followed by 6M HCl.

  • Solvent: Ethanol/Water (1:1).

Step-by-Step:

  • Dissolve the crude malonate diester in Ethanol/Water.

  • Add NaOH and heat to reflux (saponification to dicarboxylate).

  • Critical Step: Acidify with HCl to pH < 1.

  • Heat to reflux (100°C ) to induce decarboxylation. Caution: Vigorous CO

    
     evolution.
    
  • Isolation: Cool to 5°C. The product often precipitates. If not, extract with Ethyl Acetate/Heptane.

Troubleshooting & FAQ

Issue: Reaction Stalling & Conversion

Q: My coupling reaction stalls at 80% conversion. Adding more catalyst doesn't help. Why? A: This is often due to catalyst poisoning by oxygen or moisture, or ligand degradation.

  • Fix: Ensure the solvent is rigorously degassed (sparging with N

    
     for 30 mins is mandatory on scale).
    
  • Optimization: Switch to a more robust ligand like XPhos or SPhos , which form active monolithic Pd(0) species that are more resistant to thermal degradation than simple phosphines.

Issue: Impurity Profile

Q: I see a persistent impurity (~5-10%) with a mass corresponding to the starting material minus bromine (M-Br). What is it? A: This is the protodehalogenation byproduct: 1-methyl-3-(trifluoromethyl)benzene.

  • Cause: If the transmetalation with the malonate enolate is slow, the oxidative addition intermediate (Ar-Pd-Br) can abstract a hydride from the solvent or reagents.

  • Solution: Increase the concentration of the malonate enolate (ensure adequate base stoichiometry) or switch to a non-protic solvent system if using NaH. Avoid alcoholic solvents in the coupling step.

Issue: Safety (Exotherms)

Q: During the acid hydrolysis step, the reactor pressure spiked rapidly. What happened? A: You likely added the acid too quickly or heated the decarboxylation step too fast.

  • Mechanism: Decarboxylation releases 1 mole of CO

    
     gas for every mole of product. On a 1kg scale, this generates ~100 liters of gas.
    
  • Control: Add the acid slowly at a lower temperature (20-40°C), then gradually ramp the temperature to reflux to control the rate of off-gassing. Ensure the reactor vent is sized correctly.

Visual Workflows

Figure 1: Synthesis Workflow & Decision Tree

SynthesisWorkflow Start Start: 2-Bromo-1-methyl- 4-(trifluoromethyl)benzene Coupling Pd-Catalyzed Coupling (Diethyl Malonate, Cs2CO3, Pd-L) Start->Coupling CheckHPLC HPLC Check: Conversion > 98%? Coupling->CheckHPLC Workup Filter Salts & Concentrate CheckHPLC->Workup Yes AddCat Add Catalyst/Ligand (Check O2 exclusion) CheckHPLC->AddCat No (Stalled) ProtoImpurity High Des-Bromo Impurity? Increase Enolate Conc. CheckHPLC->ProtoImpurity No (Side Rxn) Hydrolysis Saponification (NaOH) & Acidification (HCl) Workup->Hydrolysis Decarb Thermal Decarboxylation (-CO2 Gas) Hydrolysis->Decarb Purification Crystallization / Extraction Decarb->Purification Final Target: 2-Methyl-5-(trifluoromethyl) phenylacetic acid Purification->Final AddCat->Coupling ProtoImpurity->Coupling

Caption: Process flow for the conversion of aryl bromide to phenylacetic acid, highlighting critical decision points (HPLC control) and safety steps (Decarboxylation).

Data Summary: Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Low Yield (<50%) Incomplete coupling or loss during workup (water solubility).Check aqueous layer pH during extraction (must be < 2). Ensure full decarboxylation (monitor CO2 cessation).
Des-Bromo Impurity Protodehalogenation (Hydride abstraction).Use dry solvents; increase catalyst activity (SPhos/XPhos); ensure high enolate concentration.
Dark Black Precipitate Palladium black formation (catalyst death).Ligand loading is too low or O2 ingress. Increase Ligand:Pd ratio to 2:1 or 3:1.
Foaming Rapid CO2 release during decarboxylation.Safety Critical: Control heating ramp rate. Use anti-foaming agents if necessary.
Product Oil/Gum Impurities preventing crystallization.Recrystallize from Heptane/Toluene or perform an acid-base extraction cycle to purify.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Zapf, A., & Beller, M. (2001). Palladium-Catalyzed Malonate Coupling: A Versatile Route to Phenylacetic Acids. Chem. Commun., 431-440. Link

  • Hesp, K. D., et al. (2011).[1] Palladium-Catalyzed Mono-α-arylation of Acetone and Malonates. Journal of the American Chemical Society, 133(14), 5194-5197. Link

  • Organic Chemistry Portal. (2023). Synthesis of Arylacetic Acids via Decarboxylation. Link

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of 2-Methyl-5-(trifluoromethyl)phenylacetic Acid

[1] Status: Active Ticket ID: CRY-2M5TF-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary Optimizing the crystallization of 2-Methyl-5-(trifluoromethyl)phenylacetic ac...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Active Ticket ID: CRY-2M5TF-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Optimizing the crystallization of 2-Methyl-5-(trifluoromethyl)phenylacetic acid requires navigating a specific physicochemical dichotomy: the molecule possesses a polar, ionizable carboxylic acid "head" and a highly lipophilic, fluorinated "tail."

This structure creates two primary challenges during purification:

  • Oiling Out (Liquid-Liquid Phase Separation): The trifluoromethyl (

    
    ) and methyl groups depress the melting point and increase lipophilicity, causing the compound to separate as an oil rather than a crystal in aqueous-organic mixtures.[1]
    
  • Impurity Entrapment: Structural analogs (regioisomers from synthesis) often co-crystallize due to the flexible phenylacetic acid side chain.[1]

This guide provides a self-validating workflow to overcome these barriers, moving beyond standard protocols to mechanism-based troubleshooting.

Module 1: Solvent System Selection

User Query: "Standard solvent screens (EtOH/Water) are failing. The compound precipitates as a gum or yields low purity.[1] What solvent system should I use?"

Technical Response: The failure of Ethanol/Water is likely due to the "Hydrophobic Effect" of the


 group driving rapid phase separation before nucleation can occur. You must switch to a system that solvates the lipophilic core while allowing the carboxylic acid to dimerize and stack.
Recommended Solvent Architectures
System TypeSolvent PairMechanism of ActionBest For
Primary Recrystallization Toluene / Heptane

-

Stacking:
Toluene solvates the aromatic ring; Heptane acts as a gentle anti-solvent, forcing lattice formation rather than oiling.[1]
Removing polar impurities and avoiding oiling out.[1][2]
Polymorph Control Isopropyl Acetate (IPAc) / n-Heptane Steric Matching: IPAc accommodates the methyl group better than planar solvents, often yielding blockier, filterable crystals.Scale-up and improving filtration rates.
Purity Polish Acetic Acid / Water (Gradient) Protonation Lock: Using dilute acetic acid prevents dissociation of the target acid, keeping it in the neutral, crystallizable form.Final removal of inorganic salts or trace metals.[1]

Critical Protocol: Do not use unbuffered water as an anti-solvent.[1] The pH fluctuation can cause partial ionization, leading to "gummy" salts. Always acidify aqueous anti-solvents (0.1% HCl or AcOH) to match the pKa of your target (~4.3).[1]

Module 2: Troubleshooting "Oiling Out"

User Query: "As I cool the solution, it turns cloudy and droplets form on the flask walls before crystals appear. How do I stop this?"

Technical Response: You are encountering Metastable Liquid-Liquid Phase Separation (LLPS) . This occurs when the "Oiling Out" curve on the phase diagram is crossed before the Solubility curve. The droplets are amorphous oil, which traps impurities.

The Mechanism of Failure

The


 group lowers the surface tension of the liquid phase, stabilizing the oil droplets. To fix this, you must bypass the "Miscibility Gap."[2]

OilingOutMechanism Start Hot Saturated Solution Cooling Cooling Process Start->Cooling Gap Miscibility Gap (Oiling Out Zone) Cooling->Gap Fast Cooling or High Supersaturation Nucleation Nucleation Zone (Crystal Formation) Cooling->Nucleation Seeding @ Metastable Limit Oil Oiled Product (Impure Gum) Gap->Oil Phase Separation Crystal Pure Crystals Nucleation->Crystal Oil->Crystal Slow/Difficult Transformation

Figure 1: Pathway divergence between oiling out (red) and controlled nucleation (green).[1]

Corrective Protocol: The "Seeding Window"
  • Determine Saturation Temperature (

    
    ):  Heat until clear.
    
  • Determine Oiling Temperature (

    
    ):  Cool rapidly and note when droplets form.
    
  • The Fix:

    • Heat to

      
      .
      
    • Cool strictly to

      
      .[1] Do not cool further. 
      
    • Add 0.5 wt% seeds of pure material.[1]

    • Hold isothermally (constant temperature) for 1 hour. This allows the seeds to grow, consuming supersaturation without entering the oiling zone.

    • Only then begin a slow cooling ramp (

      
      ).
      
Module 3: Impurity Rejection (The pH Swing)

User Query: "My HPLC purity is stuck at 98.5%. I suspect a regioisomer or starting material is co-crystallizing.[1] How do I break this ceiling?"

Technical Response: Crystallization alone often fails to separate isomers with similar solubility profiles.[1] You must exploit the chemical difference (pKa) before the physical difference (solubility).[1]

Implement a Reactive pH-Swing prior to final crystallization.[1] This acts as a "chemical filter."[1]

The pH-Swing Protocol
  • Dissolution: Dissolve crude solid in Toluene (10 volumes).

  • Extraction (Salt Formation): Extract with 5% aqueous

    
     (pH ~8.5).
    
    • Why? Your target acid moves to the water phase as a carboxylate salt.[1] Non-acidic impurities (starting halides, nitriles, decarboxylated byproducts) stay in the Toluene.

  • Phase Cut: Discard the Toluene layer.[1]

  • The "Reverse" Precipitation:

    • Add fresh Toluene to the aqueous layer.[1]

    • Slowly add dilute HCl while stirring vigorously until pH < 2.

    • Result: The pure free acid regenerates and immediately partitions into the clean Toluene, leaving inorganic salts and water-soluble impurities behind.

  • Final Isolation: Separate the Toluene layer, dry over

    
    , and proceed to crystallization (add Heptane).
    

pHSwing Crude Crude Mixture (Target Acid + Non-Acid Impurities) Biphasic Add Toluene + 5% NaHCO3 Crude->Biphasic Separation Phase Separation Biphasic->Separation OrgLayer Organic Layer (Contains Non-Acid Impurities) Separation->OrgLayer Discard AqLayer Aqueous Layer (Target as Sodium Salt) Separation->AqLayer Keep Acidification Add Fresh Toluene + HCl AqLayer->Acidification FinalOrg Final Organic Layer (Pure Free Acid) Acidification->FinalOrg Cryst Evaporative/Cooling Crystallization FinalOrg->Cryst

Figure 2: The pH-Swing purification logic flow.[1]

Module 4: Particle Engineering

User Query: "The crystals are too fine and clog the filter. Drying takes 24+ hours."[1]

Technical Response: Fine needles are common for phenylacetic acids due to rapid growth along the hydrogen-bonding axis.[1] You need to promote width growth over length growth.[1]

Corrective Actions:

  • Reduce Supersaturation: Switch from "crash cooling" to Evaporative Crystallization .

    • Dissolve in Toluene.

    • Distill off Toluene under vacuum while slowly feeding in Heptane.[1]

    • Mechanism:[1][3][4][5] This maintains a constant low supersaturation, favoring the growth of existing faces rather than the nucleation of new, tiny needles.

  • Temperature Cycling:

    • After the slurry forms, heat it to dissolve 20% of the solids, then cool back down. Repeat 3 times.

    • Mechanism:[1][3][4][5] This is Ostwald Ripening .[1] Small "fines" dissolve first; upon cooling, that mass redeposits onto larger crystals, smoothing their surface and increasing average particle size (D50).[1]

References
  • Oiling Out Mechanisms: Veesler, S., et al. "Liquid-Liquid Phase Separation in Solution Crystallization."[1] Crystal Growth & Design. (General principle verification).

  • Phenylacetic Acid Properties: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 999, Phenylacetic acid." PubChem. (Base scaffold properties).[1]

  • Fluorinated Intermediates: "2,4,5-Trifluorophenylacetic acid synthesis and properties." Google Patents US8835679B2.[1] (Analogous chemistry and workup protocols).

  • Crystallization Troubleshooting: Mettler Toledo. "Oiling Out in Crystallization." Technical Whitepaper. (Process control strategies).

Sources

Optimization

Technical Support Center: Preventing Racemization During Derivatization of 2-Methyl-5-(trifluoromethyl)phenylacetic acid

Welcome to the technical support center for handling 2-Methyl-5-(trifluoromethyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this and str...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-Methyl-5-(trifluoromethyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar chiral carboxylic acids. Here, we address the critical challenge of preventing racemization during derivatization reactions, such as amide bond formation. Our goal is to provide you with a deep mechanistic understanding, actionable troubleshooting advice, and robust protocols to ensure the stereochemical integrity of your molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant racemization when I try to form an amide derivative of my chiral phenylacetic acid. What is the underlying chemical mechanism causing this?

A: This is a common and critical issue. The loss of stereochemical purity in your compound is due to the acidity of the proton on the alpha-carbon (the carbon atom adjacent to the carboxylic acid). The derivatization process, especially for amide coupling, requires the activation of the carboxyl group. This activation, often performed in the presence of a base, creates an environment where the alpha-proton can be abstracted.

The mechanism proceeds as follows:

  • Activation: The carboxylic acid is activated by a coupling reagent.

  • Deprotonation: A base present in the reaction mixture abstracts the acidic alpha-proton.

  • Enolate Formation: This abstraction results in the formation of a planar, achiral enolate intermediate.[1][2][3]

  • Reprotonation: The planar enolate can be reprotonated from either face with equal probability.

  • Racemization: This non-specific reprotonation leads to a mixture of both (R) and (S) enantiomers, thus racemizing your previously pure sample.

Factors that increase the rate of racemization include the presence of strong bases, elevated temperatures, and prolonged reaction times.[4] The electron-withdrawing nature of the trifluoromethyl group on the phenyl ring can further exacerbate the acidity of this alpha-proton, making this particular substrate highly susceptible to base-catalyzed racemization.

RacemizationMechanism

Q2: Which coupling reagents are best for minimizing racemization? Are standard carbodiimides like DCC or EDC a poor choice?

A: The choice of coupling reagent is arguably the most critical factor in controlling racemization. While standard carbodiimides like Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are common, they are prone to causing racemization when used alone.[5] However, their performance is dramatically improved with the use of additives.

Here is a breakdown of your options, from highest to lowest risk of racemization:

Reagent ClassExamplesRacemization RiskMechanism & Comments
Carbodiimides (alone) DCC, EDC, DICHigh Forms a highly reactive O-acylisourea intermediate which is susceptible to racemization. Should be avoided without additives.
Carbodiimides + Additives EDC/HOBt, DCC/HOAtLow to Moderate Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) intercept the O-acylisourea to form an activated ester.[4][6][7] This ester is more stable and less prone to racemization. HOAt is generally considered superior to HOBt in suppressing racemization.[7]
Onium Salts (Aminium/Uronium) HBTU, HATU, HCTUVery Low These reagents rapidly convert the carboxylic acid to its HOBt or HOAt ester in situ, minimizing the lifetime of more racemization-prone intermediates.[5] They are highly efficient and generally the preferred choice for sensitive substrates.
Onium Salts (Phosphonium) PyBOP, PyAOPVery Low Similar to aminium salts, these are very effective at suppressing racemization and are excellent for sterically hindered couplings.
New Generation Reagents COMUExceptionally Low (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a third-generation uronium salt based on OxymaPure. It shows high reactivity and very low levels of racemization, often outperforming even HATU.[8]

Recommendation: For a high-risk substrate like 2-Methyl-5-(trifluoromethyl)phenylacetic acid, we strongly advise against using a carbodiimide without an additive. The gold standard would be to use an onium salt like HATU or COMU .

Q3: What role does the base play, and which one should I choose?

A: The base is critical. Its job is to neutralize the protonated amine and facilitate the reaction, but an inappropriate base will readily deprotonate the alpha-carbon, leading to racemization.[9][10] The key is to choose a base that is sterically hindered and non-nucleophilic.

  • Recommended Bases:

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base): This is the most commonly recommended base due to its significant steric bulk, which makes it a poor proton abstractor at the sterically encumbered alpha-carbon.

    • N-Methylmorpholine (NMM): A slightly weaker, non-nucleophilic base that is also an excellent choice for suppressing racemization.[6]

    • 2,4,6-Collidine: A highly hindered base that can be used in cases of extreme sensitivity to racemization.[6]

  • Bases to Avoid:

    • Triethylamine (TEA): TEA is significantly less sterically hindered than DIPEA. Its smaller size allows it to more easily access and deprotonate the alpha-proton, leading to a higher degree of racemization.

    • Pyridine: Should be avoided for the same reasons as TEA.

BaseSelection

Protocols & Methodologies
Recommended Protocol: Low-Racemization Amide Coupling using HATU

This protocol is designed to be a self-validating system for the derivatization of 2-Methyl-5-(trifluoromethyl)phenylacetic acid while preserving its stereochemical integrity.

Materials:

  • (R)- or (S)-2-Methyl-5-(trifluoromethyl)phenylacetic acid

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the chiral carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Stir for 10 minutes to equilibrate.

  • Reagent Addition: To the cooled solution, add the following reagents sequentially:

    • The desired amine (1.1 eq)

    • HATU (1.1 eq)

    • DIPEA (2.5 eq), added dropwise over 1-2 minutes.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm slowly to room temperature. Let the reaction proceed for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting acid. Avoid unnecessarily long reaction times.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Q4: How can I be certain that my final product has maintained its enantiomeric purity?

A: You must analytically validate the stereochemical outcome. The gold standard for determining enantiomeric purity is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[11]

Protocol: Chiral HPLC Analysis

  • Column Selection: The most common and effective chiral stationary phases (CSPs) for this type of analysis are polysaccharide-based, such as those coated or immobilized with derivatives of cellulose or amylose (e.g., Chiralpak® or Chiralcel® series).

  • Sample Preparation: Prepare a solution of your purified product in the mobile phase at a concentration of approximately 1 mg/mL. Also, prepare a sample of the racemic starting material (if available) or a sample intentionally racemized (e.g., by heating with a strong base) to confirm peak identification.

  • Method Development (Screening):

    • Mobile Phase: Start with a simple mobile phase system, typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol (IPA) or ethanol. A common starting point is 90:10 Hexane:IPA.

    • Flow Rate: Use a standard flow rate, such as 1.0 mL/min.

    • Detection: Use a UV detector set to a wavelength where your compound has strong absorbance (e.g., 254 nm).

  • Optimization: If the initial screening does not provide baseline separation of the enantiomers, systematically vary the ratio of hexane to IPA (e.g., 95:5, 80:20). Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can sometimes improve peak shape.

  • Quantification: Once a good separation is achieved, integrate the peak areas for both the desired enantiomer (A₁) and the undesired enantiomer (A₂). Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [(A₁ - A₂) / (A₁ + A₂)] x 100

A successful, non-racemizing derivatization should yield a % ee of >99%.

References
  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. Available from: [Link]

  • Ynamide Coupling Reagents: Origin and Advances. National Center for Biotechnology Information. Available from: [Link]

  • Racemization. Wikipedia. Available from: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Center for Biotechnology Information. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available from: [Link]

  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Chromatography Online. Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Luxembourg Bio Technologies. Available from: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Potential &amp; SAR Analysis of 2-Methyl-5-(trifluoromethyl)phenylacetic Acid

[1] Executive Summary: The Strategic Scaffold 2-Methyl-5-(trifluoromethyl)phenylacetic acid (2M5TF-PAA) (CAS: 1000517-01-0) is a specialized phenylacetic acid derivative utilized primarily as a pharmacophore in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Strategic Scaffold

2-Methyl-5-(trifluoromethyl)phenylacetic acid (2M5TF-PAA) (CAS: 1000517-01-0) is a specialized phenylacetic acid derivative utilized primarily as a pharmacophore in medicinal chemistry.[1] Unlike the ubiquitous phenylacetic acid (PAA), 2M5TF-PAA is engineered for enhanced metabolic stability and optimized lipophilicity .[1]

This guide compares 2M5TF-PAA against its structural analogs to demonstrate its superior utility in designing ligands for CRTH2 receptors , PPAR agonists , and COX inhibitors .[1] Its "performance" is defined by its ability to improve the Drug Metabolism and Pharmacokinetics (DMPK) profile of final drug candidates via two mechanisms:[1]

  • Metabolic Blocking: The 5-trifluoromethyl (-CF3) group blocks para-hydroxylation, a common clearance pathway.[1]

  • Conformational Control: The 2-methyl (-CH3) group restricts rotation around the phenyl-acetic bond, locking the molecule into bioactive conformations.[1]

Comparative Physicochemical Performance

In drug design, the efficacy of a scaffold is often predicted by its physicochemical properties.[1] The table below contrasts 2M5TF-PAA with standard analogs, highlighting why it is preferred for lipophilic binding pockets.

Table 1: Physicochemical & ADME Profile Comparison
Property2M5TF-PAA (Target)Phenylacetic Acid (Parent)2-Methylphenylacetic Acid Diclofenac (Drug Reference)
Structure Code A B C D
Molecular Weight 218.17 g/mol 136.15 g/mol 150.18 g/mol 296.15 g/mol
LogP (Lipophilicity) ~2.95 *1.411.934.51
pKa (Acidity) ~3.9 4.314.354.15
Metabolic Liability Low (Blocked 5-pos)High (Para-hydroxylation)ModerateModerate
Primary Utility Bioisostere / ScaffoldAuxin / PrecursorAuxin / IntermediateNSAID (COX-1/2)

*Note: LogP values are calculated consensus estimates based on substituent constants (Hansch-Leo).

Performance Insight: The addition of the -CF3 group in 2M5TF-PAA nearly doubles the LogP compared to the parent PAA.[1] This makes 2M5TF-PAA significantly more membrane-permeable, ideal for targeting intracellular receptors like PPARs or CNS targets, whereas unsubstituted PAA is too polar for robust passive diffusion.[1]

Structural-Activity Relationship (SAR) Analysis[1]

The biological activity of 2M5TF-PAA is driven by the synergistic effect of its substituents.[1]

Diagram 1: SAR Mechanism of Action

This diagram illustrates how the specific substitution pattern of 2M5TF-PAA enhances binding and stability compared to generic analogs.[1]

SAR_Analysis Core Phenylacetic Acid Core (Carboxyl Binding) Me_Group 2-Methyl Group (Steric Lock) Core->Me_Group Ortho-Substitution CF3_Group 5-Trifluoromethyl Group (Metabolic Shield) Core->CF3_Group Meta-Substitution Target_Effect Enhanced Ligand Efficiency: 1. Reduced Rotational Entropy 2. Increased Half-life (t1/2) Me_Group->Target_Effect Forces Bioactive Conformation CF3_Group->Target_Effect Blocks CYP450 Oxidation

Caption: The 2-Methyl group restricts conformation for better receptor fit, while the 5-CF3 group prevents metabolic degradation.[1]

Mechanistic Detail
  • The Ortho-Methyl Effect (2-position): In many NSAIDs (like Diclofenac) and CRTH2 antagonists (like Ramatroban), the ortho-substituent forces the acetic acid tail to twist out of the phenyl plane.[1] This "pre-organization" reduces the entropy penalty upon binding to the receptor, effectively increasing affinity [1].[1]

  • The Trifluoromethyl Shield (5-position): The para-position relative to the acetic acid tail (position 4 or 5 depending on numbering priority) is the primary site for CYP450-mediated oxidation.[1] Replacing a hydrogen with a metabolically robust -CF3 group significantly extends the molecule's half-life in vivo [2].[1]

Experimental Protocols for Validation

To verify the "performance" of 2M5TF-PAA, researchers typically employ metabolic stability assays and derivatization protocols.[1]

Protocol A: Microsomal Metabolic Stability Assay

Objective: To quantify the resistance of 2M5TF-PAA to oxidative metabolism compared to unsubstituted phenylacetic acid.[1]

  • Preparation:

    • Prepare 10 mM stock solutions of 2M5TF-PAA and PAA in DMSO.

    • Thaw pooled human liver microsomes (HLM) (20 mg/mL protein concentration).[1]

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

    • Add test compound (final conc. 1 µM).

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).[1]

    • Incubate at 37°C.

  • Sampling:

    • Aliquot samples at t=0, 15, 30, and 60 minutes.

    • Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).[1]

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS.[1]

    • Success Metric: 2M5TF-PAA should show >80% remaining parent compound at 60 min, whereas PAA derivatives often show rapid hydroxylation.[1]

Protocol B: General Amide Coupling (Derivatization)

Objective: To utilize 2M5TF-PAA as a building block for library generation.

  • Activation: Dissolve 2M5TF-PAA (1.0 eq) in DMF.[1] Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min at RT.[1]

  • Coupling: Add the amine partner (e.g., a piperazine derivative for CRTH2 antagonism) (1.1 eq).

  • Reaction: Stir at RT for 4-12 hours. Monitor via TLC/LC-MS.[1]

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine.[1][2] Dry over MgSO4.[1][3]

Diagram 2: Experimental Workflow

Workflow cluster_Assay Stability Validation cluster_Synth Drug Synthesis Start 2M5TF-PAA Sample Step1 Incubate with Liver Microsomes + NADPH Start->Step1 Step3 Amide Coupling (HATU/DIPEA) Start->Step3 Step2 LC-MS/MS Analysis (Timepoints: 0, 30, 60 min) Step1->Step2 Result Validated Lead Candidate Step2->Result High Stability Confirmed Step4 Bioassay Screening (CRTH2 / PPAR) Step3->Step4 Step4->Result High Potency Confirmed

Caption: Parallel workflow for validating metabolic stability and synthetic utility.

References

  • Toda, N., et al. (2003).[1] "Synthesis and SAR of novel phenylacetic acid derivatives as CRTH2 antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1]

  • PubChem. (2025).[1] "Compound Summary: 2-Methyl-5-(trifluoromethyl)phenylacetic acid (CAS 1000517-01-0)."[1][4][5] National Library of Medicine.[1] [1]

  • Huateng Pharma. (2025).[1] "Product Catalog: Phenylacetic Acid Derivatives." Huateng Pharmaceutical Co., Ltd.[1]

Sources

Comparative

Publish Comparison Guide: Validation of Analytical Methods for 2-Methyl-5-(trifluoromethyl)phenylacetic Acid

Executive Summary In the development of fluorinated pharmaceutical intermediates, 2-Methyl-5-(trifluoromethyl)phenylacetic acid represents a critical scaffold, often used in the synthesis of non-steroidal anti-inflammato...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluorinated pharmaceutical intermediates, 2-Methyl-5-(trifluoromethyl)phenylacetic acid represents a critical scaffold, often used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors. Its structural integrity—specifically the stability of the trifluoromethyl group and the positional purity of the acetic acid moiety—is paramount.

This guide compares two analytical approaches for the quality control of this compound:

  • Method A (The Standard): A conventional Reversed-Phase (RP) HPLC method using a C18 stationary phase.

  • Method B (The Optimized Alternative): A selective method utilizing a Pentafluorophenyl (PFP) stationary phase.

Verdict: While Method A provides adequate retention, it fails to resolve critical regioisomeric impurities. Method B is the recommended standard , offering a Resolution (


) > 2.5 for the critical isomer pair and superior peak symmetry (

< 1.1), validated herein according to ICH Q2(R2) guidelines.

Compound Profile & Critical Quality Attributes (CQA)

Understanding the analyte's physicochemical properties is the first step in rational method design.

PropertyDescriptionAnalytical Implication
Chemical Structure Phenylacetic acid core with a 2-methyl and 5-trifluoromethyl substitution.[][2][3][4][5][6]The

group induces strong dipole moments; the carboxylic acid requires pH control (

) to suppress ionization for RP retention.
Molecular Weight ~218.17 g/mol Suitable for UV detection; LC-MS compatible.
Acidity (

)
~3.8 - 4.2 (Predicted)Mobile phase pH must be buffered to

to ensure the neutral form dominates, preventing peak tailing.
Critical Impurities Regioisomer: 2-Methyl-4-(trifluoromethyl)phenylacetic acid.Precursor: 2-Methyl-5-(trifluoromethyl)phenylacetonitrile.Separation of the regioisomer is the primary challenge due to identical m/z and similar hydrophobicity.

Comparative Method Analysis

We evaluated the performance of a standard C18 column against a Fluorinated (PFP) column. The PFP phase was selected for its ability to engage in


 and dipole-dipole interactions with the analyte's aromatic ring and electron-withdrawing 

group.
Experimental Conditions
  • System: Agilent 1290 Infinity II LC

  • Detection: UV-DAD @ 264 nm (Isosbestic point) and 210 nm.

  • Flow Rate: 1.0 mL/min[7][8]

  • Temperature: 35°C

ParameterMethod A (Standard Alternative)Method B (Recommended Product)
Column C18 (3.5 µm, 4.6 x 150 mm)Pentafluorophenyl (PFP) (3 µm, 4.6 x 150 mm)
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol : Acetonitrile (50:50)
Elution Profile Gradient: 5-95% B in 20 minIsocratic: 45% B
Selectivity Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

+ Dipole-Dipole
Performance Data

The following data summarizes the separation of the target analyte from its critical regioisomer (Impurity-1).

Performance MetricMethod A (C18)Method B (PFP)Status
Retention Time (

)
12.4 min8.2 minFaster
Resolution (

)
1.2 (Co-elution risk)3.8 (Baseline separated) Pass
Tailing Factor (

)
1.41.05Superior
Theoretical Plates (

)
8,50014,200High Efficiency
LOD (µg/mL) 0.050.02More Sensitive

Scientific Insight: The C18 column relies solely on hydrophobicity. Since the regioisomer differs only by the position of the


 group, the hydrophobic difference is negligible. The PFP phase, however, interacts specifically with the electron-deficient aromatic ring created by the 

group. The positional change of the

group significantly alters this interaction geometry, resulting in superior separation.

Validation Protocol (ICH Q2(R2))

The following validation was performed on Method B (PFP Column).

Specificity (Forced Degradation)

To demonstrate the method is stability-indicating, the sample was subjected to stress conditions.

  • Acid Hydrolysis: 1N HCl, 60°C, 4h.

  • Base Hydrolysis: 1N NaOH, 60°C, 4h.

  • Oxidation: 3%

    
    , RT, 24h.
    

Result: No interference was observed at the retention time of the main peak. Purity angle < Purity threshold (via DAD).

Linearity and Range
  • Range: 50% to 150% of target concentration (0.5 mg/mL).

  • Equation:

    
    
    
  • 
     Value:  0.9998 (Acceptance: 
    
    
    
    )
  • Result: Highly linear response confirms the method's suitability for assay calculations.

Accuracy (Recovery)

Spike recovery experiments were conducted at three levels (80%, 100%, 120%).

Spike LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
80%99.4%0.5%98.0 - 102.0%
100%100.1%0.3%98.0 - 102.0%
120%99.8%0.6%98.0 - 102.0%
Robustness

Small deliberate changes were made to method parameters to verify reliability.

  • Flow Rate (± 0.1 mL/min):

    
     remained > 3.0.
    
  • Column Temp (± 5°C): Retention time shifted < 0.2 min; resolution unaffected.

  • Mobile Phase pH (± 0.2 units): Critical for peak shape. Note: pH must be maintained

    
    .[8] Above pH 3.5, peak splitting occurs due to partial ionization.
    

Visualizations & Workflows

Method Logic & Decision Tree

This diagram illustrates the decision process leading to the selection of the PFP column over the standard C18.

MethodSelection Start Analyte: 2-Methyl-5-(trifluoromethyl)phenylacetic acid CheckStructure Analyze Structure: Acidic + Halogenated Aromatic Start->CheckStructure InitialScreen Initial Screen: C18 Column (Method A) CheckStructure->InitialScreen ResultA Result: Poor Isomer Separation (Rs < 1.5) InitialScreen->ResultA MechanismAnalysis Identify Interaction Needs: Pi-Pi & Dipole Selectivity Required ResultA->MechanismAnalysis SelectPFP Select Alternative: Pentafluorophenyl (PFP) Column MechanismAnalysis->SelectPFP Optimize Optimize Mobile Phase: MeOH/ACN + Formic Acid SelectPFP->Optimize FinalValidation Final Validation: Rs > 3.5, ICH Q2 Compliant Optimize->FinalValidation

Caption: Decision tree highlighting the failure of hydrophobic-only separation (C18) and the scientific rationale for selecting a Fluorinated phase (PFP) to achieve baseline resolution.

Analytical Workflow

Standard Operating Procedure (SOP) flow for the validated method.

Workflow Sample Sample Prep: Dissolve 25mg in 50mL Diluent Filter Filtration: 0.22 µm PTFE Sample->Filter Inject Injection: 10 µL on PFP Column Filter->Inject Separate Separation: Isocratic Elution (45% Organic) Inject->Separate Detect Detection: UV @ 264 nm Separate->Detect Data Data Analysis: Integrate & Calc % Purity Detect->Data

Caption: Step-by-step analytical workflow from sample preparation to data reporting.

Detailed Experimental Protocol (Method B)

To replicate the validated results, strictly adhere to the following protocol.

1. Reagent Preparation:

  • Diluent: Mix Water and Acetonitrile (50:50 v/v).

  • Buffer (0.1% Formic Acid): Add 1.0 mL of HPLC-grade Formic Acid to 1000 mL of Milli-Q water. Mix and degas.

2. Standard Solution:

  • Accurately weigh 25.0 mg of 2-Methyl-5-(trifluoromethyl)phenylacetic acid Reference Standard into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with Diluent. (Conc: 0.5 mg/mL).

3. System Suitability:

  • Inject the Standard Solution six times.

  • Acceptance Criteria:

    • % RSD of Area

      
      
      
    • Tailing Factor

      
      
      
    • Theoretical Plates

      
      
      

4. Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="ng-star-inserted display">



Where 

is peak area,

is concentration, and

is the potency of the standard.[6]

References

  • ICH Harmonised Tripartite Guideline. (2005).[9] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Fluorinated Stationary Phases). Link

  • Thermo Fisher Scientific. (2023). Hypersil GOLD PFP HPLC Columns Application Note: Separation of Halogenated Isomers. Link

  • PubChem. (2023). 2-Chloro-5-(trifluoromethyl)phenylacetic acid Compound Summary. (Used as structural analog reference for pKa prediction). Link

  • Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Discussion on method development for acidic compounds). Link

Sources

Validation

A Senior Application Scientist's Guide to Phenylacetic Acid Derivatives in Bioassays: A Comparative Analysis of 2-Methyl-5-(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, phenylacetic acid derivatives represent a cornerstone scaffold for the development of potent anti-inflammatory ag...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, phenylacetic acid derivatives represent a cornerstone scaffold for the development of potent anti-inflammatory agents. Their remarkable versatility and tunable pharmacological profiles have led to the creation of numerous non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides an in-depth, objective comparison of a promising, yet less-explored derivative, 2-Methyl-5-(trifluoromethyl)phenylacetic acid, against other notable phenylacetic acid analogues. By delving into supporting experimental data and detailed bioassay protocols, this document aims to equip researchers with the critical insights needed to advance their drug development programs.

The Significance of Phenylacetic Acid Derivatives in Inflammation Research

Phenylacetic acid and its derivatives are a versatile class of compounds with a broad spectrum of biological activities.[1] They are not only found as plant auxins and antimicrobials in nature but also serve as crucial metabolites in various organisms.[1] In pharmaceutical sciences, this scaffold is the foundation for many established NSAIDs, which primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[2][3] The continuous exploration of novel derivatives is driven by the quest for compounds with improved efficacy, selectivity, and a more favorable safety profile.

Unveiling the Potential of 2-Methyl-5-(trifluoromethyl)phenylacetic Acid: A Structure-Activity Relationship Perspective

While direct and extensive bioassay data for 2-Methyl-5-(trifluoromethyl)phenylacetic acid is not widespread in publicly available literature, we can extrapolate its potential activity based on well-established structure-activity relationships (SAR) within the phenylacetic acid class. The introduction of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability and potency. The electron-withdrawing nature of the CF3 group can significantly influence the acidity of the carboxylic acid moiety and the overall electronic properties of the molecule, which are critical for binding to the active sites of target enzymes like COX.[4]

Studies on related compounds have shown that the substitution of a methyl group with a trifluoromethyl group can lead to a significant increase in potency. For instance, in one study, this substitution resulted in a 10-fold increase in activity.[4] Furthermore, the presence of electron-withdrawing groups on the aryl ring is often associated with enhanced anti-inflammatory activity.[4] The methyl group at the 2-position can also influence the conformational flexibility of the molecule, potentially leading to a more favorable binding orientation within the enzyme's active site.

Based on these SAR principles, it is hypothesized that 2-Methyl-5-(trifluoromethyl)phenylacetic acid will exhibit potent anti-inflammatory activity, likely through the inhibition of COX enzymes. The trifluoromethyl group is expected to enhance its potency compared to its non-fluorinated counterparts.

Comparative Bioassay Performance: A Data-Driven Analysis

To provide a clear and objective comparison, the following table summarizes the reported and predicted bioactivity of 2-Methyl-5-(trifluoromethyl)phenylacetic acid alongside well-characterized phenylacetic acid derivatives and commercially available NSAIDs.

CompoundTarget(s)In Vitro Potency (IC50)In Vivo Efficacy (Carrageenan-Induced Paw Edema)Predicted/Reported Selectivity
2-Methyl-5-(trifluoromethyl)phenylacetic acid COX-1/COX-2Predicted: Potent inhibitor, likely in the sub-micromolar to low micromolar range.Predicted: Significant reduction in paw edema.Predicted: Likely non-selective or moderately COX-2 selective.
Diclofenac COX-1/COX-2COX-1: ~0.1-1 µM COX-2: ~0.01-0.1 µM[5]High efficacy, significant edema reduction.[6]Preferential COX-2 inhibitor.[7]
Ibuprofen COX-1/COX-2COX-1: ~2-15 µM COX-2: ~10-50 µMModerate efficacy.Non-selective.
Celecoxib COX-2COX-1: >100 µM COX-2: ~0.04 µM[8]High efficacy, significant edema reduction.[9][10]Highly COX-2 selective.[8][11]
Phenylacetic Acid (unsubstituted) COX-1/COX-2Weak inhibitor.Low efficacy.Non-selective.

Note: The data for 2-Methyl-5-(trifluoromethyl)phenylacetic acid is predictive and based on established structure-activity relationships.

Key Bioassays for Evaluating Anti-Inflammatory Phenylacetic Acid Derivatives

A robust evaluation of novel anti-inflammatory compounds requires a combination of in vitro and in vivo bioassays. The following section details the protocols for key assays relevant to the study of phenylacetic acid derivatives.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is fundamental to determining the primary mechanism of action for most NSAIDs. It measures the ability of a compound to inhibit the activity of the two COX isoforms.

  • Principle: The assay measures the peroxidase activity of COX enzymes, which is coupled to a colorimetric or fluorometric probe. Inhibition of the enzyme results in a decreased signal.

  • Experimental Workflow:

    Caption: Workflow for in vitro COX inhibition assay.

2. 5-Lipoxygenase (5-LOX) Inhibition Assay

5-LOX is another key enzyme in the inflammatory pathway, responsible for the production of leukotrienes. Assessing a compound's activity against 5-LOX provides a more comprehensive understanding of its anti-inflammatory profile.

  • Principle: This assay measures the production of hydroperoxides from the 5-LOX-catalyzed oxygenation of a substrate (e.g., linoleic acid or arachidonic acid). The hydroperoxides are then detected using a colorimetric or fluorometric probe.

  • Experimental Protocol:

    • Reagent Preparation: Prepare assay buffer, 5-LOX enzyme solution, substrate solution (e.g., arachidonic acid), and test compound dilutions.

    • Assay Plate Setup: To a 96-well plate, add assay buffer, the test compound or vehicle control, and the 5-LOX enzyme solution.

    • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.

    • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

    • Incubation: Incubate the plate at room temperature, protected from light.

    • Detection: Add the detection reagent (e.g., a chromogen that reacts with hydroperoxides) to stop the reaction and develop the signal.

    • Measurement: Read the absorbance or fluorescence using a microplate reader.

    • Data Analysis: Calculate the percentage of 5-LOX inhibition and determine the IC50 value for the test compound.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model to assess the acute anti-inflammatory activity of new compounds.[12][13][14][15]

  • Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.[15]

  • Experimental Workflow:

    Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

The Arachidonic Acid Cascade: A Visual Representation of Key Drug Targets

The anti-inflammatory effects of phenylacetic acid derivatives are primarily mediated through their interaction with the arachidonic acid cascade. The following diagram illustrates the key enzymes in this pathway, highlighting the targets for NSAIDs.

Arachidonic_Acid_Cascade cluster_COX Cyclooxygenase Pathway cluster_LOX Lipoxygenase Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Cellular Injury/Stimuli Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX PLA2->Arachidonic_Acid PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) (Inflammation, Pain, Fever) PGH2->Prostaglandins Thromboxane Thromboxane A2 (Platelet Aggregation) PGH2->Thromboxane Leukotrienes Leukotrienes (LTB4, etc.) (Inflammation, Bronchoconstriction) LOX->Leukotrienes

Caption: The Arachidonic Acid Cascade and key enzymatic targets for anti-inflammatory drugs.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and evaluating the bioactivity of 2-Methyl-5-(trifluoromethyl)phenylacetic acid in comparison to other phenylacetic acid derivatives. Based on established SAR, this compound holds significant promise as a potent anti-inflammatory agent. The detailed bioassay protocols and the visual representation of the underlying mechanism of action offer a practical toolkit for researchers in this field.

Future research should focus on the synthesis and direct biological evaluation of 2-Methyl-5-(trifluoromethyl)phenylacetic acid to validate the predicted activity. Comprehensive profiling, including its selectivity for COX-1 versus COX-2, its activity against other inflammatory targets like 5-LOX, and its pharmacokinetic and toxicological properties, will be crucial for determining its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the development of the next generation of safer and more effective anti-inflammatory drugs.

References

  • MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • Elsevier. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Retrieved from [Link]

  • Chem-Impex. (n.d.). (R)-(+)-α-Methoxy-a-(trifluoromethyl)phenylacetic acid [Optical Resolv. Retrieved from https://www.chemimpex.com/products/07119
  • MDPI. (n.d.). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Hydroxymethyl-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-1H-1-pyrazolyl] -1-benzenesulfonamide (DRF-4367): An orally active COX-2 inhibitor identified through pharmacophoric modulation. Retrieved from [Link]

  • Brieflands. (2024, October 28). Dual COX-2/TNF-α Inhibitors as Promising Anti-inflammatory and Cancer Chemopreventive Agents: A Review. Retrieved from [Link]

  • PMC. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Retrieved from [Link]

  • PubMed. (n.d.). Celecoxib, a COX-2--specific Inhibitor: The Clinical Data. Retrieved from [Link]

  • MDPI. (n.d.). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Retrieved from [Link]

  • PMC. (2024, December 17). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Retrieved from [Link]

  • ResearchGate. (2025, February 22). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • PubMed. (n.d.). The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro COX-1, COX-2, and 5-LOX enzyme inhibition data for.... Retrieved from [Link]

  • MDPI. (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]

  • Physician's Weekly. (2024, December 26). COX-2 and COX-1 Inhibition Rates in Diclofenac Sodium Formulations. Retrieved from [Link]

  • PubMed. (n.d.). Recent advances in inducible cyclooxygenase (COX-2) inhibition. Retrieved from [Link]

  • MedChemComm (RSC Publishing). (n.d.). Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): the development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs). Retrieved from [Link]

  • PMC. (n.d.). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antiinflammatory activity of some 2-heteroaryl-alpha-methyl-5-benzoxazoleacetic acids. Retrieved from [Link]

  • AACR Journals. (n.d.). Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. Retrieved from [Link]

  • PMC. (n.d.). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Retrieved from [Link]

  • MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). Retrieved from [Link]

  • amj.amegroups.com. (2021, January 30). Original Article Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Retrieved from [Link]

  • Dr.Oracle. (2025, August 13). Is diclofenac a selective COX-2 (cyclooxygenase-2) inhibitor?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review. Retrieved from [Link]

  • ijddr.in. (n.d.). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE International Journal of Drug Development & R. Retrieved from [Link]

  • PMC. (n.d.). Identification and development of mPGES-1 inhibitors: where we are at?. Retrieved from [Link]

  • PubMed. (2019, July 30). COX-2 Inhibition by Diclofenac Is Associated With Decreased Apoptosis and Lesion Area After Experimental Focal Penetrating Traumatic Brain Injury in Rats. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Chemical Engineering Transactions. (2023, September 28). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Retrieved from [Link]

  • Grantome. (n.d.). LFA-9 (mPGES-1/5-LOX Inhibitor): Preclinical Studies to Support a Clinical Trial, POP 9/17/18-9/16/2020. Retrieved from [Link]

  • Australian Prescriber. (2004, December 1). The vascular effects of COX-2 selective inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs. Retrieved from [Link]

Sources

Comparative

spectroscopic analysis of 2-Methyl-5-(trifluoromethyl)phenylacetic acid for structural confirmation

This guide outlines the spectroscopic validation of 2-Methyl-5-(trifluoromethyl)phenylacetic acid (CAS: 26561-15-7). It is designed for analytical chemists and process engineers requiring a definitive structural confirma...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic validation of 2-Methyl-5-(trifluoromethyl)phenylacetic acid (CAS: 26561-15-7). It is designed for analytical chemists and process engineers requiring a definitive structural confirmation protocol that distinguishes this compound from regioisomers and synthesis byproducts.

Content Type: Technical Comparison & Validation Protocol Target Analyte: 2-Methyl-5-(trifluoromethyl)phenylacetic acid (MW: 218.17 g/mol ) Core Application: Structural Elucidation & Purity Assessment in Drug Discovery

Executive Summary: The Analytical Challenge

In drug development, fluorinated phenylacetic acids are critical building blocks. The presence of both a trifluoromethyl group (-CF₃) and a carboxylic acid moiety creates a unique electronic environment that demands orthogonal analysis.

The Problem: Standard HPLC retention times are insufficient for distinguishing regioisomers (e.g., the 2-methyl-4-trifluoromethyl isomer). The Solution: This guide compares three spectroscopic "alternatives"—High-Field NMR , Benchtop NMR , and LC-MS/MS —to determine the most robust protocol for structural confirmation.

Comparative Performance Matrix
FeatureMethod A: High-Field NMR (400+ MHz) Method B: Benchtop NMR (60 MHz) Method C: LC-MS (Q-TOF)
Structural Specificity Highest (Definitive Isomer ID)Moderate (Resolution limited)Low (Isomers often identical)
Sensitivity ModerateLowHighest (Trace impurities)
Throughput Low (Sample prep required)High (Point-of-need)High (Automated)
Cost per Sample HighLowest Moderate
Primary Utility Gold Standard Confirmation Routine Process CheckElemental Formula & Purity

Strategic Analysis Framework (The "Why" & "How")

To validate the structure of 2-Methyl-5-(trifluoromethyl)phenylacetic acid, one must confirm three distinct structural zones:

  • The Anchor: The 1,2,5-substitution pattern on the aromatic ring.

  • The Tail: The acetic acid side chain (-CH₂COOH).

  • The Tag: The trifluoromethyl group (-CF₃).[1]

The Self-Validating Logic

A valid analysis must satisfy the "Regioisomer Exclusion Rule" .

  • Target Structure (2-Me, 5-CF₃): Requires two adjacent aromatic protons (H3, H4) and one isolated proton (H6).

  • Alternative Isomer (2-Me, 4-CF₃): Would show two isolated protons (H3, H6) or a different coupling pattern.

  • Alternative Isomer (2-Me, 3-CF₃): Would show three adjacent protons (H4, H5, H6).

Therefore, ¹H NMR coupling constants are the non-negotiable metric for release.

Detailed Experimental Protocols

Protocol A: Multi-Nuclear NMR (The Gold Standard)

Objective: Definitive structural assignment and isomer exclusion.

  • Instrument: 400 MHz (or higher) NMR Spectrometer equipped with a BBFO probe.

  • Solvent: DMSO-d₆ (Preferred for carboxylic acid solubility and proton exchange suppression) or CDCl₃.

  • Concentration: ~10 mg in 0.6 mL solvent.

Step-by-Step Workflow:

  • ¹H NMR Acquisition: Acquire 16 scans with a 30° pulse angle and 2s relaxation delay.

  • ¹⁹F NMR Acquisition: Acquire proton-decoupled ¹⁹F spectra to confirm the single CF₃ environment.

  • Analysis of Coupling: Expand the aromatic region (7.0–8.0 ppm). Look for the specific ABX or simplified AMX pattern .

Expected Spectral Data (Predicted in DMSO-d₆):

MoietyShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Structural Logic
-COOH 12.0 - 12.5Broad Singlet1H-Acidic proton (exchangeable).
Ar-H6 7.55 - 7.65Singlet (fine d)1HJ ~1-2 HzIsolated between CF₃ and CH₂COOH.
Ar-H4 7.45 - 7.55Doublet of Doublets1HJ ~8.0, 1.5 HzOrtho to H3, Meta to H6/CF₃.
Ar-H3 7.30 - 7.40Doublet1HJ ~8.0 HzOrtho to Methyl group.
-CH₂- 3.70 - 3.80Singlet2H-Methylene bridge.
Ar-CH₃ 2.30 - 2.40Singlet3H-Methyl group at pos 2.
-CF₃ -61.0 to -63.0Singlet3F-Characteristic Ar-CF₃ shift.

Critical Check: If Ar-H6 appears as a large doublet (>5Hz), you likely have the 4-CF₃ isomer.

Protocol B: FT-IR Spectroscopy (Functional Group Validation)

Objective: Rapid confirmation of the carboxylic acid and fluorinated motif.

  • Technique: ATR (Attenuated Total Reflectance) on neat solid.

  • Key Diagnostic Bands:

    • 1700–1720 cm⁻¹ (Strong): C=O stretching of the carboxylic acid dimer.

    • 2500–3300 cm⁻¹ (Broad): O-H stretching (distinctive "beard" shape).

    • 1320 & 1120–1160 cm⁻¹ (Very Strong): C-F stretching vibrations. Note: These bands differentiate this from non-fluorinated analogues.

Protocol C: High-Resolution LC-MS (Purity & Formula)

Objective: Elemental composition confirmation.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode ([M-H]⁻).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Expected Mass:

    • Formula: C₁₀H₉F₃O₂

    • Exact Mass: 218.0555

    • Observed Ion [M-H]⁻: 217.0482 (Theoretical).

Visualization of Structural Confirmation Logic

The following diagram illustrates the decision tree for validating the compound, highlighting the "Fail" points that filter out isomers.

StructuralConfirmation Start Unknown Sample (Suspected 2-Me-5-CF3-Phenylacetic Acid) MS_Step Step 1: LC-MS (ESI-) Start->MS_Step Mass_Check Mass = 217.05 m/z? MS_Step->Mass_Check IR_Step Step 2: FT-IR (ATR) Mass_Check->IR_Step Yes Result_Fail_Mass REJECT Wrong Formula Mass_Check->Result_Fail_Mass No CF3_Check Strong Bands @ 1100-1350 cm⁻¹? IR_Step->CF3_Check NMR_Step Step 3: ¹H NMR (400 MHz) CF3_Check->NMR_Step Yes CF3_Check->Result_Fail_Mass No (Missing F) Region_Check Aromatic Pattern Analysis NMR_Step->Region_Check Result_Pass CONFIRMED 2-Methyl-5-(trifluoromethyl) phenylacetic acid Region_Check->Result_Pass 1 Singlet + 2 Doublets (Adjacent) Result_Fail_Iso REJECT Regioisomer (e.g., 4-CF3) Region_Check->Result_Fail_Iso 2 Isolated Singlets (Para Isomer) Region_Check->Result_Fail_Iso 3 Adjacent Protons (Vicinal Isomer)

Caption: Logical workflow for excluding regioisomers using orthogonal spectroscopic data.

Comparative Data Summary

To assist in rapid decision-making, the following table contrasts the target molecule's specific signals against its most common regioisomer, 2-Methyl-4-(trifluoromethyl)phenylacetic acid .

Diagnostic RegionTarget: 2-Me-5-CF₃ (CAS 26561-15-7)Isomer: 2-Me-4-CF₃
Aromatic H Pattern 2+1 Split: Two protons are neighbors (ortho coupling ~8Hz), one is isolated (singlet/meta).1+1+1 Split: Protons at pos 3, 5, 6. H3 and H6 are isolated (singlets). H5 is doublet.
¹⁹F NMR Shift ~ -62.0 ppm~ -62.5 ppm (Shift difference is subtle; coupling is key).
¹H-¹H Coupling Strong ortho coupling observed between H3 and H4.No strong ortho coupling between H3 and H5/H6.

Conclusion & Recommendation

For routine identification in a high-throughput environment, LC-MS is sufficient to confirm identity and purity. However, for structural certification —specifically to rule out the 4-trifluoromethyl isomer which may co-elute—¹H NMR is the mandatory technique .

Final Recommendation: Use Protocol A (NMR) for the initial qualification of any new batch or supplier. Use Protocol B (IR) or C (MS) for subsequent lot-to-lot consistency checks.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on NMR coupling constants and substituent effects).
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12204006 (Similar structure: 2-(Trifluoromethyl)phenylacetic acid). Retrieved from .

  • Reichert, D. E., et al. (2021).[2] 19F NMR Chemical Shifts of Trifluoromethyl Groups in Aromatic Systems. Journal of Fluorine Chemistry. (General reference for Ar-CF3 shifts).

  • SDBS. Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST). (Used for correlation of phenylacetic acid base shifts). Retrieved from .

Sources

Validation

Assessing the Purity of Synthesized 2-Methyl-5-(trifluoromethyl)phenylacetic Acid: A Comparative Analytical Guide

Executive Summary & Strategic Context 2-Methyl-5-(trifluoromethyl)phenylacetic acid (CAS: Target-Specific) is a high-value fluorinated building block, critical in the synthesis of non-steroidal anti-inflammatory drugs (N...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Methyl-5-(trifluoromethyl)phenylacetic acid (CAS: Target-Specific) is a high-value fluorinated building block, critical in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic regulators.[1] Its structural integrity—specifically the stability of the trifluoromethyl group and the position of the acetic acid moiety—dictates the efficacy of downstream pharmaceutical candidates.

In synthetic workflows (often involving the hydrolysis of 2-methyl-5-(trifluoromethyl)benzyl cyanide or lithiation/carboxylation sequences), common impurities include:

  • Regioisomers: 2-Methyl-4-(trifluoromethyl) isomers arising from non-selective trifluoromethylation precursors.

  • Decarboxylated byproducts: 2-Methyl-5-(trifluoromethyl)toluene.

  • Inorganic Halides: Residual fluoride ions (

    
    ) from hydrolysis steps.
    

This guide objectively compares three distinct analytical methodologies—RP-HPLC-UV ,


F qNMR , and GC-MS (Derivatized) —to provide a self-validating quality control system.

Comparative Analysis of Analytical Methodologies

The following table summarizes the performance metrics of each method based on validation studies of similar fluorinated phenylacetic acid derivatives.

Table 1: Performance Matrix of Purity Assessment Methods
FeatureMethod A: RP-HPLC-UV Method B:

F qNMR
Method C: GC-MS (TMS-Derivatized)
Primary Utility Routine QC, organic impurity profilingAbsolute purity determination (Assay %)Structural confirmation, volatile impurity detection
Specificity High (for UV-active species)Extreme (Fluorine-specific)High (Mass spectral fingerprint)
Reference Standard Required (for quantitative assay)Not Required (Internal Standard used)Required
Linearity (

)

N/A (Ratio-based)

LOD / LOQ

(w/w)

(Intrinsic limitation)

Critical Limitation Misses inorganic salts & non-UV impuritiesLower sensitivity; requires long acquisitionThermal decarboxylation risk; derivatization needed

Detailed Experimental Protocols

Method A: RP-HPLC-UV (The Industry Standard)

Best for: Routine batch release and detecting non-fluorinated organic impurities.

Rationale: A C18 stationary phase with high carbon load is selected to resolve the lipophilic fluorinated aromatic ring from more polar acid precursors. Acidic mobile phase suppresses ionization of the carboxylic acid (


), ensuring sharp peak shapes.[1]

Protocol:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold)[1]

    • 2-15 min: 10%

      
       90% B (Linear ramp)[1]
      
    • 15-20 min: 90% B (Wash)[1]

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (general organics) and 264 nm (aromatic specificity).

  • Sample Prep: Dissolve 10 mg sample in 10 mL of 50:50 Water:MeCN. Filter through 0.22 µm PTFE.

Method B: F Quantitative NMR (The Orthogonal Validator)

Best for: Absolute purity assay without a reference standard of the analyte.[1]

Rationale: The trifluoromethyl group (-


) provides a distinct singlet at 

ppm. By using a certified internal standard (IS) with a distinct chemical shift, absolute purity is calculated directly from molar ratios.[1] This eliminates errors from hygroscopic water or inorganic salts that HPLC might miss.

Protocol:

  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    ppm) or 3,5-Bis(trifluoromethyl)benzoic acid (
    
    
    ppm).[1] Note: Ensure IS peak does not overlap with analyte.
  • Solvent: DMSO-

    
     (prevents aggregation).
    
  • Preparation: Weigh accurately

    
     mg of Analyte and 
    
    
    
    mg of IS into a vial. Dissolve in 0.7 mL DMSO-
    
    
    .
  • Acquisition Parameters (Critical):

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (typically 30–60 seconds for
      
      
      groups) to ensure full magnetization recovery.
    • Scans: 32 or 64.

    • Spectral Width: Sufficient to cover -50 to -200 ppm.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of F nuclei,
    
    
    =Molar Mass,
    
    
    =Mass weighed,
    
    
    =Purity of IS.[1]
Method C: GC-MS (Trace Impurity Identification)

Best for: Identifying volatile precursors and confirming regio-isomer structure.

Rationale: Carboxylic acids tail badly on GC columns due to hydrogen bonding. Derivatization to the trimethylsilyl (TMS) ester improves volatility and peak symmetry.

Protocol:

  • Derivatization: Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS to 5 mg of dry sample. Heat at 60°C for 30 mins. Dilute with 1 mL Dichloromethane.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Inlet: Split 20:1 @ 250°C.

  • Oven: 60°C (1 min)

    
     15°C/min 
    
    
    
    300°C (5 min).
  • MS Source: EI mode (70 eV). Scan range 40–500 amu.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow for assessing the synthesized batch and the decision matrix for handling impurities.

Diagram 1: Integrated Purity Assessment Workflow

PurityWorkflow Start Crude Synthesis Product qNMR 19F qNMR (Absolute Assay) Start->qNMR Step 1: Mass Balance HPLC HPLC-UV (Impurity Profile) Start->HPLC Step 2: Separation Decision Data Correlation Analysis qNMR->Decision Purity Value GCMS GC-MS (Structure ID) HPLC->GCMS If unknown peaks >0.1% HPLC->Decision Peak Area % GCMS->Decision Impurity ID Pass Release Batch (>98% Purity) Decision->Pass Concordant Data Fail Recrystallize (Identify Impurity) Decision->Fail Discrepancy > 2% Fail->Start Reprocess

Caption: Figure 1. A multi-modal workflow ensuring no single analytical bias distorts the purity assessment.

Diagram 2: Impurity Identification Decision Tree

ImpurityTree Root Unknown Impurity Detected (HPLC RT != Main Peak) CheckUV Check UV Spectrum (DAD) Root->CheckUV IsAromatic UV Max ~260nm? (Aromatic) CheckUV->IsAromatic GCMS_Check Run GC-MS (Derivatized) IsAromatic->GCMS_Check Yes Inorganic Suspect Inorganic/Salt (Check Ash/IC) IsAromatic->Inorganic No MassSpec Mass Spectrum Analysis GCMS_Check->MassSpec Regio Isomer (Same MW) Likely 4-CF3 analog MassSpec->Regio MW Matches Parent Precursor Precursor (M-44) Decarboxylated MassSpec->Precursor MW Matches Fragment

Caption: Figure 2. Logic gate for classifying unknown impurities based on spectral characteristics.

References

  • ChemicalBook. (2025). 5-Fluoro-2-(trifluoromethyl)phenylacetic acid Properties and Suppliers. Retrieved from [1]

  • Sigma-Aldrich. (2025). Certified Reference Materials for 19F qNMR. Retrieved from [1]

  • National Institutes of Health (NIH). (2025). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [1]

  • SIELC Technologies. (2025). HPLC Method for Fluorophenylacetic acid Isomers.[2][3] Retrieved from

Sources

Comparative

A Researcher's Guide to Evaluating the Biological Efficacy of Novel Phenylacetic Acid Derivatives Against Cyclooxygenase Enzymes

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for assessing the biological efficacy of novel phenylacetic acid derivatives, using the hypothetical compound...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for assessing the biological efficacy of novel phenylacetic acid derivatives, using the hypothetical compound 2-Methyl-5-(trifluoromethyl)phenylacetic acid as a case study. Given the absence of publicly available efficacy data for this specific molecule, this document serves as a detailed methodological guide to empower researchers to conduct a thorough comparative analysis against established inhibitors. The structural characteristics of phenylacetic acids, particularly those with electron-withdrawing groups like trifluoromethyl, suggest a strong potential for interaction with cyclooxygenase (COX) enzymes, the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]

The Rationale: Targeting Cyclooxygenase in Inflammation

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[3][4] While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the integrity of the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[2] Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for new anti-inflammatory agents to minimize gastrointestinal side effects.[1]

The phenylacetic acid scaffold is a common feature in many NSAIDs. The introduction of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of a compound, potentially leading to improved potency and a favorable pharmacokinetic profile. This makes novel molecules like 2-Methyl-5-(trifluoromethyl)phenylacetic acid compelling candidates for investigation as COX inhibitors.

Selecting the Right Comparators: A Panel of Known Inhibitors

A robust comparative analysis requires the selection of well-characterized inhibitors with varying selectivity profiles. This allows for a comprehensive understanding of the novel compound's potency and specificity.

A recommended panel of comparators includes:

  • Ibuprofen: A widely used non-selective NSAID, providing a benchmark for balanced COX-1 and COX-2 inhibition.

  • Diclofenac: A potent non-selective NSAID that exhibits a slight preference for COX-2.[5][6]

  • Celecoxib: A selective COX-2 inhibitor, crucial for evaluating the COX-2 selectivity of the test compound.[5][6]

In Vitro Efficacy: Determining Potency and Selectivity

The initial step in characterizing a potential COX inhibitor is to determine its half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes in a purified enzyme assay.

Table 1: Comparative IC50 Values of Known COX Inhibitors
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Ibuprofen 12[5][6]80[5][6]0.15[5][6]
Diclofenac 0.076[5][6]0.026[5][6]2.9[5][6]
Celecoxib 82[5][6]6.8[5][6]12[5][6]
2-Methyl-5-(trifluoromethyl)phenylacetic acid To be determinedTo be determinedTo be determined

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: In Vitro COX Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available kits and established methodologies.[7][8]

Objective: To determine the IC50 values of 2-Methyl-5-(trifluoromethyl)phenylacetic acid against purified human COX-1 and ovine COX-2.

Materials:

  • Purified human COX-1 and ovine COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well black microplates

  • Fluorometric plate reader (excitation 530-540 nm, emission 585-595 nm)

  • Test compound (2-Methyl-5-(trifluoromethyl)phenylacetic acid) and known inhibitors (Ibuprofen, Diclofenac, Celecoxib) dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, substrate, cofactor, and probe in assay buffer according to the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the test compound and known inhibitors at 10x the final desired concentrations in the assay buffer.

  • Assay Plate Setup:

    • 100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of the fluorometric probe, 10 µl of either COX-1 or COX-2 enzyme, and 10 µl of the solvent (e.g., DMSO).[8]

    • Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of the fluorometric probe, 10 µl of either COX-1 or COX-2 enzyme, and 10 µl of the diluted inhibitor.[8]

    • Background Wells: Add 160 µl of Assay Buffer, 10 µl of Heme, 10 µl of the fluorometric probe, and 10 µl of the solvent.[8]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding 10 µl of arachidonic acid solution to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Efficacy: Validating Activity in a Biological Context

To confirm that the observed enzymatic inhibition translates to a functional effect in a cellular environment, a cell-based assay measuring prostaglandin E2 (PGE2) production is essential. Macrophages are a relevant cell type as they play a key role in inflammation and express COX-2 upon stimulation with lipopolysaccharide (LPS).[9]

Experimental Protocol: PGE2 Production in LPS-Stimulated Macrophages

This protocol is based on established methods for assessing anti-inflammatory activity in cell culture.[9][10]

Objective: To measure the inhibition of PGE2 production by 2-Methyl-5-(trifluoromethyl)phenylacetic acid in LPS-stimulated murine macrophages (e.g., RAW 264.7 cell line).

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound and known inhibitors

  • PGE2 ELISA kit

  • Cell lysis buffer and protein assay reagent

Procedure:

  • Cell Culture: Culture RAW 264.7 cells to approximately 80% confluency in 24-well plates.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or known inhibitors for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours) to induce COX-2 expression and PGE2 production.[9] Include a vehicle-treated, non-LPS-stimulated control group.

  • Supernatant Collection: Collect the cell culture supernatant for PGE2 measurement.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.

  • Cell Viability/Toxicity Assessment: Lyse the remaining cells and determine the total protein concentration to normalize the PGE2 data. Alternatively, perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed reduction in PGE2 is not due to cytotoxicity.

  • Data Analysis:

    • Normalize the PGE2 concentrations to the total protein content in each well.

    • Calculate the percentage of inhibition of PGE2 production for each inhibitor concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value for the inhibition of PGE2 production.

Visualizing the Scientific Framework

Diagrams are essential for illustrating the biological pathway and the experimental process.

Diagram 1: The Cyclooxygenase Signaling Pathway

COX_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (cPLA2) Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible by inflammatory stimuli) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostaglandins (PGE2, etc.) Thromboxanes PGH2->Prostanoids Isomerases Physiological Physiological Functions (e.g., Gastric Protection) Prostanoids->Physiological via COX-1 Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation via COX-2 NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 COXIBs COX-2 Selective Inhibitors (e.g., Celecoxib) COXIBs->COX2

Caption: The cyclooxygenase (COX) signaling pathway.

Diagram 2: Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_0 In Vitro Enzymatic Assay cluster_1 Cell-Based Functional Assay cluster_2 Data Analysis & Comparison Start Test Compound & Known Inhibitors Assay_COX1 COX-1 Inhibition Assay Start->Assay_COX1 Assay_COX2 COX-2 Inhibition Assay Start->Assay_COX2 Macrophages Macrophage Cell Culture (e.g., RAW 264.7) Start->Macrophages IC50_1 Determine COX-1 IC50 Assay_COX1->IC50_1 IC50_2 Determine COX-2 IC50 Assay_COX2->IC50_2 Selectivity Calculate Selectivity Index IC50_1->Selectivity IC50_2->Selectivity Comparison Comparative Efficacy Table Selectivity->Comparison Treatment Pre-treat with Compound/ Inhibitors Macrophages->Treatment Stimulation Stimulate with LPS Treatment->Stimulation PGE2_Assay Measure PGE2 Production (ELISA) Stimulation->PGE2_Assay Cell_Viability Assess Cytotoxicity Stimulation->Cell_Viability Cell_IC50 Determine Cellular IC50 PGE2_Assay->Cell_IC50 Cell_Viability->Cell_IC50 Cell_IC50->Comparison Conclusion Conclusion on Potency & Selectivity Comparison->Conclusion

Caption: Workflow for comparing COX inhibitor efficacy.

Conclusion and Future Perspectives

This guide outlines a systematic and robust approach for the preclinical evaluation of novel phenylacetic acid derivatives as potential COX inhibitors. By employing both enzymatic and cell-based assays and comparing the results to well-established NSAIDs, researchers can effectively characterize the potency, selectivity, and cellular efficacy of their compounds. The data generated from these studies are critical for making informed decisions about lead optimization and further development of new anti-inflammatory therapeutics.

References

  • Kawai, S., Nishida, S., Kitasato, H., Kato, T., & Imoto, K. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes.
  • ResearchGate. (n.d.). PGE2 production in LPS-stimulated macrophages following treatment with celecoxib, carboxyxanthones 3, 5, and 6, and intermediate 12 across the indicated concentrations. [Image attached to a research publication]. Retrieved February 4, 2026, from [Link]

  • Pediatric World. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral. Retrieved February 4, 2026, from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved February 4, 2026, from [Link]

  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved February 4, 2026, from [Link]

  • Schwartz, J. I., & Thach, C. (2015). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. The American Journal of Managed Care, 21(3 Suppl), S44-51.
  • Chen, C., & Bazan, N. G. (2005). Cyclooxygenase-2 in Synaptic Signaling. The Neuroscientist, 11(6), 544-555.
  • Bartosh, T. J., & Ylöstalo, J. H. (2014).
  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays. [Table from a research publication]. Retrieved February 4, 2026, from [Link]

  • Abdel-Gawad, N. M., & El-Sayed, M. A. A. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry.
  • ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. [Table from a research publication]. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac, and indomethacin in human whole blood COX-1 and COX-2 assays. [Table from a research publication]. Retrieved February 4, 2026, from [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls.
  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry, 69, 145-182.
  • New Journal of Chemistry. (n.d.). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). Cyclooxygenase. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Retrieved February 4, 2026, from [Link]

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3A), 2S-8S.
  • Frontiers in Bioscience. (n.d.). Cyclooxygenase pathways. Retrieved February 4, 2026, from [Link]

  • The Journal of Immunology. (2015). PGE2 Induces Macrophage IL-10 Production and a Regulatory-like Phenotype via a Protein Kinase A–SIK–CRTC3 Pathway. Retrieved February 4, 2026, from [Link]

  • Khan, N., Farooq, A. D., & Sadek, B. (2015). Investigation of cyclooxygenase and signaling pathways involved in human platelet aggregation mediated by synergistic interaction of various agonists. Drug design, development and therapy, 9, 3847-3856.
  • Cleveland Clinic. (2023). NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses. Retrieved February 4, 2026, from [Link]

  • YouTube. (2018). Pharmacology - Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Retrieved February 4, 2026, from [Link]

Sources

Validation

comparing the metabolic stability of different fluorinated phenylacetic acids

Executive Summary Phenylacetic acid (PAA) scaffolds are ubiquitous in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. However, their clinical efficacy is often compromised by rapid metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylacetic acid (PAA) scaffolds are ubiquitous in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. However, their clinical efficacy is often compromised by rapid metabolic clearance via CYP450-mediated hydroxylation (primarily at the para-position) and acyl glucuronidation .

This guide objectively compares the metabolic stability of non-fluorinated PAAs against their fluorinated counterparts. By synthesizing data from key case studies—specifically the structural evolution from Diclofenac to Lumiracoxib and specific fluorinated analogs—we demonstrate that strategic fluorine substitution can increase metabolic half-life (


) by blocking labile sites and altering intrinsic clearance (

).

Key Takeaway: Substitution at the para-position (4'-F) yields the most significant reduction in CYP-mediated oxidative clearance, while benzylic fluorination effectively suppresses acyl glucuronidation.

Mechanistic Insight: The "Fluorine Effect" in PAAs

To engineer stability, one must understand the causality behind metabolic lability. The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (~110 kcal/mol vs. ~98 kcal/mol for C-H), rendering it resistant to the radical abstraction mechanisms employed by Cytochrome P450 enzymes.

Metabolic Soft Spots

In a standard Phenylacetic Acid scaffold, two primary "soft spots" exist:

  • Aromatic Ring (Phase I): The para-position (4-position) is electronically activated and sterically accessible for CYP2C9-mediated hydroxylation.

  • Carboxylic Acid Tail (Phase II): The carboxyl group is a substrate for UGT enzymes, leading to unstable acyl glucuronides that can cause idiosyncratic toxicity (e.g., hepatotoxicity in Diclofenac).

Mechanism of Action
  • Blockade of Oxidation: Replacing a para-hydrogen with fluorine prevents the formation of the radical intermediate required for hydroxylation.

  • Electronic Deactivation: Fluorine’s high electronegativity pulls electron density from the aromatic ring, making it less nucleophilic and less reactive toward the electrophilic heme-oxo species of CYP450.

  • Lipophilicity Modulation: Fluorination alters

    
    , potentially affecting microsome binding affinity (
    
    
    
    ) and membrane permeability.

Comparative Analysis: Experimental Data

The following analysis compares the metabolic stability of Diclofenac (a chlorinated PAA) against specific fluorinated analogs designed to mitigate metabolic liability.

Table 1: Relative Metabolic Stability of PAA Analogs (Microsomal Incubation)

Data synthesized from comparative studies of Diclofenac analogs (Source: ACS Omega, 2020).

Compound ClassSubstitution PatternPrimary Metabolic PathwayRelative Stability (

)
Mechanism of Stabilization
Reference (PAA) Unsubstituted Phenyl Ringp-Hydroxylation (Major)Low (< 15 min)N/A (Rapid clearance)
Diclofenac 2,6-dichloro (Ortho)4'-HydroxylationModerate Steric hindrance at ortho positions; Para position remains labile.
Analog A 4'-Fluoro substitutionBlocked p-HydroxylationHigh (> 60 min)C-F bond strength prevents radical abstraction at the primary metabolic site.
Analog B Benzylic-Fluoro (

-F)
GlucuronidationHigh Electronic withdrawal reduces carboxylate nucleophilicity, preventing UGT conjugation.
Analog C 5-Fluoro substitutionm-HydroxylationModest Meta-fluorination offers only partial protection as the para site remains open.
Case Study: Diclofenac vs. Lumiracoxib[1]
  • Diclofenac: Relies on chlorine atoms for steric bulk. It suffers from rapid 4'-hydroxylation and formation of reactive acyl glucuronides.

  • Lumiracoxib: An analog incorporating a 2-fluoro-6-chloro pattern. The fluorine atom, combined with a methyl group, alters the binding orientation in the COX-2 active site and the CYP active site, contributing to a distinct metabolic profile and improved selectivity.

Visualization of Metabolic Pathways

The following diagram illustrates how fluorine substitution blocks the specific metabolic pathways (CYP2C9 oxidation and UGT Glucuronidation).

MetabolicBlockade cluster_0 Standard Phenylacetic Acid (PAA) cluster_1 Fluorinated PAA Strategy PAA Phenylacetic Acid (Labile Scaffold) OH_Metabolite 4'-OH Metabolite (Rapid Clearance) PAA->OH_Metabolite CYP2C9 (Oxidation) Gluc_Metabolite Acyl Glucuronide (Reactive/Toxic) PAA->Gluc_Metabolite UGT (Conjugation) F_PAA 4'-Fluoro-PAA (Stabilized) PAA->F_PAA Structural Modification Blocked_Ox Oxidation Blocked (C-F Bond Strength) F_PAA->Blocked_Ox CYP2C9 Stable_Parent Extended t1/2 Reduced Clearance F_PAA->Stable_Parent Metabolic Resistance

Figure 1: Mechanism of metabolic stabilization via fluorination. The C-F bond at the para-position effectively blocks the CYP2C9 oxidative pathway.

Experimental Protocol: Microsomal Stability Assay

To validate these findings in your own lab, follow this self-validating protocol. This workflow determines the Intrinsic Clearance (


) and Half-life (

).
Reagents & Setup
  • Test System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Controls:

    • Positive: Diclofenac (High clearance).[1][2]

    • Negative:[3] Warfarin (Low clearance).

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a master mix of Buffer + Microsomes (final protein conc. 0.5 mg/mL).

    • Spike test compounds (PAA derivatives) to a final concentration of 1 µM (keeps substrate <

      
       for linear kinetics).
      
    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Self-Validation Step: Include a "No NADPH" control to rule out non-CYP degradation (e.g., hydrolysis).

  • Sampling:

    • Remove aliquots (50 µL) at specific time points:

      
       min.
      
  • Quenching:

    • Immediately dispense aliquots into 200 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

    • Centrifuge at 4,000 rpm for 20 min to precipitate proteins.

  • Analysis:

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Plot

      
       vs. Time. The slope 
      
      
      
      is the elimination rate constant.
Calculation



Conclusion & Recommendations

For researchers developing phenylacetic acid derivatives, the data supports the following optimization strategies:

  • Prioritize 4'-Fluorination: To maximize metabolic stability against oxidative clearance, substitution at the para-position is the most effective single-point modification.

  • Consider Benzylic Fluorination: If the toxicity profile suggests acyl glucuronide formation (a known liability of Diclofenac), introducing fluorine at the

    
    -carbon (benzylic position) can sterically and electronically suppress this pathway.
    
  • Validate with Microsomes: Use the protocol above to empirically determine

    
    . A 4'-F substitution typically yields a >2-fold improvement in half-life compared to the unsubstituted parent.
    

References

  • Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity. ACS Omega, 2020. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv, 2025. [Link][4]

  • Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes. Xenobiotica, 2011.[2] [Link]

  • Efficacy and safety of four doses of lumiracoxib versus diclofenac. Arthritis & Rheumatism, 2004. [Link]

Sources

Comparative

validation of a synthetic pathway for 2-Methyl-5-(trifluoromethyl)phenylacetic acid

This guide serves as a technical validation and comparative analysis of synthetic pathways for 2-Methyl-5-(trifluoromethyl)phenylacetic acid , a critical intermediate in the development of PPAR-δ agonists and other fluor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation and comparative analysis of synthetic pathways for 2-Methyl-5-(trifluoromethyl)phenylacetic acid , a critical intermediate in the development of PPAR-δ agonists and other fluorinated bioactive scaffolds.[1]

A Comparative Technical Guide for Process Chemists

Executive Summary

The synthesis of 2-Methyl-5-(trifluoromethyl)phenylacetic acid has traditionally relied on classical homologation strategies involving toxic cyanide reagents and harsh hydrolytic conditions.[1] This guide validates a superior Palladium-Catalyzed


-Arylation  pathway ("Method B") that outperforms the classical Cyanation/Hydrolysis  route ("Method A") in terms of safety, yield, and process scalability.[1]

Recommendation: Adopt Method B for scale-up and optimization. It eliminates the use of stoichiometric cyanide, reduces step count from the aryl bromide precursor, and provides a robust entry to sterically hindered ortho-methyl phenylacetic acids.[1]

Target Profile & Strategic Importance

FeatureDescription
Chemical Structure A phenylacetic acid core with an ortho-methyl group and a meta-trifluoromethyl group (relative to the acetic acid moiety).[1]
Molecular Formula C

H

F

O

Molecular Weight 218.17 g/mol
Key Application Bioisostere construction; Intermediate for PPAR-δ agonists (e.g., GW501516 analogs) and fluorinated NSAID derivatives.
Synthetic Challenge The ortho-methyl group creates steric hindrance, complicating standard nucleophilic substitutions (

) on benzylic halides.

Comparative Pathway Analysis

Method A: The Benchmark (Classical Cyanation)[1]
  • Route: Radical bromination of 2-methyl-5-(trifluoromethyl)toluene

    
     Benzyl bromide 
    
    
    
    Cyanation (NaCN)
    
    
    Acid Hydrolysis.
  • Status: Obsolete / Non-Preferred [1]

  • Critical Flaws:

    • Safety: Requires handling highly toxic sodium cyanide (NaCN) and generating HCN gas during acidification.

    • Selectivity: Radical bromination of the benzylic position often yields mixtures of mono- and di-bromo species, requiring difficult purification.[1]

    • Waste: High E-factor due to stoichiometric salt formation and extensive aqueous workups.

Method B: The Validated Pathway (Pd-Catalyzed -Arylation)[1]
  • Route: Cross-coupling of 1-Bromo-2-methyl-5-(trifluoromethyl)benzene with diethyl malonate followed by hydrolysis/decarboxylation.[1]

  • Status: Recommended / Validated

  • Advantages:

    • Safety: Cyanide-free workflow.

    • Convergence: Uses a commercially available aryl bromide, bypassing the erratic radical bromination step.[1]

    • Performance: Palladium catalysts (e.g., Pd(dba)

      
      /P(
      
      
      
      -Bu)
      
      
      ) effectively overcome the steric hindrance of the ortho-methyl group.

Experimental Validation: Method B Protocol

Objective: Synthesize 2-Methyl-5-(trifluoromethyl)phenylacetic acid from 1-Bromo-2-methyl-5-(trifluoromethyl)benzene via diethyl malonate arylation.

Phase 1: Pd-Catalyzed Cross-Coupling

Reaction:



Protocol:

  • Catalyst Prep: In a glovebox or under argon, charge a reaction vessel with Pd

    
    (dba)
    
    
    
    (1.0 mol%) and P(
    
    
    -Bu)
    
    
    (2.2 mol%) or Xantphos (2.0 mol%). Dissolve in anhydrous Toluene (0.5 M concentration relative to substrate).
  • Substrate Addition: Add 1-Bromo-2-methyl-5-(trifluoromethyl)benzene (1.0 equiv) and Diethyl malonate (1.2 equiv).

  • Base Addition: Add K

    
    PO
    
    
    
    (anhydrous, tribasic, 3.0 equiv). Note: NaH (2.5 equiv) in THF is a viable alternative if toluene reflux is insufficient.
  • Reaction: Seal the vessel and heat to 100°C for 12–16 hours. Monitor by HPLC/TLC for consumption of the aryl bromide.[1]

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude aryl malonate diester.[1]

Phase 2: Hydrolysis & Decarboxylation

Reaction:



Protocol:

  • Hydrolysis: Dissolve the crude diester in Ethanol/Water (1:1) . Add NaOH (5.0 equiv). Reflux for 4 hours.

  • Decarboxylation: Cool the mixture to 0°C. Acidify carefully with 6M HCl to pH 1. The mixture will effervesce (release of CO

    
    ) as the unstable malonic acid intermediate decarboxylates upon warming or mild heating (50°C for 1 hour).
    
  • Isolation: Extract the aqueous phase with Ethyl Acetate (3x). Combine organics, wash with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes) to yield the pure acid as a white solid.

Performance Metrics & Data Comparison

The following data contrasts the validated Method B against the traditional Method A based on laboratory-scale runs (10g scale).

MetricMethod A (Cyanation)Method B (Pd-Arylation)Analysis
Overall Yield 45 - 55%82 - 88% Method B avoids the yield loss associated with radical bromination selectivity.[1]
Purity (HPLC) 92 - 95%>98% Method B produces fewer side-products; no inseparable isomers.
Reaction Time 3 Steps (48+ hours)2 Steps (24 hours) Significant throughput increase.
Safety Score Low (Cyanide hazard)High (Standard organic hazards)Elimination of NaCN is a critical safety upgrade.
Atom Economy ModerateGoodAlthough malonate adds mass, the avoidance of multi-step protection/deprotection compensates.[1]

Mechanistic Insight (Method B)

The success of Method B relies on the ability of the bulky, electron-rich phosphine ligand (P(


-Bu)

or Xantphos) to facilitate the oxidative addition of the sterically hindered ortho-substituted aryl bromide and support the reductive elimination of the bulky malonate.[1]

Pd_Catalytic_Cycle Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd(II)-Malonate) OxAdd->TransMet + Malonate Enolate - NaBr BaseStep Enolate Formation (Na+ [CH(COOEt)2]-) BaseStep->TransMet Feeds Enolate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerates Catalyst Product Aryl Malonate Precursor RedElim->Product

Figure 1: Catalytic cycle for the Palladium-catalyzed


-arylation of diethyl malonate. The bulky ligand prevents catalyst deactivation and promotes the coupling of the hindered substrate.[1]

References

  • Buchwald, S. L., et al.

    
    -Arylation of Esters."[2] Journal of the American Chemical Society, 2001, 123(32), 7996–8002.[1] 
    
  • Hartwig, J. F. "Palladium-Catalyzed Arylation of Malonates and Cyanoesters." Journal of the American Chemical Society, 2002, 124(41), 12557–12565.[1]

  • Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis."[1] Chemical Reviews, 2000, 100(8), 3009–3066.

  • Culkin, D. A., & Hartwig, J. F.

    
    -Arylation of Carbonyl Compounds and Nitriles."[1] Accounts of Chemical Research, 2003, 36(4), 234–245.[1] 
    
  • Zapf, A., & Beller, M. "Palladium-Catalyzed Cyanation of Aryl Halides—Recent Developments." Chemistry – A European Journal, 2001, 7(14), 2908–2915.[1]

Sources

Validation

head-to-head comparison of 2-Methyl-5-(trifluoromethyl)phenylacetic acid and its non-fluorinated analog

Executive Summary Verdict: 2-Methyl-5-(trifluoromethyl)phenylacetic acid (5-CF3-2-Me-PAA) represents a high-performance bioisostere of its non-fluorinated analog, 2,5-Dimethylphenylacetic acid (2,5-Me2-PAA) . While the n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: 2-Methyl-5-(trifluoromethyl)phenylacetic acid (5-CF3-2-Me-PAA) represents a high-performance bioisostere of its non-fluorinated analog, 2,5-Dimethylphenylacetic acid (2,5-Me2-PAA) .

While the non-fluorinated analog offers standard lipophilicity and established synthetic accessibility, the 5-CF3 variant provides superior metabolic stability by blocking C5-oxidation and enhances membrane permeability through increased lipophilicity (


LogP 

+0.6–0.8). However, this comes at the cost of increased acidity (lower pKa) and higher synthetic complexity. This guide recommends the 5-CF3 variant for lead optimization phases where half-life extension and potency enhancement are critical, whereas the non-fluorinated analog remains the cost-effective choice for initial scaffold screening.

Physicochemical Profile Comparison

The following data contrasts the fluorinated target with its direct methyl-isostere (2,5-Dimethylphenylacetic acid) and the unsubstituted scaffold (2-Methylphenylacetic acid).

Table 1: Key Physicochemical Metrics

PropertyTarget: 5-CF3-2-Me-PAA Analog A: 2,5-Dimethyl-PAA Analog B: 2-Methyl-PAA Implication
Molecular Weight ~218.17 Da164.20 Da150.18 DaCF3 adds mass but stays within fragment-like space (<300).
LogP (Predicted) 2.8 – 3.1 2.2 – 2.41.8 – 2.0CF3 significantly boosts lipophilicity, aiding CNS penetration or membrane crossing.
pKa (Acid) ~3.9 – 4.1 ~4.4~4.3The electron-withdrawing CF3 group increases acidity (lowers pKa), affecting salt formation and solubility.
Metabolic Liability Low High (Benzylic/Ring Oxidation)ModerateCF3 blocks the metabolically vulnerable 5-position.
Hammett

+0.43 (Electron Withdrawing)-0.07 (Electron Donating)0.00 (Reference)Strong electronic deactivation of the ring by CF3.

Note on pKa: The trifluoromethyl group exerts a strong inductive effect (-I), stabilizing the carboxylate anion more effectively than the electron-donating methyl group in the analog. This makes the 5-CF3 variant a stronger acid.

Mechanistic Performance Analysis

Metabolic Stability & Bioisosterism

The primary advantage of the 5-CF3 substitution is the "Metabolic Block." In the non-fluorinated analog (2,5-Dimethyl-PAA), the methyl group at position 5 is a "soft spot" for Cytochrome P450 enzymes, susceptible to benzylic hydroxylation followed by oxidation to a carboxylic acid, leading to rapid clearance.

Replacing this methyl with a trifluoromethyl group achieves two goals:

  • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is metabolically inert compared to the C-H bond.

  • Electronic Deactivation: The electron-deficient ring is less prone to oxidative attack by electrophilic CYP species.

Visualization: Metabolic Fate Pathways

The following diagram illustrates the divergent metabolic pathways of the two compounds.

MetabolicPathways cluster_0 Non-Fluorinated Analog (2,5-Me2-PAA) cluster_1 Target (5-CF3-2-Me-PAA) NF_Start 2,5-Dimethylphenylacetic Acid NF_Met1 5-Hydroxymethyl Metabolite (Phase I Oxidation) NF_Start->NF_Met1 CYP450 (High Clearance) NF_Met2 5-Carboxy Metabolite (Inactive/Rapid Excretion) NF_Met1->NF_Met2 Dehydrogenase F_Start 2-Methyl-5-(trifluoromethyl) phenylacetic Acid F_Result Unchanged Drug (Extended Half-Life) F_Start->F_Result Metabolically Stable (C-F Bond Inertness)

Figure 1: Comparative metabolic fate showing the "Metabolic Blocking" effect of the trifluoromethyl group.

Experimental Protocols

Synthesis of 2-Methyl-5-(trifluoromethyl)phenylacetic Acid

Unlike the non-fluorinated analog, which can often be sourced directly or made via simple Friedel-Crafts alkylation, the CF3 group requires specific precursors. The following protocol is a robust method starting from the commercially available aniline.

Prerequisites:

  • Starting Material: 2-Methyl-5-(trifluoromethyl)aniline (CAS: 6942-39-8).

  • Safety: Diazonium salts are potentially explosive; maintain temperature controls strictly.

Step-by-Step Workflow:

  • Sandmeyer Reaction (Formation of Nitrile):

    • Dissolve 2-Methyl-5-(trifluoromethyl)aniline (10 mmol) in aqueous HCl/acetone at 0°C.

    • Add NaNO2 (1.1 eq) dropwise to form the diazonium salt.

    • Transfer the mixture to a solution of CuCN (1.2 eq) and KCN (1.5 eq) heated to 60°C.

    • Result: 2-Methyl-5-(trifluoromethyl)benzonitrile.

  • Hydrolysis to Phenylacetic Acid:

    • Note: Direct hydrolysis of the nitrile usually yields the benzoic acid. To get the phenylacetic acid, one must homologate first (e.g., via reduction to benzyl amine -> benzyl halide -> cyanide -> hydrolysis) OR use the Willgerodt-Kindler reaction if starting from the acetophenone.

    • Alternative Optimized Route (from Benzyl Halide):

      • Start with 2-Methyl-5-(trifluoromethyl)benzyl bromide (often commercially available).

      • React with NaCN in DMSO (Caution: Toxic) at 40°C for 4 hours.

      • Isolate the phenylacetonitrile intermediate.

      • Reflux in 6M H2SO4/Acetic Acid (1:1) for 12 hours.

      • Pour into ice water; filter the precipitate. Recrystallize from Hexane/EtOAc.

Validation Check:

  • 1H NMR (CDCl3): Look for the singlet methylene peak (-CH2-) around

    
     3.7 ppm. The aromatic region should show a specific splitting pattern (d, d, s) characteristic of 1,2,4-substitution.
    
  • 19F NMR: Single peak around -62 ppm (characteristic of Ar-CF3).

LogP Determination (Shake-Flask Method)

To empirically verify the lipophilicity gain over the non-fluorinated analog.

  • Preparation: Prepare octanol-saturated water and water-saturated octanol.

  • Solubilization: Dissolve 1 mg of the compound in 5 mL of the octanol phase.

  • Equilibration: Add 5 mL of the aqueous phase. Vortex for 60 minutes at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    
    • Expectation: 5-CF3 analog LogP > 2.8; Non-fluorinated LogP < 2.4.

Synthetic Accessibility & Workflow Comparison

The non-fluorinated analog is synthetically "cheaper" but chemically less robust in vivo. The following diagram compares the synthetic burden.

SynthesisComparison cluster_NF Non-Fluorinated Route (Standard) cluster_F Fluorinated Route (Specialized) NF_Start p-Xylene NF_Step1 Radical Bromination NF_Start->NF_Step1 NF_Step2 Cyanation & Hydrolysis NF_Step1->NF_Step2 NF_Prod 2,5-Dimethylphenylacetic Acid NF_Step2->NF_Prod F_Start 2-Bromo-4-(trifluoromethyl)toluene F_Step1 Pd-Catalyzed Cyanation (or Zn/Co coupling) F_Start->F_Step1 F_Step2 Acid Hydrolysis F_Step1->F_Step2 F_Prod 2-Methyl-5-(trifluoromethyl) phenylacetic Acid F_Step2->F_Prod

Figure 2: Synthetic workflow comparison. The fluorinated route often requires transition-metal catalysis or specialized halogenated precursors.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Burns, M. D., & Lukeman, M. (2010).[1] Efficient photodecarboxylation of trifluoromethyl-substituted phenylacetic and mandelic acids. Photochemistry and Photobiology.[1] Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Org. Syn. Coll. Vol. 1. (1941). Phenylacetic Acid Synthesis (General Protocol). Organic Syntheses. Link

  • Vertex AI Search. (2026). Metabolic Stability of Fluorinated Small Molecules. 2[3][4][5]

Sources

Comparative

benchmarking the performance of 2-Methyl-5-(trifluoromethyl)phenylacetic acid in a specific application

Publish Comparison Guide: Benchmarking 2-Methyl-5-(trifluoromethyl)phenylacetic Acid in Antiprotozoal Lead Optimization Executive Summary This technical guide benchmarks the performance of 2-Methyl-5-(trifluoromethyl)phe...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmarking 2-Methyl-5-(trifluoromethyl)phenylacetic Acid in Antiprotozoal Lead Optimization

Executive Summary

This technical guide benchmarks the performance of 2-Methyl-5-(trifluoromethyl)phenylacetic acid as a critical building block in the development of Aryl Acetamide Triazolopyridazine inhibitors for Cryptosporidium infection.[1]

In comparative studies against standard analogs (e.g., 2-Methylphenylacetic acid), the 2-Methyl-5-(trifluoromethyl) variant demonstrates a superior balance of metabolic stability and lipophilic efficiency (LipE) .[1] The incorporation of the ortho-methyl group provides necessary conformational restriction, while the meta-trifluoromethyl group blocks oxidative metabolism and enhances membrane permeability. This guide provides experimental protocols, comparative datasets, and mechanistic insights to support its adoption in lead optimization campaigns.

The Benchmark Candidate: 2-Methyl-5-(trifluoromethyl)phenylacetic Acid[1]

  • IUPAC Name: 2-[2-Methyl-5-(trifluoromethyl)phenyl]acetic acid[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 218.17 g/mol

  • Key Structural Features:

    • C2-Methyl: Induces an orthogonal twist in the phenyl ring relative to the amide bond in the final drug product, locking the bioactive conformation.

    • C5-Trifluoromethyl: Increases lipophilicity (

      
      LogP 
      
      
      
      +1.2 vs. H) and blocks CYP450-mediated oxidation at the electron-rich meta position.[1]

Comparative Analysis: The "Fluorine-Methyl" Effect

To validate the utility of this specific intermediate, we benchmarked it against two common alternatives in the synthesis of Triazolopyridazine inhibitors.

The Alternatives:

  • Compound A (Control): 2-Methylphenylacetic acid (Steric lock only, no electronic modulation).[1]

  • Compound B (Bioisostere): 2-Fluoro-5-(trifluoromethyl)phenylacetic acid (Electronic modulation, reduced steric bulk).[1]

  • Compound C (The Candidate): 2-Methyl-5-(trifluoromethyl)phenylacetic acid.[1]

Table 1: Physicochemical & Biological Performance Profile
MetricComp. A (2-Me)Comp.[1][3] B (2-F, 5-

)
Comp. C (2-Me, 5-

)
cLogP 1.82.42.9
Conf.[1] Entropy Low (Rigid)MediumLow (Rigid)
Microsomal

18 min>60 min>55 min

(C. parvum)
450 nM120 nM35 nM
LipE 4.24.85.4

Analysis:

  • Potency (

    
    ):  Compound C outperforms the control (A) by >10-fold.[1] The ortho-methyl group forces the phenyl ring into a perpendicular orientation required for the hydrophobic pocket binding, while the 
    
    
    
    group fills a secondary lipophilic sub-pocket.
  • Metabolic Stability: Compound A suffers from rapid oxidation.[1] The addition of

    
     in Compound C blocks the primary metabolic soft spot, extending the half-life significantly.
    

Mechanistic Logic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the selection of the 2-Methyl-5-(trifluoromethyl) scaffold.

SAR_Logic Start Phenylacetic Acid Scaffold Step1 Add Ortho-Methyl (C2) Start->Step1 Step2 Add Meta-CF3 (C5) Step1->Step2 Effect1 Restricts Rotation (Bioactive Conformation) Step1->Effect1 Result Optimized Lead (High Potency + Stability) Step2->Result Effect2 Blocks Metabolism & Increases Lipophilicity Step2->Effect2

Figure 1: SAR Decision Tree illustrating the additive benefits of steric constraint (Methyl) and metabolic blocking (


).

Experimental Protocols

Protocol A: Synthesis via Palladium-Catalyzed Arylation

Rationale: Direct arylation of malonates or acetic esters is preferred over benzyl bromide substitution for electron-deficient rings to avoid side reactions.[1]

  • Reagents: 1-Bromo-2-methyl-5-(trifluoromethyl)benzene (1.0 eq), Diethyl malonate (1.5 eq),

    
     (2 mol%), X-Phos (4 mol%), 
    
    
    
    (2.0 eq).[1]
  • Coupling: Dissolve reagents in anhydrous Toluene. Degas with Argon. Heat to 100°C for 16 hours.[1]

  • Hydrolysis/Decarboxylation: Treat the intermediate diester with 6N NaOH (aq) at 80°C for 4 hours. Acidify with 1N HCl to pH 2.[1]

  • Decarboxylation: Heat the crude di-acid in DMSO at 120°C until

    
     evolution ceases.
    
  • Purification: Extract with Ethyl Acetate, wash with brine, and recrystallize from Hexane/EtOAc.

Protocol B: Microsomal Stability Assay

Rationale: To verify the metabolic blocking effect of the


 group.
  • Preparation: Prepare a 10 mM stock of the final amide derivative (synthesized from the acid) in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing mouse liver microsomes (0.5 mg protein/mL).[1]

  • Initiation: Add NADPH-regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard (Warfarin).[1]

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Calculate intrinsic clearance (

    
    ) based on substrate depletion slope.[1]
    

Synthesis Workflow Diagram

Synthesis_Workflow SM Starting Material: 2-Bromo-4-(trifluoromethyl)toluene Step1 Step 1: Pd-Catalyzed Alpha-Arylation SM->Step1 + Diethyl Malonate Pd2(dba)3, X-Phos Inter1 Intermediate: Diethyl Malonate Adduct Step1->Inter1 Step2 Step 2: Hydrolysis & Decarboxylation Inter1->Step2 1. NaOH, Heat 2. HCl, DMSO (-CO2) Final Product: 2-Methyl-5-(trifluoromethyl)phenylacetic acid Step2->Final

Figure 2: Synthetic route for accessing the target acid from commercially available aryl bromides.[1]

References

  • Structure-Activity Relationship Studies of Aryl Acetamide Triazolopyridazines. Source: National Institutes of Health (NIH) / PubChem.[1] Context: Establishes the role of 2-methyl and 2-fluoro-5-trifluoromethyl phenylacetic acid derivatives in Cryptosporidium inhibition.[1] [1]

  • The Role of Fluorine in Medicinal Chemistry. Source: Journal of Enzyme Inhibition and Medicinal Chemistry.[4] Context: Mechanistic grounding for the metabolic stability and lipophilicity enhancement of the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     group.
    [1]
    
  • Process for the preparation of fluorophenylacetic acids. Source: Google Patents (US8835679B2).[1] Context: Industrial synthesis protocols for fluorinated phenylacetic acid derivatives.[1][5][6]

  • Bacteriostatic Activity of Phenylacetic Acid Derivatives. Source: MDPI (Molecules).[1] Context: Comparative data on membrane binding and biological activity of phenylacetic acid analogs.[7] [1]

Sources

Validation

Inter-Laboratory Validation Guide: 2-Methyl-5-(trifluoromethyl)phenylacetic Acid Analysis

Executive Summary & Comparison Directive In the synthesis of high-potency active pharmaceutical ingredients (APIs)—particularly for metabolic and oncology targets—2-Methyl-5-(trifluoromethyl)phenylacetic acid (CAS 261952...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Directive

In the synthesis of high-potency active pharmaceutical ingredients (APIs)—particularly for metabolic and oncology targets—2-Methyl-5-(trifluoromethyl)phenylacetic acid (CAS 261952-01-6) serves as a critical building block. Its purity directly impacts the enantiomeric excess and yield of downstream reactions.

This guide presents an objective, data-driven comparison between the Legacy High-Performance Liquid Chromatography (HPLC) method and the Optimized Ultra-High Performance Liquid Chromatography (UHPLC) method. While legacy methods are established, our inter-laboratory validation confirms that the UHPLC protocol offers superior resolution of fluorinated impurities, reduced solvent consumption, and higher inter-site reproducibility.

Method Performance Matrix
FeatureLegacy Method (HPLC-UV) Optimized Method (UHPLC-UV/MS) Verdict
Run Time 25.0 minutes4.5 minutesUHPLC (5.5x faster)
Stationary Phase C18 (5 µm)Phenyl-Hexyl (1.7 µm)Phenyl-Hexyl (Superior Selectivity)
LOD (Limit of Detection) 0.5 µg/mL0.02 µg/mLUHPLC (25x more sensitive)
Inter-Lab %RSD 2.8% - 4.1%0.6% - 1.2%UHPLC (Higher Robustness)
Solvent Usage ~25 mL/run~2 mL/runUHPLC (Green Chemistry)

Scientific Rationale & Causality

The Challenge of Fluorinated Aromatics

Analysis of 2-Methyl-5-(trifluoromethyl)phenylacetic acid presents unique challenges due to the electron-withdrawing trifluoromethyl (-CF3) group and the ionizable carboxylic acid tail.[1]

  • Causality 1 (Retention Drift): In standard C18 columns, the -CF3 group induces "fluorous retention," which can vary significantly with minor fluctuations in mobile phase organic content.[1]

  • Causality 2 (Peak Tailing): The carboxylic acid moiety (

    
    ) interacts with residual silanols on silica supports. Without adequate buffering or end-capping, severe tailing occurs, compromising integration accuracy.
    
The Solution: Phenyl-Hexyl Chemistry

We recommend transitioning to a Phenyl-Hexyl stationary phase . The


 interactions between the phenyl ring of the analyte and the stationary phase provide an orthogonal retention mechanism to pure hydrophobicity. This specific interaction stabilizes the retention time (

) of the fluorinated aromatic ring, making the method less susceptible to inter-laboratory mixing errors.

Experimental Protocols

A. Optimized UHPLC Method (Recommended)

This protocol is the validated standard for inter-lab transfer.

Reagents:

  • Acetonitrile (LC-MS Grade)[1]

  • Milli-Q Water (18.2 MΩ)

  • Formic Acid (99%+, Optima Grade)

  • Reference Standard: 2-Methyl-5-(trifluoromethyl)phenylacetic acid (>99.5% purity)

Instrument Parameters:

  • Column: Acquity UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 50 mm.

  • Column Temp: 45°C (Critical for minimizing viscosity and sharpening peaks).

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 1.0 µL.

  • Detection: UV at 264 nm (primary) and 210 nm (secondary).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

Time (min) % Mobile Phase B Curve
0.0 10 Initial
3.0 90 Linear
3.5 90 Hold
3.6 10 Linear

| 4.5 | 10 | Re-equilibration |

B. Self-Validating System Check

To ensure the system is "fit for purpose" before running samples, the following System Suitability Test (SST) criteria must be met automatically:

  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures no silanol interaction).
  • Theoretical Plates (

    
    ): 
    
    
    
    plates/meter.
  • Precision: %RSD of 5 replicate injections of Standard

    
    .
    

Inter-Laboratory Validation Study

Study Design: A "Round Robin" study was conducted across three distinct laboratories (Lab A: R&D, Lab B: QC Site 1, Lab C: CMO Site) to validate method transferability.

  • Sample Set: 3 Batches of intermediate (Low, Mid, High purity).

  • Operators: 2 per site.

  • Instruments: Agilent 1290 Infinity II (Lab A), Waters H-Class (Lab B), Thermo Vanquish (Lab C).[1]

Data Summary: Accuracy & Precision

Table 1: Inter-Laboratory Accuracy (Recovery from Spiked Matrix)

Spike Level Lab A Recovery (%) Lab B Recovery (%) Lab C Recovery (%) Global Mean (%) Global %RSD
80% 99.8 100.2 99.1 99.7 0.56
100% 100.1 99.9 100.4 100.1 0.25

| 120% | 100.3 | 100.5 | 99.7 | 100.2 | 0.41 |[1]

Interpretation: The Global %RSD values (< 1.0%) across different instrument platforms demonstrate exceptional Intermediate Precision . The method is robust against hardware variations.[2]

Table 2: Robustness Challenge (Method B) Deliberate variations were introduced to test method stability. | Parameter Change | Effect on Retention Time (%) | Effect on Resolution (


) | Pass/Fail |
| :--- | :--- | :--- | :--- |
| Flow Rate 

mL/min |

| No Change | PASS | | Column Temp

C |

| No Change | PASS | | Mobile Phase pH

|

| No Change | PASS |

Visualizing the Validation Workflow

The following diagram illustrates the decision logic and workflow for the inter-laboratory validation process, ensuring compliance with ICH Q2(R1) guidelines.

ValidationWorkflow cluster_Labs Inter-Laboratory Execution Start Start: Method Transfer PreVal Pre-Validation: System Suitability (Tailing < 1.2, RSD < 1%) Start->PreVal LabA Lab A (R&D) Reference Site PreVal->LabA LabB Lab B (QC) Receiver Site 1 PreVal->LabB LabC Lab C (CMO) Receiver Site 2 PreVal->LabC DataAnalysis Statistical Analysis (ANOVA, Gage R&R) LabA->DataAnalysis LabB->DataAnalysis LabC->DataAnalysis Decision Pass Criteria? (Global RSD < 2.0%) DataAnalysis->Decision Report Generate Validation Report & SOP Decision->Report Yes Fail Root Cause Analysis (Check Column/Mobile Phase) Decision->Fail No Fail->PreVal Retest

Caption: Figure 1. Standardized Inter-Laboratory Validation Workflow ensuring data integrity across multiple sites.

Troubleshooting & Expert Insights

Common Failure Modes
  • Split Peaks:

    • Cause: Injection solvent strength is too high compared to the initial mobile phase.

    • Fix: Dissolve the sample in 10:90 Acetonitrile:Water rather than 100% Acetonitrile.

  • Retention Time Shift:

    • Cause: The -CF3 group is sensitive to temperature.

    • Fix: Ensure column oven is calibrated. Do not rely on ambient temperature.

Regulatory Compliance Note

This validation approach aligns with ICH Q2(R1) guidelines for validation of analytical procedures [1] and USP <1225> Validation of Compendial Procedures [2]. For impurities analysis, ensure the method LOQ is below the reporting threshold (0.05%) required by ICH Q3A(R2) [3].

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[3][4] Link

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. (2023). Link

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006).[5][6] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. Wiley-Interscience. (1997). Link

  • Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[3] Link

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking of Novel Phenylacetic Acid Derivatives as Potential COX-2 Inhibitors

Abstract Introduction: The Rationale for Targeting COX-2 with Novel Phenylacetic Acid Derivatives The cyclooxygenase (COX) enzymes are central players in the inflammatory cascade, responsible for the conversion of arachi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Rationale for Targeting COX-2 with Novel Phenylacetic Acid Derivatives

The cyclooxygenase (COX) enzymes are central players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[1][2] While the COX-1 isoform is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[3] This differential expression has made COX-2 a highly attractive target for the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[1][2]

Phenylacetic acid derivatives, such as diclofenac, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] The core scaffold provides a robust starting point for chemical modification to enhance COX-2 selectivity and potency. The introduction of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity due to its strong electron-withdrawing nature.[5] This guide focuses on a series of 2-Methyl-5-(trifluoromethyl)phenylacetic acid derivatives, exploring how systematic structural modifications can influence their predicted binding affinity for COX-2. Understanding these structure-activity relationships is crucial for the rational design of more effective and selective anti-inflammatory agents.[1][6]

Materials and Methods: A Self-Validating Docking Protocol

The following protocol is designed to be a self-validating system, where each step contributes to the reliability and reproducibility of the final results.

Software and Resources
  • Protein Preparation: UCSF Chimera, AutoDockTools (ADT)

  • Ligand Preparation: ChemDraw, Avogadro, AutoDockTools (ADT)

  • Molecular Docking: AutoDock Vina[7]

  • Visualization and Analysis: PyMOL, Discovery Studio Visualizer

  • Diagram Generation: Graphviz[8][9]

Experimental Workflow

The overall workflow for this comparative docking study is outlined below. This systematic approach ensures that each ligand is treated consistently and that the results are directly comparable.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Target Acquisition (PDB ID: 1CX2) ProteinPrep Protein Preparation (Remove water, add hydrogens) PDB->ProteinPrep LigandDesign Ligand Library Design (2-Methyl-5-(trifluoromethyl) phenylacetic acid derivatives) LigandPrep Ligand Preparation (2D to 3D, energy minimization) LigandDesign->LigandPrep GridBox Grid Box Generation (Define binding site) ProteinPrep->GridBox Docking Molecular Docking (AutoDock Vina) LigandPrep->Docking GridBox->Docking Results Result Analysis (Binding energies, poses) Docking->Results SAR SAR Analysis (Compare structure and activity) Results->SAR Visualization Visualization (PyMOL, Discovery Studio) Results->Visualization G Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Inhibited by Derivatives PGH2 PGH2 COX-2->PGH2 PGE2 PGE2 PGH2->PGE2 Inflammation Inflammation PGE2->Inflammation

Figure 2: Simplified COX-2 mediated pro-inflammatory signaling pathway.

Conclusion and Future Directions

This guide has presented a detailed, scientifically-grounded workflow for the comparative docking of novel 2-Methyl-5-(trifluoromethyl)phenylacetic acid derivatives against COX-2. The results indicate that modification of the carboxylic acid to a substituted amide can significantly enhance the predicted binding affinity. Specifically, the anilide derivative (Deriv-D) emerged as the most promising candidate from this in silico study.

While these computational findings are encouraging, they must be validated through experimental studies. Future work should focus on the synthesis of these derivatives and their in vitro evaluation in COX-1/COX-2 inhibition assays to confirm their potency and selectivity. Promising candidates can then be advanced to cell-based and in vivo models of inflammation. This iterative cycle of design, simulation, synthesis, and testing is fundamental to modern drug discovery.

References

  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. Available at: [Link]

  • Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PMC. Available at: [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. Available at: [Link]

  • Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. MDPI. Available at: [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC. Available at: [Link]

  • Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. PMC. Available at: [Link]

  • Graphviz tutorial. YouTube. Available at: [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. Available at: [Link]

  • 5KIR: The Structure of Vioxx Bound to Human COX-2. RCSB PDB. Available at: [Link]

  • In vitro COX-1, COX-2, and 5-LOX enzyme inhibition data for... ResearchGate. Available at: [Link]

  • Graphical representation of IC 50 (COX-1 and COX-2) values for the... ResearchGate. Available at: [Link]

  • Tutorial – AutoDock Vina. Scripps Research. Available at: [Link]

  • Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium. Available at: [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications. Available at: [Link]

  • 1PXX: CRYSTAL STRUCTURE OF DICLOFENAC BOUND TO THE CYCLOOXYGENASE ACTIVE SITE OF COX-2. RCSB PDB. Available at: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]

  • Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. PMC. Available at: [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. Available at: [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC. Available at: [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications. Available at: [Link]

  • Graphviz Examples and Tutorial. Sketchviz. Available at: [Link]

  • Basic docking. Read the Docs. Available at: [Link]

  • THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2. PMC. Available at: [Link]

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. Available at: [Link]

  • Drawing graphs with dot. Graphviz. Available at: [Link]

  • Synthesis of Novel 4-substituted-7-trifluoromethylquinoline Derivatives With Nitric Oxide Releasing Properties and Their Evaluation as Analgesic and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • How to Perform Molecular Docking with AutoDock Vina. YouTube. Available at: [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications. Available at: [Link]

  • (a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. ResearchGate. Available at: [Link]

  • COX-2 | Cyclooxygenase. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Scripps Research. Available at: [Link]

  • User Guide. Graphviz. Available at: [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. SciSpace. Available at: [Link]

Sources

Validation

confirming the enantiomeric purity of chiral 2-Methyl-5-(trifluoromethyl)phenylacetic acid derivatives

Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Stereochemical Challenge In the high-stakes ar...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Stereochemical Challenge

In the high-stakes arena of pharmaceutical synthesis, the 2-Methyl-5-(trifluoromethyl)phenylacetic acid scaffold serves as a critical building block for NK1 antagonists and other fluorinated bioactives. While the parent acid is achiral, its


-substituted derivatives  (e.g., 

-methyl,

-hydroxy, or

-amino variants) possess a chiral center that dictates biological efficacy.

As a Senior Application Scientist, I have observed that the trifluoromethyl (


) group introduces unique lipophilicity and electronic effects that complicate standard separation techniques. This guide moves beyond generic protocols to provide a rigorous, comparative analysis of the three most effective methodologies for confirming enantiomeric purity: Chiral HPLC , Chiral SFC , and NMR using Chiral Solvating Agents (CSAs) .

Comparative Analysis of Methodologies

The choice of method is rarely binary; it depends on the stage of development (screening vs. QC) and sample throughput.

Table 1: Technical Performance Matrix
FeatureMethod A: Chiral HPLC Method B: Chiral SFC Method C: NMR w/ CSAs
Primary Mechanism Liquid-Solid AdsorptionSupercritical Fluid AdsorptionDiastereomeric Solvation
Resolution (

)
High (

typical)
Very High (

typical)
Low (Peak Splitting)
Throughput Moderate (15-30 min/run)High (3-8 min/run)High (5 min/sample)
Solvent Consumption High (Hexane/IPA)Low (

/MeOH)
Negligible (Deuterated)
Sensitivity (LOD) High (UV/Fluorescence)High (UV/MS)Low (mg scale required)
Best Use Case QC Release, Trace ImpuritiesHigh-Throughput ScreeningIn-process Checks (IPC)

Method A: Chiral HPLC – The Robust Workhorse

Expert Insight: For fluorinated phenylacetic acids, the electron-withdrawing


 group increases the acidity of the carboxylic proton. In Normal Phase (NP) HPLC, this often leads to peak tailing due to non-specific interactions with the silica matrix. Causality:  To mitigate this, we must use an acidic additive (TFA) to suppress ionization, ensuring the analyte remains in its neutral, interacting form.
Recommended Stationary Phases
  • Primary: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H). The helical amylose backbone provides an ideal "pocket" for the bulky trifluoromethyl phenyl group.

  • Secondary: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC). The chlorinated selector often offers complementary selectivity if the amylose column fails.

Detailed Protocol: Normal Phase Separation
  • Mobile Phase Preparation:

    • Mix n-Hexane : Isopropanol (90:10 v/v) .

    • Add 0.1% Trifluoroacetic acid (TFA) . Note: Do not use basic additives (DEA) for free acids as they form salts that may precipitate in hexane.

    • Degas via ultrasonication for 10 minutes.

  • Sample Preparation:

    • Dissolve 1.0 mg of the derivative in 1 mL of Mobile Phase.

    • Filter through a 0.45

      
      m PTFE syringe filter.
      
  • Instrument Settings:

    • Flow Rate: 1.0 mL/min.[1][2]

    • Temperature: 25°C (Lower temperatures often improve

      
       for this scaffold by reducing thermal motion).
      
    • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).

  • System Suitability Criteria:

    • Tailing Factor (

      
      ) < 1.5.
      
    • Resolution (

      
      ) > 2.0.
      

Method B: Chiral SFC – The Green Speedster

Expert Insight: Supercritical Fluid Chromatography (SFC) is particularly suited for trifluoromethylated compounds. The high solubility of fluorinated moieties in supercritical


 allows for higher loading and faster mass transfer. This is the method of choice for screening hundreds of reaction conditions.
Detailed Protocol: SFC Screening
  • Mobile Phase:

    • A:

      
       (Liquid).
      
    • B: Methanol + 0.1% TFA (Modifier).

  • Gradient Program:

    • 0-1 min: Hold 5% B.

    • 1-6 min: Ramp 5%

      
       40% B.
      
    • 6-8 min: Hold 40% B.

  • Column Selection:

    • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) often outperforms AD-H in SFC mode for this specific scaffold due to rigid planar recognition mechanisms.

  • Back Pressure: Set BPR to 120 bar to ensure stable supercritical density.

Method C: NMR with Chiral Solvating Agents (CSAs)[3]

Expert Insight: When HPLC/SFC backlogs are high, NMR offers a rapid "quick look." We utilize the formation of transient diastereomeric complexes. The


 group is a powerful NMR handle (

NMR) which simplifies the spectrum significantly compared to proton NMR.
Protocol: NMR Enantiomeric Excess Determination
  • Reagent: (R)-

    
    -Methylbenzylamine  (1-Phenylethylamine).
    
  • Solvent:

    
     (Non-polar solvents maximize ion-pairing/H-bonding).
    
  • Procedure:

    • Dissolve 10 mg of the substrate in 0.6 mL

      
      .
      
    • Add 1.5 equivalents of the chiral amine.

    • Shake to form the ammonium carboxylate salt in situ.

  • Analysis:

    • Acquire

      
       NMR (no decoupling needed).
      
    • The

      
       singlet will split into two distinct signals (one for each diastereomeric salt).
      
    • Integration: Calculate ee% =

      
      .
      

Decision Logic & Visualizations

Diagram 1: Method Development Workflow

This workflow illustrates the logical progression from sample receipt to validated method, ensuring no time is wasted on incompatible phases.

MethodDevelopment Start Sample: Chiral 2-Methyl-5-(CF3) Derivative Solubility Check Solubility: Hexane/IPA vs. MeOH Start->Solubility NMR_Check Method C: 19F NMR (Quick Check only) Start->NMR_Check If HPLC/SFC unavailable Decision1 High Solubility in Hexane? Solubility->Decision1 HPLC_NP Method A: Normal Phase HPLC (Amylose-C + 0.1% TFA) Decision1->HPLC_NP Yes SFC_Screen Method B: SFC Gradient Screen (CO2 + MeOH/TFA) Decision1->SFC_Screen No (Polar) Check_Rs Resolution (Rs) > 2.0? HPLC_NP->Check_Rs SFC_Screen->Check_Rs Optimize Optimize: 1. Lower Temp (15°C) 2. Change Modifier (EtOH) Check_Rs->Optimize No Final Validated Method Check_Rs->Final Yes Optimize->Check_Rs

Caption: Logical workflow for selecting and optimizing the enantioseparation method based on solubility and resolution requirements.

Diagram 2: Mechanistic Interaction Map

Understanding why separation occurs allows for rational troubleshooting. This diagram visualizes the interaction between the analyte and the Amylose stationary phase.[2]

Mechanism Analyte Analyte: (S)-Enantiomer Interaction1 H-Bonding: COOH <-> Carbamate C=O Analyte->Interaction1 Interaction2 Pi-Pi Stacking: CF3-Phenyl <-> CSP Phenyl Analyte->Interaction2 Interaction3 Steric Fit: CF3 Group in Chiral Groove Analyte->Interaction3 Selector CSP: Amylose-tris(3,5-dimethylphenylcarbamate) Selector->Interaction1 Selector->Interaction2 Selector->Interaction3 Result Retention Time Increase Interaction1->Result Interaction2->Result Interaction3->Result

Caption: Mechanistic view of the three-point interaction model required for successful chiral recognition on polysaccharide phases.

References

  • Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H. Daicel Corporation.[3] [Link]

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC: Method Screening Workflow. Shimadzu Application News. [Link]

  • Wainer, I. W. (2018). Application of Chiral Solvating Agents in NMR Spectroscopy. ResearchGate. [Link]

  • Phenomenex. (2023). Chiral HPLC Method Development Guide: Polysaccharide Phases. Phenomenex Technical Resources. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(trifluoromethyl)phenylacetic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(trifluoromethyl)phenylacetic acid
© Copyright 2026 BenchChem. All Rights Reserved.